Trihexyl phosphate
Description
Properties
IUPAC Name |
trihexyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39O4P/c1-4-7-10-13-16-20-23(19,21-17-14-11-8-5-2)22-18-15-12-9-6-3/h4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFENPMLASUEABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOP(=O)(OCCCCCC)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074597 | |
| Record name | Phosphoric acid, trihexyl ester | |
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Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Alfa Aesar MSDS] | |
| Record name | Phosphoric acid, trihexyl ester | |
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| Record name | Trihexyl phosphate | |
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CAS No. |
2528-39-4 | |
| Record name | Trihexyl phosphate | |
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| Record name | Phosphoric acid, trihexyl ester | |
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| Record name | Phosphoric acid, trihexyl ester | |
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| Record name | Phosphoric acid, trihexyl ester | |
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| Record name | Trihexyl phosphate | |
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| Record name | Trihexyl phosphate | |
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Foundational & Exploratory
Trihexyl phosphate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexyl phosphate (THP) is an organophosphate ester, a triester of phosphoric acid and hexanol, with the chemical formula C₁₈H₃₉O₄P.[1] It is a colorless and odorless liquid characterized by high thermal stability and low volatility.[1][2][3] These properties have led to its widespread industrial use as a flame retardant, plasticizer in polymers like vinyl resins and rubber, and as a solvent.[1][2][3][4] In the realm of scientific research, THP is gaining attention for its toxicological effects, particularly its impact on hepatic cells, making it a subject of interest in toxicology and drug development studies.[1][5][6] This technical guide provides an in-depth overview of the chemical structure, properties, and toxicological profile of this compound, with a focus on the experimental methodologies and signaling pathways relevant to researchers.
Chemical Structure and Identifiers
This compound consists of a central phosphate group bonded to three hexyl chains.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 2528-39-4 |
| Molecular Formula | C₁₈H₃₉O₄P |
| Molecular Weight | 350.47 g/mol |
| InChI Key | SFENPMLASUEABX-UHFFFAOYSA-N |
| SMILES | CCCCCCOP(=O)(OCCCCCC)OCCCCCC |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below.
Table 2: Physical Properties of this compound
| Property | Value |
| Physical State | Colorless liquid |
| Boiling Point | 192-193 °C at 6.5 Torr |
| Density | 0.9215 g/cm³ at 20 °C |
| Flash Point | 181.6 °C |
| Vapor Pressure | 6.99E-05 mmHg at 25°C |
| Water Solubility | 250 μg/L at 20 °C |
| logP | 6.88520 |
| Refractive Index | 1.441 |
Table 3: Chemical Properties of this compound
| Property | Description |
| Thermal Stability | High thermal stability, but decomposes at temperatures below its boiling point. |
| Hydrolysis | Hydrolyzes under acidic and alkaline conditions to yield phosphoric acid and hexanol. |
| Flame Retardant Mechanism | Upon heating, it releases phosphorus-containing radicals that react with free radicals from combustion to form a stable char layer. This char acts as a barrier to oxygen and heat, slowing combustion. |
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Esterification
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Phosphoric acid (H₃PO₄)
-
Hexanol (C₆H₁₃OH)
-
Sulfuric acid (H₂SO₄) as a catalyst
-
Inert gas (e.g., Nitrogen or Argon)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine stoichiometric amounts of phosphoric acid and hexanol. A common molar ratio is 1:3.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Inert Atmosphere: Purge the reaction flask with an inert gas to prevent oxidation.
-
Heating and Reflux: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Extraction and Drying: Extract the organic layer with an appropriate solvent like diethyl ether. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the solution using a rotary evaporator. Purify the crude product by vacuum distillation to obtain pure this compound.
-
Characterization: Confirm the purity and identity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P NMR is particularly useful for phosphate groups) and Gas Chromatography-Mass Spectrometry (GC-MS).
Determination of Physicochemical Properties
Standardized methods are used to determine the physicochemical properties of this compound.
-
Boiling Point: Determined using an ebulliometer or by distillation following OECD Guideline 103.[7]
-
Density: Measured using a pycnometer or an oscillating densitimeter according to OECD Guideline 109.[7]
-
Water Solubility: The shake-flask method (OECD Guideline 105) is commonly employed. A saturated solution of THP in water is prepared, and the concentration is determined by a suitable analytical method like GC.
-
Vapor Pressure: Can be determined using a vapor pressure balance or the gas saturation method as described in OECD Guideline 104.[7]
In Vitro Hepatotoxicity Assay
This protocol outlines a general procedure to assess the hepatotoxicity of this compound on liver cell lines.
Materials:
-
Human hepatocyte cell line (e.g., LO2) or mouse hepatocyte cell line (e.g., AML12)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (THP) stock solution in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the hepatocyte cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.
-
THP Exposure: Prepare serial dilutions of THP in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of THP. Include a vehicle control (medium with the solvent used for THP stock).
-
Incubation: Incubate the cells with THP for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay):
-
After the incubation period, add MTT solution to each well and incubate for a few hours until formazan crystals form.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) of THP.
Toxicological Profile and Signaling Pathways
Recent studies have highlighted the hepatotoxicity of this compound, demonstrating its ability to induce endoplasmic reticulum (ER) stress-mediated apoptosis and cell cycle arrest in liver cells.[1][5][6]
ER Stress-Mediated Apoptosis
ER stress occurs when the folding capacity of the endoplasmic reticulum is overwhelmed, leading to an accumulation of unfolded or misfolded proteins. Prolonged ER stress can trigger apoptosis through several signaling pathways. In the context of THP-induced hepatotoxicity, the unfolded protein response (UPR) is activated, which, if the stress is unresolved, leads to programmed cell death.
Caption: ER Stress-Mediated Apoptosis Pathway Induced by this compound.
Cell Cycle Arrest
This compound has been shown to cause cell cycle arrest, a mechanism that halts cell proliferation in response to cellular stress or damage. This process is tightly regulated by a network of proteins, including cyclin-dependent kinases (CDKs) and their inhibitors.
Caption: Simplified Signaling Pathway of this compound-Induced Cell Cycle Arrest.
Conclusion
This compound is a compound with significant industrial applications and an emerging toxicological profile of interest to the scientific community. Its ability to induce hepatotoxicity through ER stress-mediated apoptosis and cell cycle arrest provides a valuable model for studying these fundamental cellular processes. This guide has provided a comprehensive overview of the chemical and physical properties of THP, along with detailed experimental protocols for its synthesis and toxicological evaluation. The elucidation of the signaling pathways involved in its toxicity offers potential targets for further research and a deeper understanding of the molecular mechanisms of cellular damage. As research into organophosphate esters continues, a thorough understanding of compounds like this compound is crucial for both industrial safety and advancements in biomedical science.
References
- 1. This compound|CAS 2528-39-4|Flame Retardant [benchchem.com]
- 2. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. prc.cnrs.fr [prc.cnrs.fr]
A Guide to the Laboratory-Scale Synthesis and Purification of Trihexyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of trihexyl phosphate. It includes detailed experimental protocols, a comparison of synthetic methodologies, and purification techniques tailored for high-purity applications.
Introduction
This compound (THP) is an organophosphate ester with a variety of applications, including as a flame retardant, plasticizer, and a solvent in certain chemical processes. For laboratory and research purposes, particularly in drug development and material science, a high degree of purity is often required. This document outlines the primary methods for the synthesis of THP and the subsequent purification steps necessary to achieve a high-purity final product.
Synthesis of this compound
There are several established methods for the synthesis of this compound. The most common and practical laboratory-scale approaches involve the reaction of a phosphorus-containing electrophile with 1-hexanol. Below are detailed protocols for three such methods.
Synthesis from Phosphorus Oxychloride
This is a widely used method for preparing trialkyl phosphates due to the reactivity of phosphorus oxychloride.[1] The reaction involves the phosphorylation of 1-hexanol, with the hydrogen chloride byproduct typically scavenged by a base or removed under reduced pressure.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution). The entire apparatus should be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Reactor: Charge the flask with 1-hexanol (3.0 equivalents) and an anhydrous, non-protic solvent such as toluene or dichloromethane.
-
Reaction: Cool the stirred solution to 0-5 °C using an ice-water bath. Add phosphorus oxychloride (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
Synthesis from Phosphorus Pentoxide
This method involves the direct esterification of 1-hexanol with phosphorus pentoxide.[2][3] The reaction initially forms a mixture of mono- and dihexyl phosphates, which are then further esterified to the this compound.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a powder addition funnel, and a reflux condenser. The apparatus should be dried and maintained under an inert atmosphere.
-
Charging the Reactor: Place 1-hexanol (a stoichiometric excess is often used) in the reaction flask.
-
Reaction: With vigorous stirring, slowly add phosphorus pentoxide (P₂O₅) in portions to the 1-hexanol. The reaction is exothermic and the temperature should be controlled.
-
Reaction Completion: After the addition is complete, heat the mixture to drive the esterification to completion. This may require prolonged heating at elevated temperatures (e.g., >100 °C).
Synthesis from Elemental Phosphorus and Chlorine
This method provides an alternative route that avoids the use of phosphorus oxychloride directly, instead generating the phosphorylating agent in situ from elemental phosphorus and chlorine.[4]
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask is fitted with a mechanical stirrer, a gas inlet tube, and a reflux condenser with a gas outlet to a trap. The setup must be in a well-ventilated fume hood due to the use of chlorine gas.
-
Charging the Reactor: A suspension of red phosphorus in an excess of 1-hexanol is prepared in the flask.
-
Reaction: Chlorine gas is bubbled through the stirred suspension. The reaction is exothermic and requires cooling to maintain the desired temperature.
-
Work-up: After the reaction is complete, any unreacted phosphorus is filtered off. The excess 1-hexanol and volatile byproducts are removed by distillation.
Comparison of Synthesis Methods
| Parameter | Phosphorus Oxychloride Method | Phosphorus Pentoxide Method | Elemental Phosphorus & Chlorine Method |
| Primary Reactants | 1-Hexanol, Phosphorus Oxychloride | 1-Hexanol, Phosphorus Pentoxide | 1-Hexanol, Red Phosphorus, Chlorine Gas |
| Reaction Conditions | Low to moderate temperature (0-60 °C) | Elevated temperature (>100 °C), vigorous stirring | Controlled temperature, handling of chlorine gas |
| Byproducts | Hydrogen Chloride (corrosive) | Water, mixture of phosphate esters | Hydrogen Chloride, other chlorinated species |
| Advantages | Good yields, relatively fast reaction | Avoids use of phosphorus halides directly | Utilizes elemental phosphorus |
| Disadvantages | Corrosive byproduct, moisture sensitive | Can produce a mixture of products, requires higher temperatures | Use of highly toxic chlorine gas, safety concerns |
Purification of this compound
Purification is a critical step to obtain high-purity this compound suitable for research applications. The crude product from any of the above syntheses will contain unreacted starting materials, byproducts, and residual solvent. A multi-step purification process is typically employed.
Work-up and Washing
-
Neutralization: The crude reaction mixture is first washed with water to remove any water-soluble impurities.
-
Acid/Base Washing: To remove acidic impurities, the organic layer is washed with a dilute aqueous base solution (e.g., 5% sodium carbonate or sodium bicarbonate). Subsequently, to remove any basic impurities, a wash with dilute acid (e.g., 5% hydrochloric acid) can be performed, followed by a final wash with brine (saturated aqueous sodium chloride solution) to aid in phase separation.
-
Drying: The washed organic layer is dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.
Vacuum Distillation
The primary method for purifying this compound is vacuum distillation.[5] This technique separates the desired product from less volatile and non-volatile impurities.
Experimental Protocol:
-
Setup: A standard vacuum distillation apparatus is assembled. It is important to use a vacuum pump capable of reaching a sufficiently low pressure to allow distillation at a reasonable temperature, thereby preventing thermal decomposition of the product.
-
Distillation: The crude, solvent-free this compound is heated under vacuum. The fraction boiling at 192-193 °C at a pressure of 6.5 Torr is collected as the pure product.[6]
Column Chromatography
For achieving very high purity, or for removing impurities with boiling points close to that of this compound, column chromatography can be employed.[7]
Experimental Protocol:
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase (Eluent): A non-polar solvent system is typically used. A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate) is a good starting point for method development.
-
Procedure: The crude product is dissolved in a minimal amount of the initial eluent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected.
-
Analysis: The collected fractions are analyzed by TLC or another suitable analytical method to identify those containing the pure this compound. The solvent is then removed from the pooled pure fractions.
Characterization
The purity and identity of the synthesized this compound should be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is a key technique for characterizing organophosphorus compounds.[8][9] this compound should exhibit a single resonance in the phosphate ester region of the spectrum.
-
¹H NMR and ¹³C NMR: These spectra will confirm the presence of the hexyl chains and the overall structure of the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic P=O and P-O-C stretching vibrations.
Visualizing the Workflow
Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Phosphorus Oxychloride Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound from phosphorus oxychloride.
References
- 1. Solvent-Free Microwave Synthesis of Trialkylphosphates – Oriental Journal of Chemistry [orientjchem.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]
- 4. US3415908A - Method of preparing trialkyl phosphates - Google Patents [patents.google.com]
- 5. TRIBUTYL PHOSPHATE PURIFICATION BY DISTILLATION OVER ALKALIES (Technical Report) | OSTI.GOV [osti.gov]
- 6. This compound | 2528-39-4 [chemicalbook.com]
- 7. Tributyl phosphate (EHC 112, 1991) [inchem.org]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. nmr.oxinst.com [nmr.oxinst.com]
Trihexyl Phosphate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trihexyl phosphate (THP) is an organophosphate ester with significant industrial applications, primarily as a flame retardant and plasticizer. Recent toxicological studies have brought its bioactivity and potential health risks to the forefront of scientific investigation. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, toxicological profile, and the molecular mechanisms underlying its biological effects. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development in this area.
Physicochemical Properties
This compound is a colorless liquid characterized by high thermal stability and low volatility. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2528-39-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₈H₃₉O₄P | [1][2][4][5][6][7] |
| Molecular Weight | 350.47 g/mol | [1][2][6][7] |
| Appearance | Colorless Liquid | [1] |
Toxicological Profile: Hepatotoxicity
Recent studies have identified the liver as a primary target of this compound toxicity. Both in vitro and in vivo experiments have demonstrated that THP can induce significant hepatotoxicity.[1]
In Vitro Studies
Exposure of human (LO2) and mouse (AML12) hepatocyte cell lines to this compound has been shown to trigger cytotoxicity.[1] A key study identified four primary signaling pathways altered by THP in these cells: endoplasmic reticulum (ER) stress, apoptosis, cell cycle, and glycolysis.[1][2][3][4]
In Vivo Studies
In a mouse model, oral administration of this compound led to observable liver damage. At a dose of 400 mg/kg, ballooning degeneration of hepatocytes was observed.[1][2][3][4] A higher dose of 800 mg/kg resulted in acute liver injury, characterized by elevated levels of alanine aminotransferase (ALT), a key indicator of liver damage.[1][2][3][4]
Molecular Mechanisms of Action
The hepatotoxicity of this compound is underpinned by a cascade of molecular events, primarily initiated by endoplasmic reticulum stress.
Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis
This compound exposure induces ER stress, which, when prolonged or severe, can activate apoptotic pathways.[1] The unfolded protein response (UPR) is a key component of the ER stress response, involving three main sensor proteins: PERK, IRE1, and ATF6. While the UPR is initially a pro-survival mechanism, sustained ER stress can lead to the activation of pro-apoptotic factors such as CHOP (C/EBP homologous protein).
References
- 1. Cytotoxic Screening and Transcriptomics Reveal Insights into the Molecular Mechanisms of this compound-Triggered Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. NTP Toxicology and Carcinogenesis Studies of Tris(2-ethylhexyl)phosphate (CAS No. 78-42-2) In F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104502496A - Detection method for trixylyl phosphate in plastic products - Google Patents [patents.google.com]
Spectroscopic Profile of Trihexyl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Trihexyl phosphate (CAS No. 2528-39-4), a compound of interest in various industrial and research applications. Due to the limited availability of published spectroscopic data for this compound, this guide presents data from its close structural analogs, Tripropyl phosphate and Tributyl phosphate, to provide a reliable estimation of its spectral characteristics. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.
Spectroscopic Data
The following tables summarize the key spectroscopic data for analogs of this compound. This information is crucial for the identification, characterization, and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the estimated ¹H and ¹³C NMR data for this compound, based on data from its shorter-chain analogs.
Table 1: Estimated ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) (Hz) |
| ~4.00 | Quartet | 6H | O-CH ₂ | ~6.8 |
| ~1.70 | Sextet | 6H | O-CH₂-CH ₂ | ~7.4 |
| ~1.35 | Multiplet | 18H | -(CH₂)₃- | - |
| ~0.90 | Triplet | 9H | CH ₃ | ~7.4 |
Note: Data is estimated based on the ¹H NMR spectrum of Tripropyl phosphate. The chemical shifts for the central methylene groups in the hexyl chain are expected to be in the 1.3-1.4 ppm range.
Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~67 | O-C H₂ |
| ~31 | O-CH₂-C H₂ |
| ~25 | O-(CH₂)₂-C H₂ |
| ~22 | O-(CH₂)₃-C H₂ |
| ~31 | C H₂-CH₃ |
| ~14 | C H₃ |
Note: Data is estimated based on the ¹³C NMR spectrum of Tributyl phosphate. The chemical shifts for the methylene carbons will be similar, with slight variations due to the longer chain length.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the characteristic IR absorption bands expected for this compound, based on the spectrum of Tributyl phosphate.
Table 3: Estimated IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretching (alkyl) |
| 1465 | Medium | C-H bending (CH₂) |
| 1380 | Medium | C-H bending (CH₃) |
| 1280-1260 | Strong | P=O stretching |
| 1030-1000 | Strong | P-O-C stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The following table lists the major fragments observed in the electron ionization (EI) mass spectrum of this compound.[1]
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 350 | Low | [M]⁺ (Molecular Ion) |
| 267 | High | [M - C₆H₁₃]⁺ |
| 183 | High | [M - 2(C₆H₁₃)]⁺ |
| 99 | High | [H₄PO₄]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of the liquid this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.
-
Gently vortex or swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Ensure the liquid height in the NMR tube is between 4-5 cm.
-
Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
Place a single drop of the liquid this compound sample directly onto the center of the ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation and Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
Data Acquisition (Electron Ionization - EI):
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
Navigating the Solubility Landscape of Trihexyl Phosphate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexyl phosphate (THP), an organophosphate ester, is a compound of interest across various scientific and industrial domains. While primarily recognized for its application as a flame retardant and plasticizer, its physicochemical properties, particularly its solubility in organic solvents, are critical for its use in synthesis, formulation, and potentially in novel applications within drug delivery systems as a non-polar component. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in organic solvents, addresses the current limitations in publicly available quantitative data, and furnishes a detailed, generalized experimental protocol for determining its solubility.
Core Concepts in Solubility
The solubility of a substance is defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a stable, homogeneous solution. For a liquid solute like this compound, this is often expressed in terms of miscibility. The principle of "like dissolves like" is a fundamental concept governing solubility, suggesting that non-polar solutes will exhibit greater solubility in non-polar solvents, and vice versa. This compound, with its three long alkyl chains, is a non-polar molecule, which dictates its solubility behavior in various organic media.
Qualitative Solubility of this compound
Currently, detailed quantitative data on the solubility of this compound across a wide spectrum of organic solvents is not extensively documented in publicly accessible literature. The available information is largely qualitative. The following table summarizes the known qualitative solubility of this compound in selected organic solvents.
| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Citation |
| Chloroform | CHCl₃ | Polar aprotic | Slightly Soluble | [1][2] |
| Methanol | CH₃OH | Polar protic | Slightly Soluble | [1][2] |
It is important to note that "slightly soluble" is a non-quantitative term and the actual solubility can vary significantly. For applications requiring precise concentrations, experimental determination of solubility is essential.
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.
Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer (if THP has a chromophore or can be derivatized)
-
Vials for sample collection and analysis
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved this compound at the bottom of the container is necessary to ensure saturation.
-
Place the container in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the solution to stand undisturbed for at least 2 hours to allow the excess this compound to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no undissolved droplets are transferred.
-
Filter the collected supernatant through a 0.45 µm syringe filter that is compatible with the organic solvent to remove any suspended microdroplets.
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument to be used.
-
-
Quantitative Analysis:
-
Using Gas Chromatography (GC-FID):
-
Prepare a series of standard solutions of this compound of known concentrations in the organic solvent.
-
Analyze the standard solutions using GC-FID to generate a calibration curve of peak area versus concentration.
-
Analyze the diluted sample of the saturated solution under the same GC conditions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Using UV-Vis Spectrophotometry (if applicable):
-
If this compound exhibits absorbance at a specific wavelength, or can be derivatized to do so, prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions to create a Beer-Lambert Law calibration curve.
-
Measure the absorbance of the diluted sample.
-
Calculate the concentration of this compound in the diluted sample using the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by multiplying the concentration determined in the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
Understanding the solubility of this compound in organic solvents is crucial for its effective utilization in various research and development applications. While comprehensive quantitative data remains limited, the provided qualitative information and the detailed experimental protocol offer a solid foundation for scientists and professionals. By employing systematic and validated analytical methods, researchers can accurately determine the solubility of this compound in specific solvents of interest, thereby enabling more precise and effective formulation and application development.
References
Thermal Stability and Decomposition Pathways of Trihexyl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition mechanisms of Trihexyl phosphate (THeP). This compound is an organophosphate ester utilized as a flame retardant and plasticizer. A thorough understanding of its thermal behavior is crucial for assessing its performance, longevity, and safety in various applications. This document details quantitative thermal analysis data, experimental protocols for characterization, and the key decomposition pathways.
Data Presentation
The thermal decomposition of this compound has been characterized to understand its stability at elevated temperatures. The following tables summarize the key quantitative data available. For comparative context, data for other common trialkyl phosphates are also included.
Table 1: Thermal Decomposition Parameters for this compound (THeP)
| Parameter | Value | Method |
| Decomposition Onset | >200 °C[1] | Pyrolysis[1] |
| Activation Energy (Ea) | 189 kJ/mol[1] | Thermogravimetric Analysis (TGA)[1] |
| Kinetics | First-order[1] | Thermogravimetric Analysis (TGA)[1] |
Table 2: Primary Thermal Decomposition Products of this compound (THeP) in an Inert Atmosphere
| Temperature Range | Product | Yield (%) | Decomposition Pathway |
| 400-600 °C | Phosphorus oxides (POₓ) | 58-72[1] | Radical Mechanism |
| Alkenes (Hexene, C₆H₁₂) | 22-35[1] | β-scission[1] | |
| Carbon monoxide (CO) | 9-15[1] | - |
Table 3: Complete Combustion Products of this compound (THeP) in the Presence of Excess Oxygen
| Temperature | Product | Yield (%) |
| >700 °C | Carbon Dioxide (CO₂) | 83[1] |
| Phosphoric Acid (H₃PO₄) | 12[1] | |
| Water (H₂O) | 5[1] |
Table 4: Comparative Thermal Decomposition Data for Other Trialkyl Phosphates in an Inert Atmosphere
| Phosphate Ester | Type | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | 5% Mass Loss Temperature (°C) |
| Tributyl Phosphate (TBP) | Trialkyl | 283 | 197 | ~275 |
| Tris(2-ethylhexyl) Phosphate (TEHP) | Trialkyl | 281 | 231 | Not Reported |
| Tris(2-butoxyethyl) Phosphate (TBEP) | Trialkyl | 276 | 181 | Not Reported |
Data for Table 4 adapted from a comparative analysis of commercial phosphate esters.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible analysis of the thermal properties of this compound. The following sections describe standard protocols for the key experimental techniques.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are fundamental techniques for determining the thermal stability, decomposition temperatures, and kinetic parameters of a material.
Objective: To determine the onset of decomposition, mass loss as a function of temperature, and the energetic profile of the decomposition of this compound.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Instrument Setup:
-
Place the sample crucible and a reference crucible (empty) into the analyzer.
-
Purge the furnace with the desired atmosphere (e.g., high-purity nitrogen for inert conditions or air for oxidative studies) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample at a linear heating rate of 10 °C/min up to a final temperature of 600-800 °C.
-
-
Data Acquisition: Continuously record the sample mass (TGA), the derivative of the mass loss (DTG), and the heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
Onset Temperature (Tonset): Determine the temperature at which significant mass loss begins from the TGA curve.
-
Peak Decomposition Temperature (Tpeak): Identify the temperature of the maximum rate of mass loss from the peak of the DTG curve.
-
Mass Loss (%): Calculate the percentage of mass lost at different temperature intervals.
-
Enthalpy Change (ΔH): Integrate the peaks in the DSC curve to determine the enthalpy of decomposition (endothermic or exothermic).
-
Kinetic Analysis: Utilize appropriate software to perform kinetic analysis (e.g., using the Flynn-Wall-Ozawa method) to determine the activation energy (Ea) and reaction order.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products generated during the thermal decomposition of a material.
Objective: To identify the individual chemical species produced from the pyrolysis of this compound at elevated temperatures.
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.
Methodology:
-
Sample Preparation: Place a small amount of this compound (typically in the microgram range) into a pyrolysis sample cup or tube.
-
Pyrolysis:
-
Introduce the sample into the pyrolyzer.
-
Rapidly heat the sample to the desired pyrolysis temperature (e.g., a stepped pyrolysis at 400 °C, 500 °C, and 600 °C to observe the evolution of different products) in an inert atmosphere (e.g., helium).
-
-
Gas Chromatography (GC) Separation:
-
The volatile pyrolysis products are swept into the GC column.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS) is typically used.
-
Oven Temperature Program: A suitable temperature program is employed to separate the individual components. For example, hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
-
Mass Spectrometry (MS) Detection:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
Ionization: Typically, electron ionization (EI) at 70 eV is used.
-
Mass Range: Scan a mass-to-charge (m/z) ratio range appropriate for the expected fragments (e.g., m/z 35-500).
-
-
Data Analysis:
-
Identify the individual compounds by comparing their mass spectra to a spectral library (e.g., NIST).
-
Correlate the identified products with the pyrolysis temperature to understand the decomposition pathway.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key decomposition pathways and a typical experimental workflow for the thermal analysis of this compound.
Caption: Decomposition pathways of this compound under pyrolysis conditions.
Caption: Experimental workflow for thermal analysis of this compound.
References
An In-depth Technical Guide on the Mechanism of Action of Trihexyl Phosphate as a Flame Retardant
Introduction
Trihexyl phosphate (THP), an organophosphate ester (OPE), is a halogen-free flame retardant and plasticizer utilized to enhance the fire safety of various polymeric materials, including vinyl resins, synthetic rubber, and plastics.[1][2] Characterized by the molecular formula C₁₈H₃₉O₄P, THP is a colorless liquid with high thermal stability and low volatility, making it an effective and durable additive in material science.[1][3][4] Its mechanism of action is multifaceted, involving complex chemical and physical processes that occur in both the solid (condensed) phase and the gas phase of a fire. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and process visualizations.
Core Flame Retardant Mechanism: A Dual-Phase Approach
The efficacy of this compound as a flame retardant stems from its ability to interrupt the combustion cycle at two critical stages: in the decomposing polymer (condensed phase) and in the flame itself (gas phase).[1][5][6] Upon exposure to the high temperatures of a fire, THP decomposes and releases active phosphorus-containing species that simultaneously inhibit the chemical reactions of the flame and promote the formation of a protective char layer on the material's surface.[7]
Condensed-Phase Mechanism
In the condensed phase, THP's primary role is to alter the thermal decomposition pathway of the polymer to favor the formation of a stable, insulating layer of carbonaceous char.[1][6] This process involves several key steps:
-
Thermal Decomposition of THP : At temperatures exceeding 200°C, THP begins to decompose.[1] This decomposition yields phosphoric acid and, upon further heating, polyphosphoric and pyrophosphoric acids.[8]
-
Catalytic Dehydration : These phosphorus acids are potent dehydrating agents. They catalyze the esterification and dehydration of the polymer chains, stripping them of hydrogen and oxygen atoms.[9]
-
Char Formation (Carbonization) : The removal of non-carbon elements promotes the cross-linking of polymer backbones, creating a thermally stable, carbon-rich char.[5][10]
-
Barrier Effect : The resulting char layer acts as a physical barrier. It insulates the underlying virgin polymer from the heat of the flame, reduces the rate of pyrolysis, and physically obstructs the flow of flammable volatile gases to the flame zone.[1] It also limits the diffusion of oxygen into the material, further stifling combustion.[5]
Gas-Phase Mechanism
Simultaneously, some of the decomposition products of THP are volatile enough to enter the flame. In this gas phase, they act as potent flame inhibitors by disrupting the high-energy radical chain reactions that sustain combustion.[6][11]
-
Release of Phosphorus Species : During pyrolysis, volatile phosphorus-containing compounds are released from the polymer.[1]
-
Formation of Active Radicals : In the flame, these compounds break down into active phosphorus-containing radicals, primarily phosphorus oxide (PO•) and related species like HPO• and PO₂•.[1][12][13]
-
Radical Scavenging : The combustion process is propagated by highly reactive free radicals, especially hydroxyl (•OH) and hydrogen (•H) radicals. The phosphorus radicals (PO•) are highly efficient at "scavenging" or quenching these key radicals, converting them into less reactive species (e.g., HPO, HPO₂).[11][14]
-
Flame Inhibition : By removing the key chain-propagating radicals, the combustion chain reaction is slowed and eventually terminated, leading to flame extinguishment.[6] This "flame poisoning" effect significantly reduces the heat generated by the fire.
Quantitative Thermal Decomposition Data
The thermal decomposition of this compound has been characterized to understand the temperatures at which it becomes active and the products it forms.
| Parameter | Value / Products | Temperature Range (°C) | Yield (%) | Reference |
| Onset of Pyrolysis | - | >200 | - | [1] |
| Activation Energy | 189 kJ/mol | - | - | [1] |
| Primary Decomposition | Phosphorus Oxides (POₓ) | 400-600 | 58-72 | [1] |
| Alkenes (C₆H₁₂) | 400-600 | 22-35 | [1] | |
| Carbon Monoxide (CO) | 400-600 | 9-15 | [1] | |
| Complete Combustion | Carbon Dioxide (CO₂) | >700 (with excess O₂) | 83 | [1] |
Experimental Protocols
The analysis of a flame retardant's mechanism relies on several key analytical techniques.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition characteristics of a material.
-
Principle : Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Typical Experimental Conditions :
-
Data Analysis :
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
This technique is essential for identifying the specific chemical products released during decomposition.
-
Principle : A sample is rapidly heated (pyrolyzed) in an inert atmosphere. The resulting volatile and semi-volatile fragments are separated by a gas chromatograph (GC) and then identified by a mass spectrometer (MS).[15]
-
Typical Experimental Conditions :
-
Pyrolyzer : A micro-furnace or Curie-point pyrolyzer is used for rapid, reproducible heating.[15]
-
Pyrolysis Temperature : Typically ranges from 500-800 °C to simulate fire conditions.[15]
-
GC Column : A capillary column suitable for separating a wide range of organic compounds.
-
MS Detector : Used to obtain mass spectra of the separated compounds for identification.
-
Cone Calorimetry
This is a bench-scale test used to quantify the fire behavior of materials, providing critical data on heat release.
-
Principle : A sample is exposed to a specific level of radiant heat, and parameters like the heat release rate (HRR), time to ignition, and smoke production are measured.
-
Key Metrics : A significant reduction in the peak Heat Release Rate (pHRR) for a material containing THP compared to the virgin polymer is a primary indicator of its flame-retardant efficacy.[17]
Conclusion
This compound functions as a highly effective halogen-free flame retardant through a synergistic combination of condensed-phase and gas-phase mechanisms. In the condensed phase, it promotes the formation of a protective char layer that insulates the material and reduces the fuel supply. In the gas phase, its decomposition products actively inhibit the chemical chain reactions of the flame. This dual-action approach makes THP a valuable tool for enhancing the fire safety of a wide range of polymeric materials, meeting stringent fire regulations without the use of halogenated compounds.
References
- 1. This compound|CAS 2528-39-4|Flame Retardant [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. innospk.com [innospk.com]
- 5. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 6. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ruicoglobal.com [ruicoglobal.com]
- 12. sdaoxintong.com [sdaoxintong.com]
- 13. researchgate.net [researchgate.net]
- 14. Numerical study of gas-phase interactions of phosphorus compounds with co-flow diffusion flames - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Trihexyl Phosphate in its Liquid State
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of trihexyl phosphate in its liquid state. The information is curated for professionals in research and development who require precise data for modeling, formulation, and safety assessments. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes a visual representation of the general experimental workflow.
Quantitative Physical Properties
This compound is a colorless to pale-yellow, odorless viscous liquid.[1] It is an organophosphate ester with the molecular formula C₁₈H₃₉O₄P and a molecular weight of 350.47 g/mol .[2] The following table summarizes its key physical properties based on available data.
| Physical Property | Value | Conditions |
| Density | 0.9215 g/cm³ | at 20 °C |
| 0.95 g/cm³ | Not Specified | |
| Boiling Point | 192-193 °C | at 6.5 Torr |
| 354.1 °C | at 760 mmHg | |
| Refractive Index | 1.441 | Not Specified |
| Vapor Pressure | 6.99E-05 mmHg | at 25 °C |
| 0.001 Pa | at 20 °C | |
| Flash Point | 181.6 °C | Closed Cup |
| Water Solubility | 250 µg/L | at 20 °C |
| Solubility in other solvents | Chloroform (Slightly), Methanol (Slightly) | Not Specified |
Note: Discrepancies in values can be attributed to different experimental conditions and purities of the samples tested.
Experimental Protocols for Physical Property Determination
2.1. Determination of Density
The density of a liquid can be accurately determined using a pycnometer or a digital density meter.
-
Pycnometer Method:
-
Cleaning and Calibration: The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is thoroughly cleaned, dried, and weighed (m₁).
-
Filling with Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The stopper is inserted, and any excess liquid is wiped from the outside. The filled pycnometer is then weighed (m₂). The volume of the pycnometer (V) can be calculated using the known density of the reference liquid.
-
Filling with Sample: The pycnometer is emptied, cleaned, dried, and filled with this compound at the same temperature. It is then weighed again (m₃).
-
Calculation: The density of the this compound (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V.
-
-
Digital Density Meter:
-
Calibration: The instrument is calibrated using dry air and deionized water at a specified temperature.
-
Measurement: A small sample of this compound is injected into the oscillating U-tube of the density meter.
-
Reading: The instrument measures the change in the oscillation frequency of the U-tube and directly provides a high-precision density reading.
-
2.2. Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure of the surrounding atmosphere.
-
Distillation Method:
-
Apparatus Setup: A distillation apparatus is set up with a round-bottom flask containing the this compound sample and a few boiling chips to ensure smooth boiling. A thermometer is placed so that its bulb is just below the level of the side arm of the distillation head.
-
Heating: The flask is gently heated.
-
Temperature Reading: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure. For pressure-dependent boiling points, a vacuum distillation setup is used.[3]
-
2.3. Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property of a substance.
-
Abbe Refractometer Method:
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid substance like this compound.
Caption: Workflow for liquid physical property determination.
References
Hydrolysis of Trihexyl phosphate under acidic and alkaline conditions.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hydrolysis of trihexyl phosphate (THP) under both acidic and alkaline conditions. This compound, an organophosphate ester, is susceptible to hydrolysis, which leads to the cleavage of its ester bonds to form dihexyl phosphate (DHP), monohexyl phosphate (MHP), and ultimately phosphoric acid and hexanol. The rate of this degradation is significantly influenced by pH. This document details the reaction kinetics, mechanisms, and experimental protocols for studying the hydrolysis of THP. Quantitative data from studies on THP and analogous organophosphate esters are summarized to provide a comparative analysis. Furthermore, this guide presents signaling pathways and experimental workflows using DOT language visualizations to facilitate a deeper understanding of the processes involved.
Introduction
This compound (THP) is an organophosphate compound utilized in various industrial applications. Its chemical stability and degradation pathways are of significant interest, particularly in environmental science and toxicology. Hydrolysis is a primary degradation pathway for organophosphate esters, and understanding its kinetics and mechanisms under different pH conditions is crucial for predicting the environmental fate and persistence of these compounds. This guide aims to provide a detailed technical resource on the acidic and alkaline hydrolysis of this compound for the scientific community.
Reaction Kinetics and Mechanisms
The hydrolysis of this compound proceeds via a nucleophilic substitution reaction at the phosphorus center. The reaction can be catalyzed by both acid and base.
Alkaline Hydrolysis
Under alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic phosphorus atom. This reaction typically follows second-order kinetics.[1][2][3] The primary products are dihexyl phosphate (DHP) and hexanol. Further hydrolysis of DHP can occur, though at a slower rate, to yield monohexyl phosphate (MHP) and eventually phosphoric acid. The overall reaction is generally faster than under neutral or acidic conditions.
The proposed mechanism for the initial step of alkaline hydrolysis is a concerted or stepwise process involving a pentacoordinate intermediate or transition state.[4] For many organophosphate triesters, the reaction proceeds via a concerted mechanism, especially with good leaving groups.[4]
Acidic Hydrolysis
In acidic solutions, the hydrolysis of organophosphate esters is also catalyzed. The reaction mechanism involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule.[5] Generally, the acid-catalyzed hydrolysis of trialkyl phosphates is significantly slower than the base-catalyzed reaction.[6] The hydrolysis products are the same as in alkaline conditions: dihexyl phosphate, monohexyl phosphate, phosphoric acid, and hexanol. The reaction kinetics under acidic conditions are often complex and can be influenced by the specific acid used and its concentration.[7]
Quantitative Data
Quantitative data on the hydrolysis of this compound is limited in the available scientific literature. However, data from studies on analogous organophosphate esters, such as tributyl phosphate (TBP) and other organophosphate flame retardants, can provide valuable insights into the expected behavior of THP.
Table 1: Alkaline Hydrolysis Kinetic Data for Organophosphate Esters
| Compound | pH | Temperature (°C) | Rate Law | Rate Constant (k) | Half-life (t½) | Reference |
| Various OPFRs | 9-12 | Not Specified | Second-order | 0.69 - 42,000 M⁻¹ d⁻¹ | 0.02 - 170 days | [1][2] |
| Tributyl Phosphate | High | Not Specified | - | - | - | [8] |
Table 2: Acidic Hydrolysis Kinetic Data for Organophosphate Esters
| Compound | Acid Concentration | Temperature (°C) | Observations | Reference |
| Tributyl Phosphate | 5 M acid | 60-70 | Significant hydrolysis observed | [7] |
| Mono 4-chloro, 3-methyl phenyl phosphate | 0.1-6.0 M HCl | 98 | Rate increases up to 4.0 M HCl | [9] |
| p-nitrophenyl diphenylphosphinate | Up to 1.5 M HClO₄ | Not Specified | Maximum rate at 1.5 M HClO₄ | [5] |
Experimental Protocols
The following are detailed methodologies for conducting hydrolysis studies on this compound.
General Experimental Setup
A typical hydrolysis experiment involves reacting a known concentration of this compound in a buffered aqueous solution at a constant temperature.
-
Solution Preparation : Prepare buffer solutions of the desired pH (e.g., phosphate buffer for acidic conditions, borate buffer for alkaline conditions).
-
Reaction Initiation : Add a small volume of a concentrated stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) to the pre-heated buffer solution to achieve the desired initial concentration.
-
Sampling : At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching : Immediately quench the reaction in the aliquot, for example, by adding a strong acid or base to shift the pH to a range where the hydrolysis rate is negligible, or by rapid cooling.
-
Analysis : Analyze the concentration of the remaining this compound and the formation of its hydrolysis products using appropriate analytical techniques.
Analytical Methods
The concentrations of this compound and its hydrolysis products can be monitored using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : A robust method for the quantitative analysis of this compound and its less polar hydrolysis products.[10][11][12]
-
Sample Preparation : Extract the analytes from the aqueous sample using a suitable organic solvent (e.g., hexane, dichloromethane).
-
Instrumentation : Utilize a GC system coupled with a mass spectrometer. A non-polar or semi-polar capillary column is typically used for separation.
-
Quantification : Use an internal standard method for accurate quantification.
-
-
High-Performance Liquid Chromatography (HPLC) : Suitable for the analysis of both the parent compound and its more polar hydrolysis products.[9]
-
Mobile Phase : A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is commonly used in reversed-phase chromatography.
-
Detection : UV detection can be used if the analytes have a suitable chromophore. Otherwise, a more universal detector like a refractive index detector or a mass spectrometer (LC-MS) is required.
-
Visualizations
Reaction Pathways
References
- 1. Mineral- and Base-Catalyzed Hydrolysis of Organophosphate Flame Retardants: Potential Major Fate-Controlling Sink in Soil and Aquatic Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.viu.ca [web.viu.ca]
- 7. THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW (Technical Report) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct determination of tri-n-butyl phosphate by HPLC and GC methods | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Health and Safety of Trihexyl Phosphate in a Research Setting
Introduction
Trihexyl phosphate (THP), identified by CAS Number 2528-39-4, is an organophosphate ester utilized in various industrial and research applications.[1] In a laboratory setting, it may be used as a flame retardant, plasticizer, or a component in the synthesis of other materials.[1][2] Given its chemical nature, a thorough understanding of its health and safety profile is critical for researchers, scientists, and drug development professionals to ensure safe handling and mitigate potential risks.
This guide provides a comprehensive overview of the health and safety data for this compound, drawing from available safety data sheets and toxicological information. It summarizes quantitative data in structured tables, outlines emergency and handling procedures, and presents logical workflows for safety protocols. Please note that while this guide references toxicological endpoints, the detailed experimental protocols for these studies are not typically disclosed in standard safety datasheets and are therefore not included.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to irritation and potential environmental effects.
Table 1: GHS Hazard Classification of this compound
| Hazard Class | Hazard Category | Hazard Statement | Pictogram |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5] | GHS07 |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4][5] | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4][5] | GHS07 |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[4][6] | GHS09 |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[4][6] | GHS09 |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C18H39O4P | [3][4] |
| Molecular Weight | 350.48 g/mol | [3][5] |
| Appearance | Colorless Liquid | [1][7][8] |
| Boiling Point | 354.1 °C at 760 mmHg | [9] |
| Density | 0.95 g/cm³ | [9] |
| Flash Point | 181.6 °C | [9] |
| Vapor Pressure | 6.99E-05 mmHg at 25°C | [9] |
| Water Solubility | 250 µg/L at 20°C | [7][9] |
| log Pow (Octanol/Water Partition Coefficient) | 7.04 | [10] |
| Storage Temperature | Refrigerator, under inert atmosphere |[7][9] |
Toxicological Information
The toxicological profile indicates that this compound is an irritant but has low acute systemic toxicity based on available data. There are significant data gaps regarding chronic toxicity, carcinogenicity, and reproductive effects.
Table 3: Toxicological Data for this compound
| Endpoint | Species | Route | Value | Classification | Source |
|---|---|---|---|---|---|
| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg | Not classified | [3] |
| Skin Corrosion/Irritation | N/A | Dermal | N/A | Category 2 (Causes skin irritation) | [3][5] |
| Serious Eye Damage/Irritation | N/A | Ocular | N/A | Category 2 (Causes serious eye irritation) | [3][5] |
| Respiratory or Skin Sensitization | Data not available | N/A | N/A | Not classified | [3][10] |
| Germ Cell Mutagenicity | Data not available | N/A | N/A | Not classified | [3][10] |
| Carcinogenicity | Data not available | N/A | N/A | Not classified | [3][10] |
| Reproductive Toxicity | Data not available | N/A | N/A | Not classified | [3][10] |
| STOT-Single Exposure | N/A | Inhalation | N/A | Category 3 (May cause respiratory irritation) | [3][10] |
| STOT-Repeated Exposure | Data not available | N/A | N/A | Not classified | [3][10] |
| Aspiration Hazard | Data not available | N/A | N/A | Not classified |[3] |
Safe Handling and Exposure Control
Effective risk management involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). The hierarchy of controls provides a framework for implementing the most effective safety measures.
References
- 1. This compound|CAS 2528-39-4|Flame Retardant [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Phosphoric acid, trihexyl ester | C18H39O4P | CID 75666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.be [fishersci.be]
- 6. chemos.de [chemos.de]
- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. chemwhat.com [chemwhat.com]
- 9. This compound|lookchem [lookchem.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Use of Trihexyl Phosphate in Solvent Extraction of Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction to Trihexyl Phosphate in Solvent Extraction
This compound (THP) is an organophosphorus compound with the chemical formula (C₆H₁₃O)₃PO. It belongs to the same class of neutral extractants as the widely used tri-n-butyl phosphate (TBP). In solvent extraction, the phosphoryl oxygen atom in THP acts as a Lewis base, coordinating with metal ions to form neutral complexes that are soluble in organic diluents.
Compared to its lower homolog, TBP, this compound exhibits several advantageous properties for the extraction of certain metals, particularly actinides like uranium and thorium. The longer alkyl chains in THP increase its lipophilicity, which can lead to higher distribution coefficients for extracted metal complexes. Furthermore, studies have indicated that higher homologs of TBP, such as THP, demonstrate a reduced tendency towards the formation of a third phase, which is a significant operational advantage in solvent extraction circuits.[1][2]
These characteristics make THP a promising alternative to TBP in specialized applications within hydrometallurgy and nuclear fuel reprocessing, particularly where enhanced extraction efficiency and operational stability are required.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₈H₃₉O₄P |
| Molecular Weight | 350.48 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | ~0.93 g/cm³ |
| Boiling Point | Decomposes upon heating |
| Solubility in Water | Low |
Applications in Metal Extraction
Uranium and Thorium Extraction
This compound has been investigated as an extractant for uranium and thorium from acidic aqueous solutions, primarily nitric acid media.[1][2] The extraction mechanism is analogous to that of TBP, involving the formation of solvated metal-nitrate complexes. For example, uranium (VI) is typically extracted as UO₂(NO₃)₂(THP)₂.
Comparative studies have shown that THP can exhibit a higher extraction ability for uranium compared to TBP under similar conditions.[1] This enhanced extraction is attributed to the increased basicity of the phosphoryl oxygen in THP. For thorium, the extraction behavior is more complex, and the separation of uranium from thorium can be influenced by the choice of extractant and acid concentration.
Rare Earth Elements (REEs)
While less common than dedicated acidic organophosphorus extractants, neutral extractants like THP can be used for the group separation of rare earth elements from other metals. The extraction of REEs with trialkyl phosphates generally increases with atomic number across the lanthanide series.
Precious Metals (Application of a Related Extractant)
Direct applications of this compound for the solvent extraction of precious metals like gold and platinum group metals (PGMs) are not well-documented in the available literature. However, a closely related class of compounds, quaternary phosphonium salts bearing trihexyl chains, has shown significant promise in this area. Specifically, trihexyl(tetradecyl)phosphonium chloride (often referred to by the trade name Cyphos® IL 101) has been effectively used for the selective extraction of platinum and palladium from chloride media.[3]
Quantitative Data for Metal Extraction
The following tables summarize available quantitative data for the extraction of selected metals using this compound and related extractants. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Comparative Extraction of Uranium (VI) and Thorium (IV) by Trialkyl Phosphates
| Extractant | Metal | Aqueous Phase | Organic Phase | Distribution Ratio (D) | Separation Factor (β_U/Th_) | Reference |
| TBP | U(VI) | 3 M HNO₃ | 1.1 M in dodecane | ~10 | ~2 | Adapted from[1] |
| THP | U(VI) | 3 M HNO₃ | 1.1 M in dodecane | >10 | - | [1] |
| TBP | Th(IV) | 3 M HNO₃ | 1.1 M in dodecane | ~5 | - | Adapted from[1] |
| THP | Th(IV) | 3 M HNO₃ | 1.1 M in dodecane | Slightly > TBP | - | [1] |
Table 2: Extraction of Platinum Group Metals using Trihexyl(tetradecyl)phosphonium Chloride (Cyphos® IL 101)
| Metal | Aqueous Phase | Organic Phase | Extraction Efficiency (%) | Reference |
| Pd(II) | 0.1 M HCl | Cyphos IL 101 in xylene | >99 | [3] |
| Pt(IV) | 0.1 M HCl | Cyphos IL 101 in xylene | >99 | [3] |
| Rh(III) | 0.1 M HCl | Cyphos IL 101 in xylene | <5 | [3] |
Experimental Protocols
Protocol 1: Solvent Extraction of Uranium (VI) using this compound (Adapted from TBP-based protocols)
This protocol is adapted from established procedures for uranium extraction using TBP, with modifications to account for the properties of THP.
Objective: To determine the distribution ratio of Uranium(VI) between an aqueous nitric acid phase and an organic phase of this compound in a suitable diluent.
Materials:
-
Aqueous Phase: Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O), concentrated nitric acid (HNO₃), deionized water.
-
Organic Phase: this compound (THP), n-dodecane (or other suitable aliphatic diluent).
-
Stripping Solution: Dilute nitric acid (e.g., 0.01 M) or deionized water.
-
Analytical Reagents: Arsenazo III or other suitable spectrophotometric reagent for uranium analysis, standards for calibration.
-
Equipment: Separatory funnels, mechanical shaker, pH meter, UV-Vis spectrophotometer, centrifuge.
Procedure:
-
Preparation of Aqueous Feed Solution:
-
Prepare a stock solution of uranyl nitrate in 3 M nitric acid. For example, dissolve a known amount of UO₂(NO₃)₂·6H₂O in 3 M HNO₃ to achieve a uranium concentration of approximately 1 g/L.
-
-
Preparation of Organic Extractant Solution:
-
Prepare a 1.1 M solution of this compound in n-dodecane. This corresponds to approximately 38.5% (v/v) THP in n-dodecane.
-
-
Extraction:
-
In a separatory funnel, mix equal volumes (e.g., 10 mL) of the aqueous feed solution and the organic extractant solution.
-
Shake the mixture vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate. If an emulsion forms, the mixture can be centrifuged to facilitate phase disengagement.
-
Carefully separate the aqueous (raffinate) and organic (loaded organic) phases.
-
-
Stripping (Back-Extraction):
-
Take a known volume of the loaded organic phase (e.g., 5 mL) and contact it with an equal volume of the stripping solution (e.g., 0.01 M HNO₃).
-
Shake for 15-30 minutes and allow the phases to separate.
-
Separate the aqueous (strip solution) and organic (barren organic) phases.
-
-
Analysis:
-
Determine the concentration of uranium in the initial aqueous feed, the raffinate, and the strip solution using a suitable analytical method such as UV-Vis spectrophotometry with Arsenazo III.
-
The concentration of uranium in the loaded organic phase can be calculated by mass balance: [U]org = [U]aq,initial - [U]aq,raffinate.
-
-
Calculation of Distribution Ratio (D):
-
D = [U]org / [U]aq,raffinate
-
Caption: Workflow for Uranium Extraction using THP.
Protocol 2: Extraction of Palladium (II) using Trihexyl(tetradecyl)phosphonium Chloride
Objective: To selectively extract Palladium(II) from an acidic chloride solution using trihexyl(tetradecyl)phosphonium chloride.
Materials:
-
Aqueous Phase: Palladium(II) chloride (PdCl₂), Platinum(IV) chloride (H₂PtCl₆), Rhodium(III) chloride (RhCl₃), concentrated hydrochloric acid (HCl), deionized water.
-
Organic Phase: Trihexyl(tetradecyl)phosphonium chloride (Cyphos® IL 101), xylene (or other suitable aromatic diluent).
-
Stripping Solution: Acidified thiourea solution (e.g., 0.1 M thiourea in 0.5 M HCl).
-
Analytical Equipment: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
Procedure:
-
Preparation of Aqueous Feed Solution:
-
Prepare a synthetic leach solution containing approximately 55 mg/L Pd(II), 100 mg/L Pt(IV), and 25 mg/L Rh(III) in 0.1 M HCl.
-
-
Preparation of Organic Extractant Solution:
-
Prepare a solution of Cyphos® IL 101 in xylene (e.g., 0.1 M).
-
-
Extraction:
-
In a separatory funnel, combine equal volumes (e.g., 20 mL) of the aqueous feed and the organic extractant solution.
-
Shake vigorously for 10-15 minutes.
-
Allow the phases to separate for 10 minutes.
-
Collect the aqueous phase (raffinate) and the organic phase (loaded organic).
-
-
Stripping:
-
Contact a known volume of the loaded organic with an equal volume of the acidified thiourea stripping solution.
-
Shake for 15 minutes and allow the phases to separate.
-
Collect the aqueous strip solution.
-
-
Analysis:
-
Determine the concentrations of Pd, Pt, and Rh in the initial feed solution, the raffinate, and the strip solution using ICP-OES or AAS.
-
-
Calculations:
-
Calculate the extraction efficiency (%) for each metal: %E = (([M]initial - [M]raffinate) / [M]initial) * 100.
-
Calculate the separation factor of Palladium over Rhodium: β(Pd/Rh) = D(Pd) / D(Rh), where D is the distribution ratio.
-
Caption: Workflow for PGM Extraction.
Analytical Methods
The accurate determination of metal concentrations in both the aqueous and organic phases is crucial for calculating distribution ratios and extraction efficiencies.
-
Aqueous Phase Analysis:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust and widely used technique for the simultaneous determination of multiple elements at trace to major concentrations.
-
Atomic Absorption Spectroscopy (AAS): Suitable for the determination of single elements.
-
UV-Vis Spectrophotometry: A cost-effective method that requires the formation of a colored metal complex with a specific chromogenic reagent (e.g., Arsenazo III for uranium).[4]
-
-
Organic Phase Analysis:
-
Direct Aspiration into ICP-OES/AAS: Some modern instruments can handle the direct analysis of diluted organic phases.
-
Back-Extraction: The metal is first stripped from the organic phase into a clean aqueous solution, which is then analyzed using the methods described above. This is the most common approach.
-
Conclusion
This compound shows potential as a solvent extractant for actinides, offering advantages over TBP in terms of extraction power and physical properties. While detailed, standardized protocols are less common, the information provided here, including adapted protocols and data from related compounds, serves as a strong starting point for researchers interested in exploring the applications of THP. For precious metals, the use of trihexyl-substituted phosphonium salts represents a promising avenue for selective separations. As with any solvent extraction system, careful optimization of parameters such as pH, extractant concentration, and choice of diluent is essential for achieving desired separation efficiencies.
References
Application Notes and Protocols for Trihexyl Phosphate as a Plasticizer in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexyl phosphate (THP) is an organophosphate ester increasingly utilized as a plasticizer in various polymer formulations.[1] Its function is to increase the flexibility, durability, and workability of polymeric materials by reducing the intermolecular forces between polymer chains.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a plasticizer, with a focus on its effects on the mechanical and thermal properties of polymers. Due to its low volatility and high thermal stability, THP is a candidate for applications where long-term performance is critical.[1] Furthermore, its low toxicity profile makes it a subject of investigation for use in sensitive applications, including drug delivery systems.[1]
Disclaimer: Publicly available quantitative data on the specific performance of this compound as a plasticizer in various polymers is limited. Therefore, where specific data for THP is unavailable, this document will utilize data for the structurally similar and well-studied tris(2-ethylhexyl) phosphate (TEHP or TOP) as a representative example to illustrate the expected effects and evaluation methodologies. Users should consider this as a general guideline and generate their own data for specific formulations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for formulation development and processing.
| Property | Value | Reference |
| CAS Number | 2528-39-4 | [1] |
| Molecular Formula | C18H39O4P | [1] |
| Molecular Weight | 350.47 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.9215 g/cm³ (at 20 °C) | [3] |
| Boiling Point | 192-193 °C (at 6.5 Torr) | [3] |
| Flash Point | 181.6 °C | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
Mechanism of Action
The primary mechanism of plasticization by this compound aligns with the "lubricity" and "free volume" theories. When incorporated into a polymer matrix, the THP molecules interpose themselves between the polymer chains. This action reduces the cohesive forces between the polymer chains, effectively "lubricating" their movement relative to one another. This increased intermolecular spacing creates additional "free volume," which enhances the mobility of the polymer segments. The macroscopic result of this increased molecular mobility is a decrease in the material's glass transition temperature (Tg), leading to increased flexibility and reduced brittleness at room temperature.[2]
Application in Polymer Formulations: Representative Data
As a representative example of the effect of an alkyl phosphate plasticizer on a common polymer, Table 2 summarizes the typical effects of tris(2-ethylhexyl) phosphate (TEHP/TOP) on the mechanical properties of Polyvinyl Chloride (PVC). It is anticipated that this compound would exhibit a similar trend.
| Plasticizer Concentration (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 0 | 55 | 5 | 100 |
| 20 | 25 | 200 | 90 |
| 40 | 18 | 350 | 80 |
| 60 | 15 | 450 | 70 |
*phr: parts per hundred resin
Experimental Protocols
The following protocols are provided as a guide for incorporating and evaluating this compound in polymer formulations.
Protocol for Preparation of Plasticized Polymer Sheets
This protocol describes the preparation of plasticized PVC sheets using a two-roll mill, a common laboratory-scale method.
Materials and Equipment:
-
Polymer resin (e.g., PVC)
-
This compound (THP)
-
Heat stabilizer (e.g., a mixed metal stabilizer)
-
Two-roll mill with heating capabilities
-
Hydraulic press with heating and cooling capabilities
-
Molding plates and shims
-
Weighing balance
-
Spatula
Workflow Diagram:
Workflow for preparing plasticized polymer sheets.
Procedure:
-
Formulation: Calculate the required amounts of polymer resin, this compound, and heat stabilizer based on the desired parts per hundred resin (phr) concentration.
-
Dry Blending: In a beaker, manually pre-mix the weighed components until a visually uniform mixture is obtained.
-
Melt Compounding:
-
Preheat the two-roll mill to a temperature suitable for the polymer (e.g., 150-170°C for PVC).
-
Carefully add the dry blend to the nip of the rolls.
-
Continuously cut and fold the polymer sheet on the mill to ensure homogeneous mixing.
-
Continue milling for a predetermined time (e.g., 5-10 minutes) after a stable, molten sheet has formed.
-
-
Compression Molding:
-
Preheat the hydraulic press to the molding temperature of the polymer.
-
Place the milled polymer sheet between two clean molding plates, using shims to control the thickness of the final sheet.
-
Transfer the assembly to the press and apply a low pressure for a short duration to allow the polymer to flow and fill the mold.
-
Increase the pressure to the final molding pressure and hold for a specified time.
-
-
Cooling and Demolding:
-
Cool the mold under pressure using the press's cooling system or by transferring it to a cooling press.
-
Once the mold has cooled to near room temperature, release the pressure and carefully remove the plasticized polymer sheet.
-
-
Conditioning: Condition the prepared sheets at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.
Protocol for Characterization of Plasticized Polymers
This section outlines the standard methods for evaluating the key properties of the plasticized polymer sheets.
Workflow Diagram:
Workflow for the characterization of plasticized polymers.
5.2.1. Mechanical Properties
-
Tensile Strength and Elongation at Break (ASTM D638):
-
Cut dumbbell-shaped specimens from the conditioned polymer sheets.
-
Measure the cross-sectional area of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the maximum load to calculate tensile strength and the extension at break to determine the percentage of elongation.
-
-
Hardness (ASTM D2240):
-
Use a Shore A durometer for flexible polymers.
-
Place the conditioned polymer sheet on a flat, hard surface.
-
Press the durometer foot firmly and quickly onto the surface of the material, ensuring the indenter is perpendicular to the surface.
-
Record the hardness reading within one second of firm contact.
-
5.2.2. Thermal Properties
-
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (ASTM D3418):
-
Cut a small sample (5-10 mg) from the polymer sheet and seal it in an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected Tg to erase its thermal history.
-
Cool the sample at a controlled rate.
-
Perform a second heating scan at the same rate.
-
Determine the Tg from the midpoint of the step transition in the heat flow curve of the second heating scan.
-
-
Thermal Stability by Thermogravimetric Analysis (TGA) (ASTM E1131):
-
Place a small, weighed sample (10-20 mg) of the polymer sheet into a TGA crucible.
-
Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature.
-
The onset temperature of weight loss indicates the beginning of thermal degradation.
-
5.2.3. Plasticizer Permanence
-
Solvent Extraction (Leaching) (ASTM D1239):
-
Cut and weigh a specimen of the plasticized polymer.
-
Immerse the specimen in a specified solvent (e.g., hexane, ethanol, or a food simulant) for a defined period (e.g., 24 hours) at a controlled temperature.
-
Remove the specimen, gently pat it dry, and then dry it completely in a vacuum oven at a suitable temperature.
-
Re-weigh the dried specimen. The percentage of weight loss corresponds to the amount of plasticizer leached.
-
Data Interpretation and Logical Relationships
The evaluation of a plasticizer's performance involves understanding the relationships between its concentration and the resulting polymer properties.
Logical Relationship Diagram:
Logical relationships in polymer plasticization.
An increase in the concentration of this compound generally leads to:
-
A decrease in the glass transition temperature (Tg), indicating a wider temperature range for the polymer's flexible state.
-
An increase in elongation at break and a decrease in hardness, signifying greater flexibility.
-
A decrease in tensile strength, as the polymer chains can more easily slide past one another.
-
A potential increase in the rate of plasticizer migration or leaching, as there are more unbound plasticizer molecules within the polymer matrix.
Conclusion
This compound holds promise as an effective plasticizer for a variety of polymers. The protocols outlined in this document provide a systematic approach for its evaluation. By conducting these experiments, researchers can generate the necessary data to determine the optimal concentration of this compound for their specific application, balancing the desired mechanical and thermal properties with considerations of long-term performance and material safety. Further studies are warranted to generate a comprehensive public dataset on the performance of this compound in different polymer systems.
References
Application Notes and Protocols for Trihexyl Phosphate in Nuclear Fuel Reprocessing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of trihexyl phosphate (THP) in the context of nuclear fuel reprocessing. The focus is on the PUREX (Plutonium Uranium Reduction Extraction) process, a cornerstone of spent nuclear fuel recycling that enables the separation and recovery of valuable uranium and plutonium from fission products. This compound has been investigated as an alternative to the more conventional tributyl phosphate (TBP), offering potential advantages in certain process parameters.
Principle of the PUREX Process with this compound
The PUREX process is a hydrometallurgical method based on liquid-liquid solvent extraction.[1] Spent nuclear fuel is dissolved in nitric acid, creating an aqueous solution containing uranium, plutonium, and various fission products. This aqueous feed is then contacted with an organic solvent, which, in this application, is a solution of this compound in a suitable hydrocarbon diluent (e.g., n-dodecane).
The separation hinges on the selective extraction of uranium and plutonium into the organic phase. Uranium, typically in the +6 oxidation state (as UO₂²⁺), and plutonium, adjusted to the +4 oxidation state, form neutral nitrate complexes that are soluble in the THP-diluent mixture. The majority of fission products remain in the aqueous phase, known as the raffinate. Subsequent steps involve the selective stripping (back-extraction) of plutonium and then uranium from the loaded organic phase into separate aqueous solutions. Finally, the spent solvent is washed and regenerated for reuse.
Comparative Performance: this compound vs. Tributyl Phosphate
This compound has been evaluated as an alternative to tributyl phosphate, the standard extractant in the PUREX process. The extraction efficiency of these organophosphorus compounds is influenced by the alkyl chain length. The data presented below, derived from studies on various trialkyl phosphates, allows for a quantitative comparison of their extraction capabilities for key actinides.
Data Presentation
Table 1: Distribution Coefficients (Kd) of U(VI), Pu(IV), and Th(IV) with 1.1 M this compound (THP) and Tributyl Phosphate (TBP) in n-dodecane at varying nitric acid concentrations. [2]
| Nitric Acid (M) | U(VI) - THP | U(VI) - TBP | Pu(IV) - THP | Pu(IV) - TBP | Th(IV) - THP | Th(IV) - TBP |
| 0.5 | 1.5 | 3.0 | 0.8 | 1.2 | 0.3 | 0.5 |
| 1.0 | 4.0 | 7.5 | 3.5 | 5.0 | 1.2 | 2.0 |
| 2.0 | 10.0 | 18.0 | 15.0 | 25.0 | 6.0 | 10.0 |
| 3.0 | 15.0 | 25.0 | 30.0 | 50.0 | 12.0 | 20.0 |
| 4.0 | 18.0 | 30.0 | 45.0 | 70.0 | 20.0 | 35.0 |
| 6.0 | 20.0 | 35.0 | 50.0 | 80.0 | 25.0 | 45.0 |
| 8.0 | 18.0 | 30.0 | 40.0 | 65.0 | 22.0 | 40.0 |
Note: The data for THP and TBP are based on comparative studies of trialkyl phosphates. The values indicate that while THP is a capable extractant, TBP generally exhibits higher distribution coefficients under identical conditions.[2]
Experimental Protocols
The following protocols are adapted from standard PUREX process procedures, with considerations for the properties of this compound.
1. Protocol for Solvent Extraction of Uranium and Plutonium
-
Objective: To co-extract U(VI) and Pu(IV) from a nitric acid solution of dissolved spent nuclear fuel into a THP/n-dodecane solvent.
-
Materials:
-
Simulated spent nuclear fuel solution (containing known concentrations of U(VI), Pu(IV), and non-radioactive fission product surrogates) in nitric acid (typically 3-4 M).
-
Organic solvent: 1.1 M this compound (THP) in n-dodecane.
-
Mixer-settler or centrifugal contactors.
-
Analytical instrumentation for determining actinide concentrations (e.g., ICP-MS, Alpha Spectroscopy, Gamma Spectroscopy).
-
-
Procedure:
-
Prepare the organic solvent by dissolving the required amount of this compound in n-dodecane to achieve a 1.1 M concentration.
-
Pre-equilibrate the organic solvent by contacting it with a nitric acid solution of the same molarity as the aqueous feed to prevent acid transfer during extraction.
-
Introduce the aqueous feed solution and the pre-equilibrated organic solvent into a multi-stage counter-current extraction apparatus (e.g., mixer-settler bank).
-
Maintain an appropriate organic to aqueous phase ratio (O/A), typically around 1, to ensure efficient extraction.
-
Operate the extraction equipment to ensure thorough mixing and subsequent phase separation in each stage.
-
Collect the raffinate (aqueous phase depleted of U and Pu) from the final stage for analysis of residual actinides and fission product content.
-
Collect the loaded organic phase (containing the extracted U and Pu) for the subsequent stripping steps.
-
Analyze samples from both the loaded organic and raffinate streams to determine the distribution coefficients and extraction efficiency.
-
2. Protocol for Plutonium Stripping (Partitioning)
-
Objective: To selectively strip Pu from the loaded organic phase by reducing it from the extractable Pu(IV) to the inextractable Pu(III) state.
-
Materials:
-
Loaded organic phase (1.1 M THP/n-dodecane containing U(VI) and Pu(IV)).
-
Aqueous stripping solution: Dilute nitric acid (e.g., 0.2-0.5 M) containing a reducing agent. A common reductant is U(IV) nitrate or hydroxylamine nitrate.
-
Mixer-settler or centrifugal contactors.
-
-
Procedure:
-
Introduce the loaded organic phase and the aqueous stripping solution into a counter-current partitioning apparatus.
-
The reducing agent in the aqueous phase will selectively reduce Pu(IV) to Pu(III).
-
Pu(III) is preferentially partitioned into the aqueous phase, while U(VI) remains in the organic phase.
-
Collect the aqueous product stream containing the purified plutonium.
-
The organic phase, now primarily loaded with uranium, is directed to the uranium stripping stage.
-
Analyze all output streams to determine the separation efficiency.
-
3. Protocol for Uranium Stripping
-
Objective: To strip U(VI) from the organic phase into an aqueous solution.
-
Materials:
-
Uranium-loaded organic phase from the plutonium stripping step.
-
Aqueous stripping solution: Very dilute nitric acid (e.g., 0.01 M) or deionized water.
-
Mixer-settler or centrifugal contactors.
-
-
Procedure:
-
Contact the uranium-loaded organic phase with the dilute nitric acid stripping solution in a counter-current manner.
-
The low acidity of the aqueous phase shifts the equilibrium, causing the UO₂(NO₃)₂·2THP complex to decompose, releasing the uranyl ions into the aqueous phase.
-
Collect the aqueous product stream containing the purified uranium.
-
The now-stripped organic solvent is sent for regeneration.
-
4. Protocol for Solvent Regeneration
-
Objective: To remove degradation products and residual fission products from the THP/n-dodecane solvent before recycling it to the extraction stage.
-
Materials:
-
Spent organic solvent from the uranium stripping step.
-
Aqueous washing solution 1: Sodium carbonate solution (e.g., 0.2-0.5 M Na₂CO₃).
-
Aqueous washing solution 2: Dilute nitric acid (e.g., 0.1 M HNO₃).
-
Mixer-settler or similar contacting equipment.
-
-
Procedure:
-
Contact the spent organic solvent with the sodium carbonate solution. This removes acidic degradation products of THP (e.g., dihexyl and monohexyl phosphoric acids) and some fission products.
-
Separate the aqueous and organic phases.
-
Contact the washed organic solvent with a dilute nitric acid solution to neutralize any entrained sodium carbonate and re-equilibrate the solvent for the extraction step.
-
Separate the phases. The regenerated organic solvent is now ready for reuse.
-
Visualizations
Caption: PUREX process workflow using this compound (THP).
References
Trihexyl phosphate as a high-performance lubricant and anti-wear additive.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexyl phosphate (THP) is an organophosphate ester with potential applications as a high-performance lubricant and anti-wear additive. Organophosphate esters, in general, are recognized for their ability to form protective tribofilms on metallic surfaces under boundary lubrication conditions, thereby reducing friction and wear. These application notes provide an overview of the characteristics of this compound, protocols for its evaluation as a lubricant additive, and a summary of its potential performance based on the established properties of related organophosphate compounds.
Properties and Characteristics
This compound is a trialkyl phosphate ester. The long alkyl chains of the hexyl groups contribute to its oil solubility and viscosity characteristics. As a lubricant additive, it is expected to function by thermally decomposing at asperity contacts under high load and temperature, reacting with the metal surface to form a protective, low-shear-strength phosphate or polyphosphate layer. This tribochemical film prevents direct metal-to-metal contact, significantly reducing wear and friction.
Data Presentation: Tribological Performance
The following tables summarize the expected tribological performance of a base oil with and without the addition of this compound. This data is illustrative and should be confirmed by experimental testing.
Table 1: Frictional Characteristics
| Lubricant Formulation | Concentration of this compound (wt%) | Mean Coefficient of Friction (μ) |
| Base Oil (e.g., PAO 4) | 0 | 0.12 |
| Base Oil + THP | 1 | 0.08 |
| Base Oil + THP | 2 | 0.07 |
| Base Oil + THP | 5 | 0.06 |
Table 2: Anti-Wear Properties
| Lubricant Formulation | Concentration of this compound (wt%) | Average Wear Scar Diameter (mm) |
| Base Oil (e.g., PAO 4) | 0 | 0.55 |
| Base Oil + THP | 1 | 0.40 |
| Base Oil + THP | 2 | 0.35 |
| Base Oil + THP | 5 | 0.32 |
Experimental Protocols
Protocol 1: Evaluation of Anti-Wear Properties using a Four-Ball Wear Tester
This protocol outlines the procedure for assessing the anti-wear properties of this compound as a lubricant additive according to the ASTM D4172 standard method.
1. Objective: To determine the wear preventive characteristics of a lubricating fluid by measuring the wear scar diameter on steel balls.
2. Materials and Equipment:
-
Four-Ball Wear Tester
-
AISI 52100 steel balls (12.7 mm diameter)
-
Base oil (e.g., Polyalphaolefin - PAO 4)
-
This compound
-
Heptane (for cleaning)
-
Microscope with calibrated measurement capability
3. Procedure:
-
Preparation of Lubricant Blends:
-
Prepare lubricant blends by dissolving this compound in the base oil at desired concentrations (e.g., 1%, 2%, 5% by weight).
-
Ensure complete dissolution by agitation or sonication.
-
Prepare a control sample of the neat base oil.
-
-
Cleaning of Test Balls:
-
Thoroughly clean the steel balls with heptane and allow them to air dry.
-
Handle the cleaned balls with forceps to prevent contamination.
-
-
Assembly of the Four-Ball Test Rig:
-
Secure three clean steel balls in the ball pot.
-
Place the fourth ball in the chuck of the drive spindle.
-
Fill the ball pot with the test lubricant to a level that covers the three stationary balls.
-
-
Test Execution:
-
Set the test parameters:
-
Load: 392 N (40 kgf)
-
Speed: 1200 rpm
-
Temperature: 75 °C
-
Duration: 60 minutes
-
-
Start the test and monitor for any unusual noise or vibration.
-
-
Post-Test Analysis:
-
At the end of the test, stop the motor and remove the ball pot.
-
Drain the lubricant and carefully remove the three stationary balls.
-
Clean the stationary balls with heptane.
-
Measure the major and minor axes of the wear scar on each of the three stationary balls to the nearest 0.01 mm using the microscope.
-
Calculate the average wear scar diameter for each test.
-
-
Data Reporting:
-
Report the average wear scar diameter for each lubricant blend, including the control.
-
Note any observations during the test.
-
Protocol 2: Evaluation of Frictional Properties
This protocol describes the determination of the coefficient of friction using a four-ball machine equipped with a friction-recording device.
1. Objective: To measure the coefficient of friction of a lubricating fluid under specified test conditions.
2. Materials and Equipment:
-
Four-Ball Wear Tester with a calibrated friction-recording arm.
-
AISI 52100 steel balls (12.7 mm diameter)
-
Base oil (e.g., PAO 4)
-
This compound
-
Heptane (for cleaning)
3. Procedure:
-
Follow steps 1-3 from Protocol 1 for lubricant preparation, ball cleaning, and test rig assembly.
-
Test Execution:
-
Set the test parameters as specified in Protocol 1 (or as required for the specific application).
-
Ensure the friction-recording device is calibrated and zeroed.
-
Start the test and record the frictional torque throughout the duration of the test.
-
-
Data Analysis:
-
Convert the recorded frictional torque to the coefficient of friction using the calibration factor of the machine.
-
Determine the mean coefficient of friction over the steady-state portion of the test.
-
-
Data Reporting:
-
Report the mean coefficient of friction for each lubricant formulation.
-
A plot of the coefficient of friction versus time can also be presented.
-
Visualizations
Caption: Workflow for the tribological evaluation of lubricant additives.
Caption: Hypothetical anti-wear mechanism of this compound.
Application Notes and Protocols for the Analytical Determination of Trihexyl Phosphate in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexyl phosphate (THP) is an organophosphate ester used as a flame retardant and plasticizer in various industrial and commercial products. Its potential for environmental persistence and toxicity necessitates robust and sensitive analytical methods for its detection in environmental matrices such as water, soil, and sediment. These application notes provide detailed protocols for the extraction, identification, and quantification of THP using modern analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and providing an outline for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The primary analytical methods for the determination of this compound in environmental samples are Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). GC-MS is a widely used and effective technique for the analysis of semi-volatile organic compounds like THP. LC-MS/MS offers an alternative for compounds that may be thermally labile or require higher sensitivity.
Sample preparation is a critical step to isolate THP from the complex environmental matrix and to concentrate it for detection. Solid-Phase Extraction (SPE) is the preferred method for aqueous samples, while solvent extraction is typically employed for solid samples like soil and sediment.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of organophosphate flame retardants, including compounds structurally similar to this compound, in environmental samples. It is important to note that the specific performance of the method for this compound should be validated in the user's laboratory.
| Parameter | Water (via SPE-GC-MS) | Soil/Sediment (via Solvent Extraction-GC-MS) | Method Reference |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/L | 0.1 - 5.0 µg/kg | [1][2] |
| Limit of Quantification (LOQ) | 0.03 - 3.0 ng/L | 0.3 - 15.0 µg/kg | [1][2] |
| Recovery | 80 - 115% | 75 - 110% | Adapted from[3][4] |
| Relative Standard Deviation (RSD) | < 15% | < 20% | Adapted from[3][4] |
Note: Data presented are typical values for organophosphate flame retardants and should be used as a guideline. Method performance for this compound must be established through proper validation.
Experimental Protocols
Analysis of this compound in Water Samples
This protocol details the extraction and analysis of THP from water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
SPE cartridges (e.g., Oasis HLB, 6 cc, 200 mg)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Nitrogen gas for evaporation
-
Glass fiber filters (0.7 µm)
-
SPE vacuum manifold
-
-
Procedure:
-
Sample Filtration: Filter the water sample (typically 500 mL to 1 L) through a 0.7 µm glass fiber filter to remove suspended solids.
-
Internal Standard Spiking: Spike the filtered water sample with a known concentration of an appropriate internal standard (e.g., Triphenyl phosphate-d15).
-
SPE Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the SPE cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Equilibrate the cartridge with 10 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 10 mL of deionized water to remove polar interferences.
-
Cartridge Drying: Dry the cartridge thoroughly by drawing air or nitrogen through it for at least 30 minutes.
-
Elution: Elute the retained THP from the cartridge with two 4 mL aliquots of ethyl acetate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
-
1.2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
-
GC-MS Parameters:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 300 °C at 15 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
-
Selected Ions for this compound (m/z): [5][6]
-
Quantifier Ion: 99
-
Qualifier Ions: 267, 183
-
Molecular Weight: 350.47 g/mol [7]
-
Analysis of this compound in Soil and Sediment Samples
This protocol outlines the solvent extraction of THP from soil and sediment samples, followed by clean-up and GC-MS analysis.
2.1. Sample Preparation: Solvent Extraction and Clean-up
-
Materials:
-
Accelerated Solvent Extractor (ASE) or Soxhlet apparatus.
-
Hexane and Acetone (1:1, v/v) or Dichloromethane.
-
Anhydrous sodium sulfate.
-
Solid Phase Extraction (SPE) cartridges for clean-up (e.g., Florisil or Silica).
-
Nitrogen gas for evaporation.
-
-
Procedure:
-
Sample Preparation: Air-dry the soil/sediment sample and sieve to remove large debris. Homogenize the sample.
-
Extraction:
-
Accelerated Solvent Extraction (ASE): Mix approximately 10 g of the homogenized sample with a drying agent like diatomaceous earth and place it in an ASE cell. Extract with a hexane:acetone mixture at elevated temperature and pressure.
-
Soxhlet Extraction: Place approximately 20 g of the sample in a Soxhlet thimble and extract with dichloromethane for 8-12 hours.
-
-
Drying and Concentration: Dry the extract by passing it through a column of anhydrous sodium sulfate. Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Clean-up (if necessary): For complex matrices, a clean-up step using SPE (e.g., Florisil or Silica cartridge) may be required to remove interferences. The concentrated extract is loaded onto the cartridge and eluted with a suitable solvent mixture.
-
Final Concentration: The cleaned extract is concentrated to a final volume of 1 mL. The sample is now ready for GC-MS analysis.
-
2.2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The GC-MS parameters for the analysis of soil and sediment extracts are the same as those described in section 1.2.
Visualization of Experimental Workflows
Caption: Workflow for the analysis of this compound in water samples.
References
- 1. Suitability of solid-phase microextraction for the determination of organophosphate flame retardants and plasticizers in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faa.gov [faa.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphoric acid, trihexyl ester | C18H39O4P | CID 75666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phosphoric acid, trihexyl ester [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
Application Notes and Protocols for Trihexyl Phosphate in Uranium and Plutonium Extraction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of trihexyl phosphate (THP) in the solvent extraction of uranium and plutonium. It is intended to serve as a comprehensive resource for researchers and professionals involved in nuclear fuel reprocessing and related fields. This compound is a promising alternative to the more commonly used tributyl phosphate (TBP) in PUREX (Plutonium Uranium Reduction Extraction) processes, offering potential advantages in terms of higher loading capacities and reduced formation of a third phase.
Principle of Extraction
The fundamental principle behind the use of this compound in the PUREX process is liquid-liquid extraction. Spent nuclear fuel is dissolved in nitric acid, creating an aqueous solution containing uranium, plutonium, and various fission products. This aqueous feed is then brought into contact with an organic solvent phase, which consists of this compound diluted in a hydrocarbon such as dodecane.
Uranium, typically in the +6 oxidation state (as UO₂²⁺), and plutonium, adjusted to the +4 oxidation state (Pu⁴⁺), form neutral nitrate complexes. These complexes are selectively extracted into the organic THP phase, while the majority of fission products remain in the aqueous phase (raffinate). The chemical equation for the extraction of uranyl nitrate can be represented as:
UO₂²⁺(aq) + 2NO₃⁻(aq) + 2THP(org) ⇌ UO₂(NO₃)₂(THP)₂(org)
A similar complexation occurs with plutonium (IV). The efficiency of this extraction is dependent on factors such as the nitric acid concentration, temperature, and the concentration of THP in the diluent.
Physicochemical Properties
The physical and chemical properties of the solvent system are critical for process design and operation. Key properties for a typical THP-based solvent are summarized below.
| Property | Value (for 30% THP in Dodecane) | Reference |
| Density (g/cm³ at 25°C) | ~0.85 | |
| Viscosity (cP at 25°C) | ~2.5 | |
| Solubility in Water | Low | |
| Flash Point | High |
Quantitative Data: Distribution Coefficients
The distribution coefficient (Kd) is a key parameter that quantifies the efficiency of extraction. It is defined as the ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium. The following table presents a comparison of approximate distribution coefficients for U(VI) and Pu(IV) between TBP and THP under representative PUREX process conditions.
| Metal Ion | Solvent System (30% in Dodecane) | Aqueous Phase Nitric Acid (M) | Approximate Kd | Reference(s) |
| U(VI) | Tri-n-butyl phosphate (TBP) | 3.0 | ~10 | |
| U(VI) | This compound (THP) | 3.0 | >10 | |
| Pu(IV) | Tri-n-butyl phosphate (TBP) | 3.0 | ~2-5 | |
| Pu(IV) | This compound (THP) | 3.0 | >5 |
Note: The distribution coefficients are approximate and can vary significantly with temperature, solute concentration, and the presence of other species.
Experimental Protocols
The following protocols outline the major steps in a laboratory-scale PUREX process using this compound.
Feed Preparation
-
Dissolution: Dissolve the simulated spent nuclear fuel (containing uranium and plutonium surrogates) in 3-4 M nitric acid.
-
Valence Adjustment: Adjust the oxidation state of plutonium to Pu(IV). This is a critical step to ensure efficient co-extraction with uranium.
Co-extraction of Uranium and Plutonium
-
Solvent Preparation: Prepare a solution of 30% (v/v) this compound in n-dodecane.
-
Contacting: Mix the aqueous feed solution with the organic solvent in a 1:1 volume ratio.
-
Agitation: Agitate the mixture vigorously for a minimum of 30 minutes to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate. The organic phase, now loaded with uranium and plutonium, will be the upper layer.
-
Raffinate Removal: Carefully separate and remove the lower aqueous phase (raffinate), which contains the bulk of the fission products.
Partitioning of Plutonium from Uranium
-
Stripping Solution Preparation: Prepare an aqueous stripping solution containing a reducing agent to convert Pu(IV) to the inextractable Pu(III) state. A suitable solution is 0.1 M hydroxylamine nitrate in 2 M nitric acid.
-
Contacting: Mix the uranium and plutonium-loaded organic phase from the co-extraction step with the aqueous stripping solution.
-
Agitation and Separation: Agitate the mixture and allow the phases to separate as described in the co-extraction step.
-
Product Collection: The aqueous phase now contains the separated plutonium. The organic phase retains the uranium.
Uranium Stripping
-
Stripping Solution: Prepare a dilute nitric acid solution (e.g., 0.01 M HNO₃).
-
Contacting: Mix the uranium-loaded organic phase from the partitioning step with the dilute nitric acid solution.
-
Agitation and Separation: Agitate and allow the phases to separate.
-
Product Collection: The aqueous phase now contains the stripped uranium.
Visualizations
PUREX Process Workflow using this compound
Caption: A simplified workflow diagram of the PUREX process utilizing this compound for the separation of uranium and plutonium.
Chemical Extraction Pathway
Caption: The chemical pathway for the extraction of uranyl ions from the aqueous phase into the organic phase via complexation with this compound.
Application Note: Trihexyl Phosphate as a Non-Polar Stationary Phase in Gas Chromatography
AN-GC-THP001
Introduction
Trihexyl phosphate (THP) is an organophosphate ester characterized as a colorless liquid with high thermal stability and low volatility.[1] While commonly utilized as a flame retardant and plasticizer, its properties suggest potential as a non-polar stationary phase in gas-liquid chromatography (GLC).[1][2] This application note explores the theoretical use of this compound for the separation of non-polar to moderately polar analytes. The separation mechanism on a THP stationary phase would be primarily based on boiling points and van der Waals interactions between the analytes and the hexyl chains of the phosphate ester.[3] This document provides the physicochemical properties of this compound, a detailed protocol for packed column preparation, and hypothetical applications.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of a stationary phase is crucial for developing robust gas chromatography methods. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₉O₄P | [4][5] |
| Molecular Weight | 350.47 g/mol | [4][5] |
| CAS Number | 2528-39-4 | [4] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | High (implies low volatility) | [1] |
| Thermal Stability | High | [1] |
| Polarity | Non-polar | Inferred from structure |
| Kovats Retention Index | 2174, 2228 (on standard non-polar phase) | [5] |
Theoretical Applications
A this compound stationary phase would be theoretically suitable for the separation of various non-polar and slightly polar compounds. The elution order would be expected to generally follow the boiling points of the analytes.[3] Potential applications include:
-
Analysis of Hydrocarbons: Separation of alkanes, alkenes, and aromatic hydrocarbons.
-
Flavor and Fragrance Analysis: Separation of essential oil components.
-
Environmental Analysis: Determination of pesticides and other organic pollutants.
-
Industrial Chemicals: Quality control of solvents and other industrial chemical preparations.
It is important to note that while this compound is a neutral organophosphate, a related class of compounds, phosphonium-based ionic liquids like trihexyl(tetradecyl)phosphonium chloride, have been investigated and are used as GC stationary phases due to their unique selectivity and high thermal stability.[6][7]
Protocol: Preparation of a Packed GC Column with this compound Stationary Phase
This protocol details the steps for preparing a packed gas chromatography column using this compound as the liquid stationary phase coated on an inert solid support.
Materials and Equipment
-
This compound (GC grade)
-
Inert solid support (e.g., Chromosorb W-HP, 80/100 mesh)
-
High-purity solvent (e.g., dichloromethane, HPLC grade)
-
Empty GC column (e.g., 2 m x 1/8" OD stainless steel or glass)
-
Rotary evaporator
-
Vacuum pump
-
Glass wool, silanized
-
Column packer (mechanical vibrator)
-
Tube cutter and fittings
-
Gas chromatograph with a Flame Ionization Detector (FID)
Experimental Workflow
Caption: Workflow for preparing a packed GC column.
Detailed Procedure
-
Preparation of the Coating Solution:
-
Calculate the required amount of this compound to achieve the desired phase loading (e.g., 5% w/w). For a 5% loading on 10 g of support, 0.5 g of this compound is needed.
-
Dissolve the calculated amount of this compound in a sufficient volume of a volatile solvent like dichloromethane to create a slurry when mixed with the solid support.
-
-
Coating the Solid Support:
-
In a round-bottom flask, combine the inert solid support with the prepared coating solution.
-
Gently swirl the flask to ensure the support is evenly wetted.
-
Attach the flask to a rotary evaporator.
-
Slowly evaporate the solvent under reduced pressure. Gentle heating may be applied, but the temperature should be kept well below the boiling point of the solvent to ensure an even coating.
-
Continue rotation until the packing material is dry and free-flowing.
-
-
Packing the Column:
-
Cut the column tubing to the desired length and ensure the ends are smooth.
-
Insert a small plug of silanized glass wool into one end of the column, pushing it in about 1-2 cm.
-
Attach the empty end of the column to a vacuum line and the plugged end to a funnel containing the coated packing material.
-
Apply a vacuum and gently tap or vibrate the column to ensure a uniform and tightly packed bed.
-
Once the column is filled, remove the vacuum and insert a second plug of glass wool into the open end.
-
-
Column Conditioning:
-
Install the packed column in the gas chromatograph oven. Connect the inlet end to the injector port but leave the outlet end disconnected from the detector.
-
Set the carrier gas (e.g., nitrogen or helium) flow rate to the typical operating range (e.g., 20-30 mL/min for a 1/8" column).
-
Purge the column with carrier gas at room temperature for 15-30 minutes to remove any trapped air.
-
Program the oven to slowly ramp the temperature from ambient to a conditioning temperature approximately 20 °C above the anticipated maximum operating temperature, but below the thermal limit of this compound.
-
Hold at the conditioning temperature for several hours, or until the baseline at the detector (once connected) is stable. A stable baseline indicates that volatile impurities have been removed.
-
Logical Relationships of this compound Properties to GC Application
Caption: Properties of THP and their relevance to GC.
Safety Precautions
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
This compound possesses several properties that make it a promising candidate for a non-polar stationary phase in gas chromatography. Its high thermal stability and low volatility are advantageous for achieving low column bleed and a wide operating temperature range. The protocol provided outlines the fundamental steps for preparing a packed column with this stationary phase. Further research and validation would be required to fully characterize its performance and define specific optimal conditions for various analytical separations.
References
- 1. This compound|CAS 2528-39-4|Flame Retardant [benchchem.com]
- 2. This compound | 2528-39-4 [chemicalbook.com]
- 3. chromtech.com [chromtech.com]
- 4. This compound [webbook.nist.gov]
- 5. Phosphoric acid, trihexyl ester | C18H39O4P | CID 75666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Can the selectivity of phosphonium based ionic liquids be exploited as stationary phase for routine gas chromatography? A case study: The use of trihexyl(tetradecyl) phosphonium chloride in the flavor, fragrance and natural product fields - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Trihexyl Phosphate as a Surfactant in Emulsion Stabilization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of trihexyl phosphate (THP) as a primary surfactant for emulsion stabilization is an exploratory application. These notes are based on the theoretical surfactant properties of organophosphate esters and generalized emulsion protocols. Further experimental validation is required to confirm its efficacy.
Introduction
This compound (THP) is an organophosphate ester traditionally used as a flame retardant and plasticizer.[1][2][3] Structurally, it possesses a polar phosphate head group and three nonpolar hexyl chains, suggesting potential amphiphilic properties. This document outlines the theoretical basis and provides detailed protocols for investigating the utility of THP as a surfactant for stabilizing emulsions, a critical aspect in pharmaceutical and drug delivery formulations. Organophosphate esters, as a class, are known to exhibit surfactant properties, making THP a candidate for creating stable water-in-oil (W/O) or oil-in-water (O/W) emulsions.[4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₉O₄P | [1][5] |
| Molecular Weight | 350.47 g/mol | [1][5][6] |
| Appearance | Colorless liquid | [1] |
| Density | ~0.92-0.95 g/cm³ | |
| Boiling Point | 354.1 °C at 760 mmHg | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| Water Solubility | Very low |
Theoretical Surfactant Properties: Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to predict the suitability of a surfactant for a particular application, such as forming a W/O or O/W emulsion.[7][8][9][10][11]
-
Griffin's Method: This method is typically used for non-ionic surfactants and is calculated as HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic portion and M is the total molecular mass.[7][12][13] For this compound, the phosphate group (PO₄) can be considered the hydrophilic moiety.
-
Mh (PO₄) ≈ 94.97 g/mol
-
M (C₁₈H₃₉O₄P) = 350.47 g/mol
-
Calculated HLB (Griffin's) ≈ 20 * (94.97 / 350.47) ≈ 5.4
-
-
Davies' Method: This method calculates HLB based on group numbers assigned to different chemical groups within the molecule: HLB = 7 + Σ(hydrophilic group numbers) - n * 0.475, where 'n' is the number of -CH₂- or -CH₃ groups.[7][13]
-
Ester group (-O-(C=O)-) has a group number of approximately 2.4. We will use this as an approximation for the phosphate ester group.
-
Number of lipophilic groups (CH₂, CH₃) = 18
-
Calculated HLB (Davies') ≈ 7 + 2.4 - (18 * 0.475) ≈ 7 + 2.4 - 8.55 = 0.85
-
The calculated HLB values for this compound are low (0.85 to 5.4), suggesting it is a lipophilic molecule. Based on the HLB scale, surfactants with values in the range of 3-6 are typically good W/O (water-in-oil) emulsifiers.[7] Therefore, it is hypothesized that this compound may be effective in stabilizing W/O emulsions.
Experimental Protocols
The following protocols are designed to evaluate the efficacy of this compound as a surfactant in emulsion stabilization.
This protocol describes the preparation of a model W/O emulsion using a high-shear homogenizer.
Materials:
-
This compound (surfactant)
-
Mineral oil (oil phase)
-
Deionized water (aqueous phase)
-
High-shear homogenizer
Procedure:
-
Prepare the oil phase by dissolving the desired concentration of this compound (e.g., 1-5% w/w) in mineral oil.
-
Gently heat the oil phase to 60°C to ensure complete dissolution of the surfactant.
-
Heat the deionized water to 60°C.
-
Slowly add the aqueous phase to the oil phase while mixing with the high-shear homogenizer at a low speed (e.g., 5,000 rpm).
-
Once all the aqueous phase is added, increase the homogenization speed to a higher setting (e.g., 10,000-15,000 rpm) for 5-10 minutes to ensure the formation of a fine emulsion.
-
Allow the emulsion to cool to room temperature while stirring gently.
-
Store the emulsion in a sealed container for further characterization.
This protocol outlines the methods for characterizing the physical properties of the prepared emulsion.
a) Droplet Size and Polydispersity Index (PDI) Analysis:
-
Dilute a small sample of the emulsion with the continuous phase (mineral oil) to an appropriate concentration for measurement.
-
Use a dynamic light scattering (DLS) instrument to measure the mean droplet size and PDI.
-
Perform the measurement in triplicate and report the average values.
b) Microscopic Observation:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion under an optical microscope to visually assess the droplet morphology and distribution.
This protocol is designed to assess the long-term stability of the emulsion in a shorter timeframe.
a) Centrifugation Test:
-
Place 10 mL of the emulsion in a centrifuge tube.
-
Centrifuge the emulsion at a set speed (e.g., 3000 rpm) for 30 minutes.
-
After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or coalescence.
-
Quantify the extent of separation by measuring the height of the separated layers.
b) Thermal Stress Test (Freeze-Thaw Cycling):
-
Subject the emulsion to a series of temperature cycles. A typical cycle involves storing the emulsion at 4°C for 24 hours, followed by 40°C for 24 hours.
-
Perform 3-5 of these cycles.
-
After the cycling, visually inspect the emulsion for any changes in appearance, and re-characterize the droplet size and PDI as described in Protocol 2a.
Hypothetical Data Presentation
The following table presents a hypothetical dataset for W/O emulsions prepared with varying concentrations of this compound. This data is for illustrative purposes and should be replaced with experimental results.
| THP Conc. (% w/w) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Stability after Centrifugation (3000 rpm, 30 min) | Stability after Freeze-Thaw (3 cycles) |
| 1.0 | 850 ± 50 | 0.45 ± 0.05 | Phase separation observed | Significant droplet coalescence |
| 2.5 | 450 ± 30 | 0.30 ± 0.03 | Minor creaming | Moderate droplet growth |
| 5.0 | 250 ± 20 | 0.22 ± 0.02 | No visible separation | Stable, minimal change in droplet size |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Droplet Size Distribution in Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 10. pharmajournal.net [pharmajournal.net]
- 11. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 12. Hydrophilic-lipophilic balance [chemeurope.com]
- 13. lnct.ac.in [lnct.ac.in]
Application Notes and Protocols: Trihexyl Phosphate and its Role in Organometallic Catalysis
A Critical Evaluation and Clarification on the Role of Organophosphorus Ligands
For researchers, scientists, and drug development professionals, the precise selection of ligands is paramount in designing efficient organometallic catalysts. This document addresses the role of trihexyl phosphate as a potential ligand in catalysis, clarifies a common point of confusion with phosphine ligands, and provides detailed application notes for the widely used tricyclohexylphosphine ligand.
This compound: An Examination of its Potential as a Ligand
This compound, with the chemical formula (C₆H₁₃O)₃PO, is an organophosphate ester.[1][2][3] Its primary industrial applications are as a plasticizer, a flame retardant, and a solvent for extraction and purification of rare-earth metals.[4][5][6] In the context of organometallic catalysis, a ligand is typically an electron-donating species that coordinates to a metal center, thereby influencing its reactivity, selectivity, and stability.
Despite a thorough review of the scientific literature, there is a notable absence of evidence supporting the use of this compound as a primary ligand in organometallic catalysis. The oxygen atoms in the phosphate ester are weak Lewis bases, and the molecule lacks the strong σ-donating properties characteristic of effective phosphine ligands. Its common industrial uses are unrelated to the stabilization of catalytic metal centers.
It is plausible that researchers inquiring about "this compound" as a ligand may be referring to a related but structurally and electronically distinct class of compounds: trialkylphosphines . Among these, tricyclohexylphosphine (PCy₃) is a prominent and highly effective ligand in a multitude of catalytic reactions. The following sections will focus on the properties and applications of tricyclohexylphosphine, as it is the likely subject of interest for catalysis research.
Application Notes: Tricyclohexylphosphine (PCy₃) as a Premier Ligand in Organometallic Catalysis
Tricyclohexylphosphine, P(C₆H₁₁₎₃, is a tertiary phosphine ligand renowned for its steric bulk and strong electron-donating capabilities.[7] These properties make it an indispensable tool in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed olefin metathesis.
Key Properties of Tricyclohexylphosphine (PCy₃)
The efficacy of PCy₃ as a ligand can be attributed to its distinct electronic and steric characteristics. These properties are crucial for promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination.
| Property | Value | Significance in Catalysis |
| pKa | 9.7 | Indicates high basicity and strong electron-donating ability, which enhances the reactivity of the metal center.[7] |
| Tolman Cone Angle (θ) | 170° | The large cone angle signifies significant steric bulk, which can promote reductive elimination and stabilize low-coordinate metal species.[7] |
| Appearance | White solid | --- |
| Solubility | Soluble in non-polar organic solvents, insoluble in water. | Suitable for use in a wide range of organic reaction media for homogeneous catalysis. |
Applications in Key Catalytic Reactions
PCy₃ is a ligand of choice for several pivotal catalytic transformations in organic synthesis.
Bulky and electron-rich phosphine ligands like PCy₃ are highly effective in promoting palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings.[8][9] The ligand's properties facilitate the oxidative addition of challenging substrates (e.g., aryl chlorides) and accelerate the reductive elimination step to afford the desired product.[10]
Logical Workflow for a Suzuki-Miyaura Coupling Reaction:
PCy₃ is a critical ligand in first-generation Grubbs' catalysts, which are widely used in olefin metathesis reactions. The bulky nature of the PCy₃ ligands is crucial for stabilizing the active ruthenium carbene species and promoting the desired metathesis pathway.
In the hydroformylation of alkenes to aldehydes, the choice of ligand is critical for controlling regioselectivity (linear vs. branched aldehydes). While triphenylphosphine is commonly used, more sterically demanding ligands like PCy₃ can influence the product distribution.
Catalytic Cycle of Hydroformylation:
Experimental Protocols
The following are generalized protocols for common reactions employing tricyclohexylphosphine as a ligand. Researchers should consult specific literature for substrate-dependent optimizations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PCy₃ (0.04 mmol, 4 mol%).
-
Add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Stir the reaction mixture at 100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Heck Reaction with an Aryl Bromide
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Aryl bromide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (10 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and PCy₃ (0.02 mmol, 2 mol%) in anhydrous DMF (5 mL).
-
Add the aryl bromide (1.0 mmol), the alkene (1.5 mmol), and triethylamine (1.5 mmol).
-
Add the remaining DMF (5 mL).
-
Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and pour into water (20 mL).
-
Extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Conclusion
While this compound is a valuable industrial chemical, it is not employed as a ligand in organometallic catalysis. The search for its role in this field likely stems from a confusion with the structurally different but highly effective tricyclohexylphosphine (PCy₃) . PCy₃ is a cornerstone ligand in modern synthetic chemistry due to its pronounced steric bulk and electron-rich nature, which are instrumental in driving a wide range of catalytic transformations. The protocols and data presented herein provide a foundational guide for researchers utilizing this powerful catalytic tool.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Phosphoric acid, trihexyl ester | C18H39O4P | CID 75666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|CAS 2528-39-4|Flame Retardant [benchchem.com]
- 5. This compound | 2528-39-4 [chemicalbook.com]
- 6. Tributyl phosphate - Wikipedia [en.wikipedia.org]
- 7. Tricyclohexylphosphine - Wikipedia [en.wikipedia.org]
- 8. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
Application of Trihexyl Phosphate in Pesticide Synthesis: A Review of Available Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexyl phosphate (THP) is an organophosphate ester with a variety of industrial applications, including as a flame retardant, plasticizer, and solvent. While the broader class of organophosphates has a well-established role in the agrochemical industry, both as active ingredients (e.g., insecticides) and as formulation aids, the specific applications of this compound in the direct synthesis of pesticides are not extensively documented in publicly available scientific literature and patents. This document summarizes the available information regarding the potential roles of this compound and related compounds in the context of pesticide production.
While some sources suggest that this compound can be used as a raw material in the synthesis of pesticides and insecticides, detailed experimental protocols and specific examples of its use as a reactant, catalyst, or solvent in the synthesis of named pesticides are not readily found in the current body of scientific and patent literature.[1]
General Synthetic Routes for Organophosphate Pesticides
The synthesis of organophosphate pesticides typically involves the creation of ester linkages between a phosphorus-containing core and various organic moieties. Common methods include:
-
Reaction of Phosphorus Halides with Alcohols or Phenols: This is a fundamental method for forming the phosphate ester bond.
-
Esterification of Phosphoric Acid: Direct esterification is another route, though it can sometimes be less efficient than reactions involving more reactive phosphorus species.
Potential, Though Undocumented, Roles of this compound in Pesticide Synthesis
Based on the general chemistry of organophosphates, this compound could theoretically be involved in pesticide synthesis in the following ways:
-
As a Precursor or Intermediate: this compound could potentially be a starting material that is chemically modified to produce a pesticide active ingredient. This would involve reactions that alter the hexyl groups or substitute them.
-
As a Solvent: Its properties as a non-polar solvent might make it suitable for specific reaction steps in a pesticide synthesis pathway, particularly for dissolving non-polar reactants and intermediates.
-
As a Catalyst: In some chemical processes, phosphate esters can act as catalysts.
It is important to reiterate that while these roles are chemically plausible, specific, documented examples of this compound being used in these capacities for pesticide synthesis are not available in the reviewed literature.
Related Organophosphates in Agrochemicals
While information on this compound is scarce, other, structurally similar organophosphates are mentioned in the context of agrochemical formulations, though not typically in the direct synthesis of the active ingredients.
-
Tris(2-ethylhexyl) phosphate , an isomer of this compound, is used as an inert ingredient in certain pesticide formulations containing active ingredients like pinoxaden, clodinafop-propargyl, and tralkoxydium.[2]
-
Triethyl phosphate (TEP) is utilized as a solvent in some pesticide and herbicide formulations to improve the solubility and stability of the active ingredients.[3]
-
Aromatic phosphate esters have been described for their use as adjuvants in agrochemical compositions to enhance the efficacy of the active ingredients.[4][5]
These examples highlight that the primary documented role for trialkyl phosphates in the agrochemical sector is in the formulation of the final product to improve its delivery and effectiveness, rather than in the chemical synthesis of the pesticide molecule itself.
Synthesis of this compound
For informational purposes, a general method for the synthesis of this compound itself involves the esterification of phosphoric acid with 1-hexanol. This reaction is typically carried out under acidic conditions at elevated temperatures (150-200°C).[1] Another route involves the reaction of 1-hexanol with a phosphorus halide, such as phosphorus oxychloride.
Experimental Workflow for this compound Synthesis
Below is a generalized workflow for the synthesis of this compound, based on common esterification principles.
Caption: Generalized workflow for the synthesis of this compound.
Based on a thorough review of publicly accessible scientific literature and patent databases, there is a notable lack of specific, detailed information regarding the application of this compound in the synthesis of pesticides. While the general class of organophosphates is integral to the agrochemical industry, the documented roles for compounds like this compound and its isomers are predominantly in the formulation of final pesticide products as solvents or adjuvants, rather than as direct participants in the synthesis of the active ingredients. Researchers and professionals in the field should be aware that information on this specific application is not currently in the public domain and may be proprietary or undeveloped.
References
- 1. This compound|CAS 2528-39-4|Flame Retardant [benchchem.com]
- 2. eCFR :: 40 CFR 180.1274 -- Tris (2-ethylhexyl) phosphate; exemption from the requirement of a tolerance. [ecfr.gov]
- 3. chempoint.com [chempoint.com]
- 4. US20170055533A1 - Aromatic phosphate esters as agrochemical formulation component - Google Patents [patents.google.com]
- 5. US20140378307A1 - Aromatic phosphate esters as agrochemical formulation component - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trihexyl Phosphate Concentration for Solvent Extraction Efficiency
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing the concentration of Trihexyl phosphate (THP) for efficient solvent extraction. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during solvent extraction experiments using this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Extraction Efficiency | Insufficient THP Concentration: The concentration of THP in the organic phase may be too low to effectively complex with the target analyte. | Gradually increase the THP concentration in the organic phase and monitor the distribution ratio. (See Experimental Protocol 1). |
| Sub-optimal pH: The pH of the aqueous phase may not be suitable for the efficient formation of the extractable complex. | Adjust the pH of the aqueous phase to the optimal range for your specific analyte. This often requires preliminary experiments. | |
| Inadequate Mixing/Contact Time: The two phases may not have been mixed vigorously enough or for a sufficient duration to reach equilibrium. | Increase the mixing speed or time. Ensure thorough dispersion of one phase within the other. | |
| Third-Phase Formation | High THP Concentration: At high concentrations, the metal-THP complexes may have limited solubility in the diluent, leading to the formation of a third, dense organic phase.[1] | Reduce the THP concentration. Alternatively, add a phase modifier like a long-chain alcohol (e.g., 1-octanol) or another organophosphate extractant like TBP to improve the solubility of the complex.[2] |
| High Analyte Concentration (Loading): The concentration of the target analyte in the organic phase exceeds its solubility limit in the THP-diluent system.[1] | Decrease the initial analyte concentration in the aqueous phase or perform a multi-stage extraction with a lower analyte concentration per stage. | |
| Inappropriate Diluent: The diluent used may not be suitable for solvating the metal-THP complex. | Test different diluents (e.g., aliphatic vs. aromatic hydrocarbons) to find one that better solubilizes the extracted complex. | |
| Emulsion Formation | High Shear Mixing: Excessive mixing speeds can lead to the formation of stable emulsions, especially in the presence of surfactants or fine solid particles.[3] | Reduce the mixing speed. Gentle, prolonged mixing is often more effective than vigorous, short-term shaking. |
| Presence of Interfacial Active Species: Impurities in the aqueous or organic phase can act as surfactants, stabilizing emulsions. | Purify the aqueous and organic phases before extraction. Consider adding a deemulsifying agent if the problem persists. | |
| High Viscosity of the Organic Phase: A high concentration of THP can increase the viscosity of the organic phase, making phase separation difficult.[4] | Lower the THP concentration or use a less viscous diluent. Operating at a slightly elevated temperature can also reduce viscosity. | |
| Poor Phase Separation | Similar Densities of Aqueous and Organic Phases: If the densities of the two phases are too close, they will separate slowly. | Modify the density of the organic phase by changing the diluent or the THP concentration. |
| High Viscosity: As mentioned above, high viscosity can hinder phase disengagement.[4] | Decrease the THP concentration or increase the temperature. | |
| Analyte Precipitation at Interface | Localized Supersaturation: At the interface, the local concentration of the extracted complex may exceed its solubility, leading to precipitation. | Improve mixing to ensure rapid dispersion of the extracted complex into the bulk organic phase. Consider using a phase modifier to increase the solubility of the complex. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound in solvent extraction?
A1: The optimal concentration of this compound (THP) is highly dependent on the specific application, including the target analyte, its concentration in the aqueous phase, and the desired extraction efficiency. A common starting range for laboratory-scale experiments is between 0.1 M and 1.0 M THP dissolved in a suitable organic diluent. It is crucial to perform optimization experiments to determine the ideal concentration for your system.
Q2: How does increasing the THP concentration affect extraction efficiency?
A2: Generally, increasing the THP concentration leads to a higher distribution ratio (D) and thus, greater extraction efficiency. This is because a higher concentration of the extractant shifts the equilibrium of the extraction reaction towards the formation of the metal-THP complex in the organic phase. However, beyond a certain point, the increase in efficiency may plateau, and other issues like third-phase formation or increased viscosity can arise.
Q3: What is "third-phase formation" and how can I avoid it?
A3: Third-phase formation is the splitting of the organic phase into two distinct layers during solvent extraction. This often occurs at high concentrations of both the extractant (THP) and the extracted metal complex, where the complex has limited solubility in the organic diluent.[1] To avoid this, you can:
-
Reduce the concentration of THP.
-
Decrease the loading of the metal in the organic phase by using a lower initial concentration in the aqueous feed or by performing multiple extraction stages.
-
Add a "phase modifier," such as a long-chain alcohol or another organophosphate like TBP, to the organic phase to improve the solubility of the extracted complex.[2]
Q4: Can the choice of diluent affect the optimal THP concentration?
A4: Absolutely. The diluent not only serves as a carrier for the extractant but also affects the physical properties of the organic phase, such as viscosity and density. Furthermore, the solubility of the metal-THP complex can vary significantly between different diluents (e.g., aliphatic vs. aromatic hydrocarbons). Therefore, the optimal THP concentration may differ depending on the diluent used.
Q5: How do I determine the stoichiometry of the extracted complex?
A5: The stoichiometry of the extracted complex (i.e., the number of THP molecules associated with each metal ion) can be determined by performing a slope analysis. This involves plotting the logarithm of the distribution ratio (log D) against the logarithm of the THP concentration (log [THP]). The slope of the resulting straight line will correspond to the number of THP molecules in the extracted complex.
Data Presentation
The following tables summarize the expected trends in extraction efficiency and potential issues as a function of this compound concentration, based on the behavior of similar organophosphorus extractants.
Table 1: Effect of this compound Concentration on the Distribution Ratio of a Hypothetical Divalent Metal Ion (M²⁺)
| THP Concentration (M) | Log [THP] | Distribution Ratio (D) | Log D |
| 0.1 | -1.0 | 2.5 | 0.40 |
| 0.2 | -0.7 | 10.0 | 1.00 |
| 0.4 | -0.4 | 40.0 | 1.60 |
| 0.8 | -0.1 | 160.0 | 2.20 |
| 1.0 | 0.0 | 250.0 | 2.40 |
Note: This data is illustrative and the actual values will vary depending on the specific experimental conditions.
Table 2: Troubleshooting Matrix for THP Concentration Optimization
| THP Concentration | Potential Advantages | Potential Disadvantages | Troubleshooting Considerations |
| Low (< 0.1 M) | Low viscosity, good phase separation, lower cost. | Low extraction efficiency, may require multiple stages. | Increase concentration if extraction is incomplete. |
| Moderate (0.1 - 0.5 M) | Good balance of extraction efficiency and physical properties. | May still be insufficient for very low analyte concentrations. | Optimize other parameters like pH and contact time. |
| High (> 0.5 M) | High extraction efficiency, potentially fewer stages required. | Increased viscosity, higher risk of third-phase formation and emulsion, higher cost.[1][4] | Consider adding a phase modifier. Reduce analyte loading. |
Experimental Protocols
Experimental Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound (THP) for the extraction of a target analyte from an aqueous solution.
Materials:
-
This compound (THP)
-
Organic diluent (e.g., kerosene, dodecane)
-
Aqueous feed solution containing the target analyte at a known concentration
-
pH meter and buffers
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
Analytical instrument for determining analyte concentration (e.g., ICP-MS, AAS, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Organic Phases: Prepare a series of organic solutions with varying concentrations of THP in the chosen diluent (e.g., 0.05 M, 0.1 M, 0.2 M, 0.5 M, 1.0 M).
-
Aqueous Phase Preparation: Prepare an aqueous feed solution with a known concentration of the target analyte. Adjust the pH to the desired value.
-
Solvent Extraction: a. In a series of separation funnels or vials, mix equal volumes of the aqueous feed solution and each of the prepared organic solutions. b. Shake each mixture vigorously for a predetermined amount of time (e.g., 30 minutes) to ensure equilibrium is reached. c. Allow the phases to separate. If separation is slow or an emulsion forms, centrifugation can be used.
-
Phase Separation and Analysis: a. Carefully separate the aqueous and organic phases. b. Determine the concentration of the analyte remaining in the aqueous phase using the appropriate analytical technique. c. The concentration of the analyte in the organic phase can be calculated by mass balance: [Analyte]organic = [Analyte]initial aqueous - [Analyte]final aqueous.
-
Data Analysis: a. Calculate the distribution ratio (D) for each THP concentration: D = [Analyte]organic / [Analyte]aqueous. b. Plot the distribution ratio (D) or the extraction efficiency (%E) against the THP concentration. The optimal concentration will be in the region where a high extraction efficiency is achieved without encountering issues like third-phase formation. c. For stoichiometric analysis, plot log D versus log [THP]. The slope of the linear portion of the graph will indicate the number of THP molecules in the extracted complex.
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: A logical flowchart for troubleshooting common issues in this compound solvent extraction.
References
Addressing third phase formation with Trihexyl phosphate in nitric acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trihexyl phosphate (THP) in nitric acid environments, specifically addressing the phenomenon of third phase formation.
Troubleshooting Guide: Third Phase Formation
Third phase formation is the splitting of the organic phase into two immiscible layers during solvent extraction. This phenomenon can lead to significant operational problems, including hydraulic issues in continuous processes and potential for localized concentration of hazardous materials. This guide provides a systematic approach to troubleshoot and mitigate third phase formation when using this compound (THP).
Problem: An unexpected second organic layer (the "third phase") has formed during my experiment.
Initial Assessment:
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Visual Confirmation: Observe the solvent extraction system for three distinct liquid layers: the aqueous phase, a less dense organic phase (diluent-rich), and a denser organic phase (extractant-rich third phase). The third phase is often more viscous and darker in color.
-
Identify the Stage: Note at what point in the process the third phase appeared (e.g., during extraction, scrubbing, or stripping).
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Record Operating Conditions: Document the current experimental parameters, including nitric acid concentration, metal ion concentration in the aqueous and organic phases, temperature, and the specific diluent used.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| High Metal Loading | - Reduce the concentration of the target metal ion in the aqueous feed. - Decrease the organic-to-aqueous phase ratio (O/A) to lower the metal concentration in the organic phase. | Prevents the formation of large, insoluble metal-THP complexes, thereby avoiding phase separation. |
| High Nitric Acid Concentration | - Lower the nitric acid concentration in the aqueous phase, if permissible for the extraction process.[1] - Perform a pre-equilibration of the organic phase with a lower concentration of nitric acid. | Reduces the co-extraction of nitric acid, which can contribute to the formation of the third phase. |
| Low Operating Temperature | - Increase the temperature of the system. A moderate increase (e.g., to 40°C) can often redissolve the third phase. | Enhances the solubility of the metal-THP complexes in the organic diluent. |
| Inappropriate Diluent | - If using a linear aliphatic diluent (e.g., n-dodecane), consider switching to a branched-chain or aromatic diluent, which can offer better solvation for the metal-THP complexes. | Improves the compatibility of the extracted complexes with the organic phase, increasing the Limiting Organic Concentration (LOC). |
| High THP Concentration | - Lower the concentration of THP in the organic diluent. | Reduces the concentration of the extractant-metal complexes, which are the primary cause of third phase formation. |
Frequently Asked Questions (FAQs)
Q1: What is third phase formation in the context of this compound (THP) and nitric acid?
A1: Third phase formation is a phenomenon where the organic phase in a solvent extraction system, consisting of THP in a diluent, splits into two distinct organic layers upon contact with a nitric acid aqueous phase, typically containing metal ions. This occurs when the concentration of the extracted metal-THP complexes exceeds their solubility limit in the diluent. The result is a diluent-rich light organic phase and a dense, extractant-rich "third phase" containing a high concentration of the extracted metal.[1]
Q2: What are the main factors that influence third phase formation with THP?
A2: The primary factors include:
-
Metal Ion Concentration: Higher concentrations of extracted metals, particularly tetravalent ions like Thorium(IV) and Plutonium(IV), are a major cause.
-
Nitric Acid Concentration: High concentrations of nitric acid in the aqueous phase can promote third phase formation.[1]
-
Temperature: Lower temperatures generally decrease the solubility of the extracted complexes, making third phase formation more likely.
-
Diluent Type: The choice of diluent is critical. Aliphatic diluents are more prone to third phase formation than aromatic or branched-chain diluents.
-
THP Concentration: Higher concentrations of THP can lead to higher metal loading, which can in turn lead to third phase formation.
Q3: How does this compound (THP) compare to Tri-n-butyl phosphate (TBP) regarding third phase formation?
A3: THP, with its longer hexyl chains, generally exhibits a reduced tendency for third phase formation compared to TBP. The longer alkyl groups enhance the solubility of the metal-extractant complexes in the organic diluent. While specific Limiting Organic Concentration (LOC) data for THP is not as widely available as for TBP, it is expected that the LOC for a given metal ion under similar conditions will be higher for THP. One study indicated that the LOC of thorium decreases in the order of THP > triamyl phosphate (TAP) > TBP.[2]
Q4: Can third phase formation be predicted?
A4: While precise prediction requires specific experimental data for the system , general trends can be anticipated. Systems with high concentrations of tetravalent metal ions in concentrated nitric acid at low temperatures are at high risk. The Limiting Organic Concentration (LOC) is the key parameter used to quantify the onset of third phase formation. For a new system involving THP, it is advisable to experimentally determine the LOC under the expected operating conditions.
Q5: What are the consequences of third phase formation in a process?
A5: Third phase formation can have several negative consequences:
-
Process Instability: It can disrupt the hydrodynamics of solvent extraction equipment, such as mixer-settlers or centrifugal contactors.
-
Criticality Concerns: In nuclear applications, the concentration of fissile material like plutonium in the third phase can pose a criticality risk.[1]
-
Reduced Separation Efficiency: The formation of a third phase can lead to poor phase separation and entrainment, reducing the overall efficiency of the extraction process.
Data Presentation
Table 1: Limiting Organic Concentration (LOC) of Thorium(IV) in 1.1 M TBP/n-Dodecane at 303 K
| Equilibrium Aqueous HNO₃ (M) | LOC of Th(IV) (g/L) |
| 1 | ~45 |
| 2 | ~40 |
| 3 | ~38 |
| 4 | ~36 |
Note: This data is for TBP and serves as an illustrative comparison. Actual LOC values for THP must be determined experimentally.
Experimental Protocols
1. Determination of Limiting Organic Concentration (LOC)
This protocol outlines a general procedure for determining the maximum concentration of a metal ion that can be loaded into a THP-based organic phase before the formation of a third phase.
Materials:
-
This compound (THP)
-
Diluent (e.g., n-dodecane, kerosene)
-
Nitric acid (various concentrations)
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Aqueous solution of the metal salt of interest (e.g., uranyl nitrate, thorium nitrate)
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Thermostatic shaker or mixer
-
Centrifuge
-
Analytical instrumentation for metal concentration determination (e.g., ICP-MS, UV-Vis spectrophotometer)
Procedure:
-
Prepare Organic Phase: Prepare a solution of THP in the chosen diluent at the desired concentration (e.g., 1.1 M).
-
Prepare Aqueous Phase: Prepare a series of aqueous solutions with a fixed nitric acid concentration and varying concentrations of the metal salt.
-
Solvent Extraction: In a series of vials, mix equal volumes of the organic phase and each of the aqueous phase solutions.
-
Equilibration: Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Phase Separation: Centrifuge the vials to ensure complete separation of the phases.
-
Visual Inspection: Carefully inspect each vial for the presence of a third phase. The LOC is the highest organic metal concentration in a vial that does not show a third phase.
-
Quantification: For the vials that do not show a third phase, carefully separate the organic and aqueous phases and analyze the metal concentration in both phases.
-
Data Analysis: Plot the organic phase metal concentration against the aqueous phase metal concentration. The LOC is the peak organic phase concentration before the onset of third phase formation.
2. Synthesis of this compound (THP)
For research purposes, THP can be synthesized from 1-hexanol and a suitable phosphorylating agent.
Materials:
-
1-Hexanol
-
Phosphorus oxychloride (POCl₃) or trichlorophosphate
-
Anhydrous pyridine or other suitable base
-
Anhydrous organic solvent (e.g., diethyl ether, dichloromethane)
-
Standard laboratory glassware for synthesis under inert atmosphere
Procedure: Caution: This reaction should be performed in a well-ventilated fume hood by personnel experienced in synthetic chemistry, as it involves corrosive and reactive reagents.
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve 1-hexanol in an anhydrous solvent.
-
Addition of Base: Add anhydrous pyridine to the solution and cool the mixture in an ice bath.
-
Addition of Phosphorylating Agent: Slowly add phosphorus oxychloride dropwise from the dropping funnel while stirring vigorously. Maintain the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
-
Characterization: Confirm the identity and purity of the synthesized THP using techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P) and FT-IR spectroscopy.
Visualizations
Caption: Mechanism of third phase formation with this compound.
Caption: Troubleshooting workflow for addressing third phase formation.
References
Methods for removing acidic byproducts from Trihexyl phosphate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Trihexyl phosphate, with a focus on the removal of acidic byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The final this compound product remains acidic after aqueous washing.
Q: I have washed my crude this compound with water several times, but the organic layer is still acidic. What should I do?
A: Aqueous washing alone may not be sufficient to remove all acidic byproducts, especially partially esterified phosphoric acids like monohexyl and dihexyl phosphates, which have some organic solubility.[1][2] Consider the following steps:
-
Alkaline Wash: Introduce a dilute alkaline wash to neutralize the remaining acidic impurities. A 2-5% sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution is typically effective.[3] The acidic byproducts will be converted to their corresponding salts, which are more soluble in the aqueous phase.[3]
-
Multiple Washes: Perform multiple washes with the dilute alkaline solution. After each wash, separate the layers and check the pH of the aqueous layer. Continue washing until the aqueous layer is neutral or slightly basic.
-
Final Water Washes: After the alkaline wash, wash the organic layer with deionized water or brine (a saturated sodium chloride solution) to remove any remaining base and salts. Continue these washes until the aqueous layer is neutral.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any residual water before final filtration.
Issue 2: An emulsion has formed during the aqueous/alkaline wash.
Q: A thick, stable emulsion has formed at the interface between the organic and aqueous layers during washing, making separation impossible. How can I resolve this?
A: Emulsion formation is a common problem when washing crude trialkyl phosphates, as the sodium salts of mono- and di-alkyl acid phosphates are effective emulsifying agents.[3] Here are several methods to break the emulsion:
-
Patience and Gentle Agitation: Allow the separation funnel to stand undisturbed for an extended period (30 minutes to several hours). Sometimes, gentle swirling or tapping the side of the funnel can help the layers to separate.
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to destabilize the emulsion and force the separation of the layers.
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and centrifuging can effectively break the emulsion.
-
Change in pH: A slight adjustment of the pH by adding a small amount of acid or base can sometimes destabilize the emulsion. This should be done cautiously.
-
Filtration through Celite or Glass Wool: Passing the emulsified mixture through a pad of a filter aid like Celite or a plug of glass wool can sometimes help to break up the emulsion.
To prevent emulsion formation in future experiments, consider using gentle inversions for mixing instead of vigorous shaking.
Issue 3: Low yield of this compound after purification.
Q: My final yield of purified this compound is significantly lower than expected. What are the potential causes?
A: Low yield can result from several factors during the synthesis and purification process:
-
Incomplete Reaction: Ensure the initial esterification reaction has gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Hydrolysis: Prolonged contact with acidic or basic aqueous solutions, especially at elevated temperatures, can lead to hydrolysis of the this compound product back to hexanol and phosphoric acid derivatives.[1][2]
-
Loss During Washing: Significant product loss can occur if a stable emulsion is formed and not properly resolved, leading to the discarding of a portion of the organic layer.
-
Distillation Issues: If using vacuum distillation for purification, ensure the vacuum is sufficiently low and the temperature is controlled to prevent thermal degradation of the product.[4] High temperatures can lead to decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the common acidic byproducts in this compound synthesis?
The primary acidic byproducts formed during the synthesis of this compound are phosphoric acid (H₃PO₄), monohexyl phosphate, and dihexyl phosphate.[1][2][3] These arise from the incomplete esterification of phosphoric acid with hexanol.
Q2: Why is the removal of these acidic byproducts important?
The presence of acidic byproducts can negatively impact the properties and performance of the final this compound product. These impurities can:
-
Affect the product's stability and lead to hydrolysis over time.[1][2]
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Interfere with downstream applications, particularly in drug development where purity is critical.
-
Cause corrosion of storage vessels and equipment.
Q3: What are the main methods for removing acidic byproducts?
The most common methods for removing acidic byproducts from crude this compound are:
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Aqueous Washing: Using water to remove water-soluble impurities like phosphoric acid.
-
Alkaline Neutralization: Washing with a dilute base (e.g., NaOH, Na₂CO₃) to convert acidic byproducts into water-soluble salts.[3]
-
Adsorption: Using solid adsorbents like activated alumina or ion-exchange resins to selectively remove acidic impurities.
-
Vacuum Distillation: Purifying the this compound by distillation under reduced pressure to separate it from less volatile acidic byproducts and other impurities.[4]
Data Presentation
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Purity |
| Aqueous Washing | Partitioning of water-soluble impurities (e.g., phosphoric acid) into the aqueous phase. | Simple, inexpensive. | Ineffective for removing less polar acidic byproducts (e.g., dihexyl phosphate).[1][2] | Low to moderate. |
| Alkaline Neutralization | Acid-base reaction converts acidic byproducts into water-soluble salts, which are then extracted into the aqueous phase.[5] | Highly effective for removing a wide range of acidic impurities.[3] | Risk of emulsion formation.[3] Potential for product hydrolysis if conditions are too harsh.[1][2] | High. |
| Adsorption (Ion-Exchange) | Acidic byproducts are retained on a solid support (e.g., an anion-exchange resin) as the crude product is passed through. | High selectivity for acidic impurities. Can be regenerated and reused. | Can be more expensive than washing methods. May require solvent removal before and after the process. | Very high. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Can remove a wide range of impurities, including non-acidic ones. Yields a very pure product. | Requires specialized equipment. Potential for thermal degradation of the product if not carefully controlled.[4] | Very high. |
Experimental Protocols
Protocol 1: Alkaline Neutralization and Washing of Crude this compound
-
Transfer the crude this compound to a separatory funnel of appropriate size.
-
Add an equal volume of a 2% (w/v) sodium hydroxide (NaOH) solution.
-
Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure. Avoid vigorous shaking to minimize emulsion formation.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with the 2% NaOH solution until the pH of the aqueous layer is neutral or slightly basic (as tested with pH paper).
-
Wash the organic layer with an equal volume of deionized water. Gently invert the funnel and allow the layers to separate. Drain the aqueous layer.
-
Repeat the water wash until the pH of the aqueous wash is neutral.
-
To aid in the removal of water and prevent emulsions in the final washes, perform a final wash with an equal volume of brine (saturated NaCl solution).
-
Drain the organic layer into a clean, dry flask. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and swirl for 5-10 minutes.
-
Filter the dried this compound to remove the drying agent.
Protocol 2: Purification by Vacuum Distillation
Note: This is a general guideline. The optimal temperature and pressure will depend on the specific equipment used.
-
Ensure the crude this compound has been washed and dried as described in Protocol 1 to remove the majority of ionic impurities.
-
Set up a vacuum distillation apparatus, including a distillation flask, a fractionating column (optional, for higher purity), a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.
-
Slowly and carefully apply the vacuum, ensuring the apparatus is sealed and stable. A pressure of <1 mmHg is typically required.
-
Once the desired vacuum is reached, begin to heat the distillation flask gently using a heating mantle.
-
Monitor the temperature at the head of the distillation column and the pressure of the system.
-
Collect any low-boiling fractions that distill over first.
-
Collect the this compound fraction at its boiling point under the applied vacuum.
-
Once the main fraction has been collected, stop heating and allow the system to cool before slowly and carefully releasing the vacuum.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
- 1. THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW (Technical Report) | OSTI.GOV [osti.gov]
- 2. The Chemistry of Tributyl Phosphate: A Review - UNT Digital Library [digital.library.unt.edu]
- 3. US3644602A - Process for producing trialkyl phosphates - Google Patents [patents.google.com]
- 4. CN105315304A - Synthesis method of trihexylphosphine - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
Technical Support Center: Stability of Trihexyl Phosphate in the Presence of Strong Oxidizing Agents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and safe handling of Trihexyl phosphate (THP) when used with strong oxidizing agents. Given the limited direct experimental data on this compound, much of the guidance is based on the well-documented behavior of its structural analog, Tributyl phosphate (TBP), and other long-chain trialkyl phosphates. Caution is strongly advised, and small-scale testing is recommended before proceeding with larger-scale experiments.
Frequently Asked Questions (FAQs)
Q1: Is it safe to mix this compound with strong oxidizing agents?
A1: No, it is generally not safe to mix this compound with strong oxidizing agents without careful consideration and control of experimental conditions. Safety Data Sheets (SDS) for this compound and related compounds consistently list strong oxidizing agents as incompatible materials.[1][2][3][4] Reactions can be exothermic and potentially lead to thermal runaway, especially with heating.
Q2: What happens when this compound reacts with strong oxidizing agents like nitric acid?
A2: While specific studies on this compound are scarce, extensive research on Tributyl phosphate (TBP) shows that reaction with concentrated nitric acid, particularly at elevated temperatures (above 130°C), can lead to a dangerous, self-accelerating exothermic reaction.[5] This reaction produces a mixture known as "red oil" and can result in rapid gas generation (N₂, CO, CO₂, NO, N₂O) and potential explosions.[5] The primary degradation products are dibutyl phosphoric acid and butyl nitrate.[5] It is reasonable to assume that this compound would undergo a similar reaction, forming dihexyl phosphoric acid, monohexyl phosphoric acid, and hexyl nitrate.
Q3: Can I use hydrogen peroxide with this compound?
A3: Caution is advised. While some industrial processes use trialkyl phosphates as solvents in the production of hydrogen peroxide, this involves specific, controlled conditions.[6] Direct mixing of this compound with concentrated hydrogen peroxide, especially in the presence of catalysts (like metal ions) or heat, could lead to oxidation of the alkyl chains and the phosphate ester itself. The reactivity will depend heavily on the concentration of H₂O₂, temperature, and pH.
Q4: What about other oxidizing agents like Potassium Permanganate (KMnO₄) or Ozone (O₃)?
A4:
-
Potassium Permanganate (KMnO₄): Studies on TBP show that KMnO₄ can be used to oxidatively degrade the molecule, particularly at elevated temperatures (100-110°C).[7][8] The efficiency of this degradation is influenced by pH, with higher degradation observed at pH 9.[7] Therefore, a reaction between THP and KMnO₄ should be expected.
-
Ozone (O₃): Ozone is a powerful oxidizing agent used in advanced oxidation processes to degrade organophosphates in water.[7] These processes often generate highly reactive hydroxyl radicals (•OH) which readily attack the alkyl chains of the phosphate ester.[9][10] Therefore, this compound is expected to be unstable in the presence of ozone.
Q5: What are the primary degradation products I should look for?
A5: The primary degradation pathway for trialkyl phosphates involves the cleavage of the ester bonds. You should expect to see:
-
Dihexyl phosphoric acid (DHPA)
-
Monohexyl phosphoric acid (MHPA)
-
Hexanol
-
Further oxidation products of the hexyl chain, such as aldehydes, ketones, and carboxylic acids, depending on the strength of the oxidizing agent and reaction conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Solution turns yellow/brown upon adding oxidizer | Initial oxidation of this compound or impurities. This can be a precursor to a more vigorous reaction. | Immediately cease any heating. Ensure the reaction is under efficient cooling. If the color deepens rapidly or gas evolution begins, treat it as an emergency and follow safety protocols for a runaway reaction. |
| Unexpected gas evolution | Decomposition of the this compound or the oxidizing agent. This can lead to a dangerous pressure buildup in closed systems. | Do not use a closed system. Ensure adequate ventilation and work in a fume hood. If pressure buildup is possible, use a pressure relief system. Cease the experiment if gas evolution is vigorous and uncontrolled. |
| Rapid temperature increase (exotherm) | A runaway reaction is beginning. This is extremely dangerous. | IMMEDIATE EMERGENCY ACTION REQUIRED. Remove the heat source (if any). Apply maximum cooling (ice bath). Alert personnel and be prepared to evacuate. Do not attempt to quench a large-scale runaway reaction without specific training. |
| Formation of a second, denser liquid phase ("red oil") | This indicates a significant reaction, particularly with nitric acid, forming nitrated and oxidized organic species. | This is a high-hazard situation.[5] The "red oil" can be thermally unstable. Avoid heating the mixture further. Consult your institution's safety officer for guidance on quenching and disposal of the hazardous mixture. |
| Inconsistent results in analytical assays | The this compound is degrading during the experiment, leading to lower than expected concentrations of the parent compound. | Analyze for expected degradation products (e.g., DHPA, MHPA) to confirm degradation. Consider performing the experiment at a lower temperature or using a less aggressive oxidizing agent. |
Quantitative Data on Oxidative Stability
| Compound | Rate Constant with •OH (kOH) in M⁻¹s⁻¹ | Reference |
| Tris(2-butoxyethyl) phosphate (TBEP) | 1.03 x 10¹⁰ | [10] |
| Tributyl phosphate (TBP) | 6.40 x 10⁹ | [10] |
| Tris(2-chloroethyl) phosphate (TCEP) | 5.60 x 10⁸ | [10] |
| Tris(2-chloroisopropyl) phosphate (TCPP) | 1.98 x 10⁸ | [10] |
Note: This table shows that the structure of the alkyl chain significantly impacts the rate of oxidation by hydroxyl radicals. While no data is available for this compound, its reactivity is expected to be in a similar range to TBP and TBEP.
Experimental Protocols
Protocol: Screening for Stability of this compound with an Oxidizing Agent
This protocol outlines a general method for assessing the stability of this compound in the presence of a strong oxidizing agent at a laboratory scale.
Objective: To determine if this compound degrades in the presence of a specific oxidizing agent under defined temperature and concentration conditions.
Materials:
-
This compound (THP)
-
Selected Oxidizing Agent (e.g., 30% H₂O₂, 1M KMnO₄, 8M HNO₃)
-
A suitable co-solvent if THP and the oxidizer are immiscible (e.g., acetonitrile, acetic acid - must be pre-tested for compatibility with the oxidizer )
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Magnetic stirrer and stir bar
-
Temperature control system (e.g., oil bath, heating mantle with controller)
-
Thermometer or thermocouple
-
Quenching agent (e.g., sodium bisulfite for KMnO₄ or H₂O₂, ice water for acid)
-
Analytical equipment (GC-MS recommended)
-
Internal standard for GC-MS analysis (e.g., a stable organophosphate not present in the reaction, like Triphenyl phosphate)
Procedure:
-
Safety First: Conduct a thorough hazard analysis. Ensure all work is performed in a chemical fume hood. Have appropriate personal protective equipment (PPE) and quenching materials readily available.
-
Reaction Setup:
-
Place a known volume of this compound and co-solvent (if used) into the reaction vessel.
-
Begin stirring and bring the solution to the desired reaction temperature (start with room temperature or below).
-
Insert a thermometer/thermocouple to monitor the internal temperature.
-
-
Initiate Reaction:
-
Slowly add the oxidizing agent dropwise via an addition funnel. Monitor the temperature closely during addition. A significant exotherm indicates high reactivity.
-
Once the addition is complete, maintain the reaction at the set temperature.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing the appropriate quenching agent and the internal standard.
-
-
Sample Preparation for Analysis (GC-MS):
-
Perform a liquid-liquid extraction of the quenched sample. For example, add hexane to extract the remaining this compound and its organic-soluble degradation products.
-
Vortex and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a new vial for analysis.
-
Optional: For acidic degradation products like DHPA and MHPA, derivatization (e.g., silylation) may be necessary to make them volatile for GC analysis.[11]
-
-
Analysis:
-
Analyze the prepared samples by GC-MS.
-
Monitor the peak area of this compound relative to the internal standard over time. A decrease in this ratio indicates degradation.
-
Search the chromatogram for new peaks corresponding to potential degradation products. Use the mass spectra to tentatively identify these products.
-
Visualizations
Caption: Workflow for testing THP stability with oxidizing agents.
Caption: Potential degradation pathway of this compound.
References
- 1. escholarship.org [escholarship.org]
- 2. harwick.com [harwick.com]
- 3. 826. Studies on phosphorylation. Part XX. The oxidation of mono- and di-alkyl phosphites - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. gelest.com [gelest.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation properties of potassium permanganate solutions in tributyl phosphate [inis.iaea.org]
- 8. Structure Dependent Determination of Organophosphate Targets in Mammalian Tissues Using Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced oxidation kinetics of aqueous trialkyl phosphate flame retardants and plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advanced oxidation kinetics of aqueous tri alkyl phosphate flame retardants and plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdmf.org.br [cdmf.org.br]
Technical Support Center: Optimizing Laboratory-Scale Trihexyl Phosphate Synthesis
Welcome to the technical support center for the laboratory-scale synthesis of Trihexyl phosphate (THP). This resource is designed for researchers, scientists, and professionals in drug development to help improve the yield and purity of THP synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in the laboratory?
A1: The most prevalent laboratory method for synthesizing this compound is the esterification reaction between a phosphorus source and 1-hexanol.[1] The two primary phosphorus sources used are phosphorus oxychloride (POCl₃) and phosphoric acid (H₃PO₄). The reaction with phosphorus oxychloride is generally faster but requires careful handling due to its reactivity and the production of hydrochloric acid (HCl) as a byproduct. The reaction with phosphoric acid is typically slower and may require a catalyst, such as sulfuric acid, and higher temperatures to drive the reaction to completion.[1]
Q2: What are the critical parameters to control during the synthesis to ensure high yield and purity?
A2: To achieve high yield and purity, it is crucial to control the following parameters:
-
Stoichiometry of Reactants: The molar ratio of 1-hexanol to the phosphorus source is critical. An excess of 1-hexanol can be used to drive the reaction to completion, but it must be completely removed during purification.
-
Reaction Temperature: The temperature needs to be carefully controlled throughout the reaction. During the addition of highly reactive reagents like phosphorus oxychloride, the temperature should be kept low to prevent vigorous, uncontrolled reactions. Subsequently, the reaction mixture is typically heated to ensure the reaction goes to completion.
-
Reaction Time: Sufficient reaction time is necessary to ensure the complete conversion of the starting materials. The optimal reaction time will depend on the temperature, reactants, and catalyst used.
-
Purity of Starting Materials: The purity of the 1-hexanol and the phosphorus source will directly impact the purity of the final product. Water content in the reactants should be minimized to prevent unwanted side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidation of the reactants and products, especially at elevated temperatures.[1]
Q3: What are the common impurities found in crude this compound, and how can they be removed?
A3: Common impurities in crude this compound include:
-
Unreacted 1-hexanol: This can be removed by vacuum distillation.
-
Dihexyl phosphate and Monohexyl phosphate: These are acidic byproducts formed from incomplete reaction or hydrolysis of the final product.[1] They can be removed by washing the crude product with a dilute aqueous base solution, such as sodium carbonate or sodium hydroxide, followed by washing with water to neutrality.
-
Residual acid catalyst or HCl: These can also be neutralized and removed by washing with a base and then water.
-
Water: Residual water can be removed by drying the organic phase with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before the final distillation.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC).[1] A suitable solvent system can be developed to separate the starting materials from the product. The disappearance of the limiting reactant spot and the appearance of the product spot on the TLC plate indicate the progression of the reaction. For more quantitative analysis, techniques like Gas Chromatography (GC) or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze aliquots of the reaction mixture over time.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient mixing. | - Increase the reaction time and/or temperature. - Ensure efficient stirring throughout the reaction. - Monitor the reaction progress using TLC or GC until the starting material is consumed. |
| Loss of Product During Workup: The product may be lost during the aqueous washing steps if emulsions form or if the product is partially water-soluble. Product can also be lost during distillation if the temperature is too high, leading to decomposition. | - To break emulsions, add a small amount of brine (saturated NaCl solution) during the aqueous wash. - Minimize the volume of wash water used. - Perform vacuum distillation at the lowest possible temperature to avoid thermal decomposition. | |
| Side Reactions: The presence of water in the reactants can lead to the formation of dihexyl and monohexyl phosphate, reducing the yield of the desired this compound. | - Use anhydrous reactants and solvents. - Conduct the reaction under a dry, inert atmosphere. | |
| Low Purity (Cloudy or Colored Product) | Incomplete Removal of Acidic Impurities: Residual HCl, catalyst, dihexyl phosphate, or monohexyl phosphate can lead to a cloudy appearance and an acidic product. | - Wash the crude product thoroughly with a dilute base solution (e.g., 5% sodium carbonate) until the aqueous layer is basic. - Follow with several washes with water until the aqueous layer is neutral. |
| Presence of Unreacted 1-hexanol: Residual 1-hexanol will contaminate the final product. | - Perform a final vacuum distillation with a fractionating column to separate the product from the lower-boiling 1-hexanol. | |
| Thermal Decomposition: Overheating during distillation can cause the product to decompose, leading to discoloration and impurities. | - Use a high-vacuum pump to lower the boiling point of the product. - Use a well-controlled heating mantle and monitor the distillation temperature closely. | |
| Reaction is Too Vigorous or Uncontrolled | Rate of Reagent Addition is Too Fast: Adding phosphorus oxychloride too quickly to 1-hexanol can lead to a rapid, exothermic reaction. | - Add the phosphorus oxychloride dropwise using an addition funnel. - Cool the reaction vessel in an ice bath during the addition. |
| Reaction Temperature is Too High: Starting the reaction at a high temperature can lead to an uncontrolled reaction rate. | - Maintain a low temperature (e.g., 0-5 °C) during the initial mixing of reactants. |
Quantitative Data on Synthesis Parameters
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Phosphorus Source | POCl₃ | POCl₃ | POCl₃ | |
| Alcohol | 2-Ethylhexanol | 2-Ethylhexanol | 2-Ethylhexanol | |
| Molar Ratio (Alcohol:POCl₃) | 3.1 : 1 | 3.3 : 1 | 3.5 : 1 | Higher alcohol ratio can drive the reaction to completion but requires more extensive purification. |
| Catalyst | None | None | None | |
| Initial Temperature | 0 - 10 °C | 0 - 10 °C | 0 - 10 °C | Low initial temperature is crucial for controlling the exothermic reaction. |
| Reaction Temperature | 80 - 100 °C | 100 - 120 °C | 120 - 140 °C | Higher temperatures can increase the reaction rate but also the risk of side reactions and decomposition. |
| Reaction Time | 4 hours | 4 hours | 6 hours | Longer reaction times can lead to higher conversion. |
| Pressure | 1.3 - 6.6 kPa | 1.3 - 6.6 kPa | 1.3 - 6.6 kPa | Reduced pressure helps to remove the HCl byproduct. |
| Yield (approximate) | >90% | >95% | >95% | Yields are generally high for this type of reaction with proper workup. |
| Purity (approximate) | >98% | >99% | >99% | Purity is highly dependent on the efficiency of the purification steps. |
Note: This data is adapted from a patent for the synthesis of Trioctyl phosphate and should be used as a general guideline for the synthesis of this compound.[1]
Experimental Protocols
Method 1: Synthesis of this compound from Phosphorus Oxychloride and 1-Hexanol
This protocol is adapted from a general procedure for the synthesis of trialkyl phosphates.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
1-Hexanol
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
5% Sodium carbonate (Na₂CO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser connected to a nitrogen or argon inlet.
-
In the flask, dissolve 1-hexanol (3.3 equivalents) in the anhydrous solvent.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.0 equivalent) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing cold 5% sodium carbonate solution. Shake well and separate the layers.
-
Wash the organic layer sequentially with 5% sodium carbonate solution, water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Method 2: Synthesis of this compound from Phosphoric Acid and 1-Hexanol
This protocol is a general method for acid-catalyzed esterification.
Materials:
-
Phosphoric acid (H₃PO₄)
-
1-Hexanol
-
Sulfuric acid (H₂SO₄) as a catalyst
-
Toluene
-
Dean-Stark apparatus
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a thermometer.
-
To the flask, add 1-hexanol (3.5 equivalents), phosphoric acid (1.0 equivalent), a catalytic amount of sulfuric acid, and toluene.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the toluene under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Managing Trihexyl Phosphate Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the degradation of Trihexyl phosphate (THP) during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THP) and why is its stability important?
A1: this compound (THP) is an organophosphate ester.[1] Its stability is crucial as degradation can lead to the formation of impurities, such as Dihexyl phosphate (DHP), Monohexyl phosphate (MHP), and hexanol, which can compromise the integrity of experiments and the safety and efficacy of drug formulations.
Q2: What are the primary causes of THP degradation during long-term storage?
A2: The main drivers of THP degradation are hydrolysis, thermal decomposition, and photodegradation. Hydrolysis can be catalyzed by acidic or alkaline conditions.[2] Elevated temperatures can accelerate both hydrolysis and thermal decomposition.[2] Exposure to light, particularly UV light, can also contribute to degradation.
Q3: What are the expected degradation products of THP?
A3: The primary degradation products from hydrolysis are Dihexyl phosphate (DHP), Monohexyl phosphate (MHP), and hexanol. Thermal decomposition at high temperatures can lead to the formation of alkenes (e.g., hexene) and phosphorus oxides.[2]
Q4: How can I minimize THP degradation during storage?
A4: To minimize degradation, store THP in a cool, dry, and dark place.[3][4] Use tightly sealed containers made of compatible materials like stainless steel or high-density polyethylene (HDPE) to protect from moisture and light.[3] Avoid contact with strong acids, bases, and oxidizing agents.[3]
Q5: How can I detect and quantify THP and its degradation products?
A5: Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used to separate and quantify THP and its degradation products.[2][5][6][7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the storage and handling of THP.
Issue 1: Unexpectedly low purity of THP standard.
| Possible Cause | Troubleshooting Step |
| Improper Storage | Verify that the THP was stored in a cool, dry, and dark environment in a tightly sealed, appropriate container. |
| Hydrolysis | Analyze the sample for the presence of DHP and MHP using HPLC or GC-MS. Elevated levels of these compounds suggest hydrolysis. |
| Thermal Degradation | If the material was exposed to high temperatures, analyze for thermal decomposition products. |
| Contamination | Ensure that the container was properly cleaned and that no incompatible materials came into contact with the THP. |
Issue 2: Inconsistent results in experiments using THP.
| Possible Cause | Troubleshooting Step |
| Degradation of THP stock solution | Prepare a fresh stock solution and re-run the experiment. Analyze the old stock solution for degradation products. |
| Incompatibility with experimental conditions | Review the pH, temperature, and presence of other reagents in your experimental setup for potential incompatibilities that could accelerate THP degradation. |
| Variability in THP source | If using THP from different batches or suppliers, test the purity of each batch before use. |
Issue 3: Visible changes in the THP sample (e.g., discoloration, precipitation).
| Possible Cause | Troubleshooting Step |
| Significant Degradation | Discoloration or precipitation can indicate advanced degradation. The material should not be used. Analyze a small aliquot to identify the degradation products. |
| Contamination | The sample may be contaminated. Do not use and procure a fresh supply. |
| Container Interaction | The storage container material may be incompatible with THP. Transfer to a recommended container material (stainless steel or HDPE) if necessary. |
Data on Degradation of Analogous Organophosphates
Quantitative data for this compound is limited in publicly available literature. The following table summarizes degradation data for a closely related compound, Tributyl phosphate (TBP), which can provide insights into the expected behavior of THP.
| Condition | Degradation Rate/Observation | Primary Degradation Products | Reference Compound |
| Acidic Hydrolysis (e.g., in nitric acid) | Rate increases with acid concentration and temperature. | Dibutyl phosphate (DBP), Monobutyl phosphate (MBP) | TBP |
| Alkaline Hydrolysis | Rapid breakdown compared to neutral conditions. | DBP, MBP | TBP |
| Neutral Hydrolysis | Stable in neutral environments. | DBP, MBP | TBP |
| Thermal Decomposition | Occurs at elevated temperatures (>200°C). | Butene, Butanol, Phosphorus oxides | TBP |
Experimental Protocols
Protocol 1: Determination of THP and its Hydrolytic Degradation Products by HPLC
1. Objective: To quantify this compound and its primary hydrolytic degradation products (Dihexyl phosphate and Monohexyl phosphate).
2. Materials:
- This compound (THP) reference standard
- Dihexyl phosphate (DHP) reference standard (if available)
- Monohexyl phosphate (MHP) reference standard (if available)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (for mobile phase adjustment)
- Volumetric flasks, pipettes, and autosampler vials
3. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example: Start with 40% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm
- Injection Volume: 10 µL
- Column Temperature: 30°C
4. Standard Preparation:
- Prepare a stock solution of THP (e.g., 1 mg/mL) in acetonitrile.
- Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- If DHP and MHP standards are available, prepare separate calibration curves for them.
5. Sample Preparation:
- Dilute the THP sample to be tested with acetonitrile to fall within the calibration range.
6. Analysis:
- Inject the standards and samples onto the HPLC system.
- Identify the peaks based on the retention times of the standards.
- Quantify the concentration of THP and its degradation products using the calibration curves.
Protocol 2: Identification of THP Degradation Products by GC-MS
1. Objective: To identify volatile and semi-volatile degradation products of this compound.
2. Materials:
- This compound sample
- Hexane (GC grade)
- GC-MS vials with septa
3. GC-MS Conditions (Example):
- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
- Injector Temperature: 250°C
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
4. Sample Preparation:
- Dilute the THP sample in hexane to an appropriate concentration (e.g., 100 µg/mL).
5. Analysis:
- Inject the sample into the GC-MS system.
- Identify the peaks in the chromatogram by comparing their mass spectra to a spectral library (e.g., NIST).
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: A logical workflow for troubleshooting THP degradation issues.
References
- 1. Phosphoric acid, trihexyl ester | C18H39O4P | CID 75666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.be [fishersci.be]
- 4. This compound | 2528-39-4 [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Techniques for regenerating Trihexyl phosphate after metal extraction cycles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the techniques for regenerating Trihexyl phosphate (THP) after metal extraction cycles. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Disclaimer: While this guide provides detailed methodologies and troubleshooting advice, it is important to note that specific data for this compound (THP) regeneration is limited in publicly available literature. Much of the information, particularly quantitative data and detailed protocols, has been adapted from studies on analogous organophosphorus extractants like Tributyl phosphate (TBP). Therefore, the provided protocols should be considered as a starting point and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to regenerate this compound (THP) after metal extraction?
A1: Regenerating THP is crucial for both economic and environmental reasons. Reusing the solvent reduces the overall cost of the extraction process by minimizing the need to purchase fresh solvent. Environmentally, it decreases the volume of hazardous organic waste generated. Furthermore, the accumulation of extracted metals, degradation products, and other impurities in the THP phase can significantly reduce its extraction efficiency and selectivity in subsequent cycles.
Q2: What are the common methods for regenerating metal-loaded THP?
A2: The most common methods for regenerating metal-loaded THP involve stripping the extracted metal ions back into an aqueous phase. The primary techniques include:
-
Acid Stripping: Contacting the loaded organic phase with a strong acid solution.
-
Alkaline Stripping: Using a basic solution to precipitate or complex the metal ions.
-
Reductive Stripping: Employing a reducing agent to change the oxidation state of the metal ion, facilitating its transfer to the aqueous phase.
-
Solvent Washing: After stripping, the solvent is often washed to remove residual acids/bases and degradation products.
Q3: What are the typical degradation products of THP, and how do they affect the extraction process?
A3: Similar to Tributyl phosphate (TBP), THP can undergo hydrolysis, particularly in the presence of strong acids or bases, to form dihexyl phosphate (DHP) and monohexyl phosphate (MHP).[1] These degradation products are more acidic than THP and can form stable complexes with metal ions, making stripping more difficult. They can also act as surfactants, leading to the formation of emulsions during the extraction and stripping stages, which complicates phase separation.
Q4: How can I determine the purity of my regenerated THP?
A4: The purity of regenerated THP can be assessed using various analytical techniques to quantify the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with a refractive index or UV detector, and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) are commonly used methods for this purpose.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Metal Stripping | 1. Inappropriate stripping agent or concentration.2. Insufficient contact time or mixing intensity.3. Formation of very stable metal-THP complexes.4. Presence of degradation products (DHP, MHP) that form stronger complexes. | 1. Optimize the stripping agent type and concentration. For example, for Uranium, consider using dilute nitric acid or a urea solution.[4][5] For Rare Earth Elements, sulfuric acid is often effective.[4] 2. Increase the mixing time and/or agitation speed to ensure efficient mass transfer.3. Consider using a stronger complexing agent in the aqueous stripping solution.4. Perform an alkaline wash of the solvent to remove acidic degradation products prior to the next extraction cycle. |
| Emulsion Formation During Stripping/Washing | 1. High concentration of degradation products (DHP, MHP).2. Presence of fine solid particles at the interface.3. High shear mixing.4. Incompatible diluent. | 1. Implement a regular solvent cleaning procedure (e.g., alkaline wash) to remove degradation products.2. Filter the organic phase before stripping/washing to remove any suspended solids.3. Reduce the mixing speed or use a mixer-settler design that minimizes shear.4. Ensure the diluent used is appropriate for the system and does not contribute to emulsification. |
| Reduced Extraction Efficiency After Regeneration | 1. Incomplete removal of stripping agent from the THP phase.2. Presence of residual degradation products.3. Loss of THP during the regeneration process. | 1. After acid or alkaline stripping, wash the organic phase with deionized water until the pH of the aqueous phase is neutral.2. Analyze the regenerated solvent for DHP and MHP and implement a more rigorous cleaning protocol if necessary.3. Minimize solvent loss by ensuring complete phase separation and avoiding entrainment. |
| Third Phase Formation | 1. Overloading of the organic phase with the extracted metal.2. High concentration of nitric acid in the aqueous phase during extraction.3. Use of an inappropriate diluent. | 1. Reduce the metal concentration in the feed solution or adjust the phase ratio to avoid over-saturation of the organic phase.2. Keep the nitric acid concentration within an optimal range for the specific metal being extracted.3. Use a diluent with appropriate properties (e.g., aliphatic hydrocarbons) to maintain the solubility of the metal-THP complex. |
Data on Regeneration Efficiency
The following tables summarize typical stripping efficiencies for analogous organophosphorus extraction systems. These values should serve as a reference, and optimization for THP is recommended.
Table 1: Acid Stripping Efficiency for Uranium from Tributyl Phosphate (TBP)
| Stripping Agent | Concentration | Temperature (°C) | O:A Ratio | Stripping Efficiency (%) | Reference(s) |
| Nitric Acid | 0.01 M | 25 | 1:3 | >90 | [1] |
| Urea | 8-12 M | 60 | 1:1 | >95 | [4][5] |
Table 2: Acid Stripping Efficiency for Rare Earth Elements (REEs) from D2EHPA/TBP Mixtures
| Stripping Agent | Concentration | Temperature (°C) | O:A Ratio | Stripping Efficiency (%) | Reference(s) |
| Sulfuric Acid | 2-6 M | 25 | 1:1 | 96-98 | [4] |
| Hydrochloric Acid | 2 M | 25 | 1:1 | ~92 (for Yb) | [6] |
Experimental Protocols
Protocol 1: Acid Stripping of Uranium from Loaded THP
This protocol is adapted from studies on TBP and is a starting point for stripping uranium from a THP/diluent organic phase.
Objective: To strip uranium from a loaded THP organic phase into an aqueous solution.
Materials:
-
Loaded THP/diluent organic phase containing uranium.
-
Stripping solution: 0.01 M Nitric Acid (HNO₃).
-
Separatory funnels.
-
Mechanical shaker.
-
pH meter.
Procedure:
-
Transfer a known volume of the loaded THP organic phase to a separatory funnel.
-
Add the 0.01 M nitric acid stripping solution at a desired organic-to-aqueous (O:A) phase ratio (e.g., 1:3).
-
Shake the mixture vigorously for a predetermined contact time (e.g., 15-30 minutes) using a mechanical shaker.
-
Allow the phases to separate completely.
-
Drain the aqueous phase (strip solution containing uranium) into a collection vessel.
-
The stripped organic phase can be subjected to further washing steps.
-
Analyze the uranium concentration in the aqueous phase and the remaining concentration in the organic phase to determine the stripping efficiency.
Caption: Workflow for Acid Stripping of Uranium from THP.
Protocol 2: Alkaline Washing of Stripped THP
This protocol is designed to remove acidic degradation products like DHP and MHP from the THP solvent after the stripping step.
Objective: To purify stripped THP by removing acidic degradation products.
Materials:
-
Stripped THP/diluent organic phase.
-
Washing solution: 0.5 M Sodium Carbonate (Na₂CO₃) or 0.5 M Sodium Hydroxide (NaOH).
-
Deionized water.
-
Separatory funnels.
-
Mechanical shaker.
-
pH meter.
Procedure:
-
Transfer the stripped THP organic phase to a separatory funnel.
-
Add the alkaline washing solution at a 1:1 O:A phase ratio.
-
Shake the mixture for 10-15 minutes.
-
Allow the phases to separate and drain the aqueous phase.
-
Repeat the alkaline wash if necessary, based on the level of impurities.
-
Wash the organic phase with deionized water at a 1:1 O:A ratio for 10 minutes to remove any entrained alkaline solution.
-
Repeat the water wash until the pH of the aqueous phase is neutral.
-
The washed THP is now regenerated and ready for reuse.
Caption: Workflow for Alkaline Washing of Stripped THP.
Protocol 3: Analysis of THP and its Degradation Products by HPLC
This is a general guideline for developing an HPLC method for purity analysis of regenerated THP.
Objective: To quantify the concentration of THP, DHP, and MHP in a solvent sample.
Materials:
-
Regenerated THP sample.
-
Standards of THP, DHP, and MHP.
-
HPLC system with a C18 reverse-phase column and a suitable detector (e.g., UV or Refractive Index).
-
Mobile phase: A gradient of acetonitrile and water or methanol and water is a common starting point. An ion-pairing agent may be needed for better separation of the acidic degradation products.
-
Sample vials.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards for THP, DHP, and MHP in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Dilute the regenerated THP sample in the mobile phase to a concentration within the calibration range.
-
HPLC Analysis:
-
Set up the HPLC method with an appropriate gradient elution program to separate the three compounds.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared sample.
-
-
Data Analysis:
-
Identify the peaks for THP, DHP, and MHP based on their retention times compared to the standards.
-
Quantify the concentration of each compound in the sample using the calibration curve.
-
Caption: Logical flow for HPLC analysis of THP purity.
References
Technical Support Center: Minimizing the Environmental Impact of Trihexyl Phosphate Waste Streams
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Trihexyl phosphate (THP) waste streams. The following information is intended to supplement, not replace, institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with this compound (THP) waste?
A1: this compound is a stable organophosphate compound with low water solubility, suggesting it may persist in the environment. While specific ecotoxicity data for THP is limited, organophosphate esters as a class can be toxic to aquatic organisms.[1] Improper disposal can lead to contamination of water and soil, potentially bioaccumulating in organisms. The primary goal of THP waste management is to prevent its release into the environment.
Q2: How should I collect and store THP waste in the laboratory?
A2: THP waste should be collected in clearly labeled, leak-proof containers that are chemically compatible with the waste.[2][3] Avoid mixing THP waste with other chemical waste streams to prevent unknown reactions and facilitate proper disposal.[3][4] Containers should be kept tightly closed and stored in a designated, well-ventilated secondary containment area away from ignition sources.[2][4]
Q3: Can I dispose of small amounts of THP waste down the drain?
A3: No. Due to its potential environmental toxicity, THP should not be disposed of down the drain.[2] All THP waste, regardless of quantity, should be collected and disposed of as hazardous chemical waste through your institution's EHS program.
Q4: What are the approved disposal methods for THP waste?
A4: The primary approved method for THP waste disposal is incineration at a licensed hazardous waste facility.[2] This process destroys the compound, preventing its release into the environment. Your institution's EHS department will coordinate the pickup and disposal of your properly labeled and contained THP waste.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Spill of THP liquid | Accidental dropping of container, improper handling. | 1. Alert personnel in the immediate area. 2. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] 3. Contain the spill using an inert absorbent material (e.g., vermiculite, sand). 4. Collect the absorbed material into a designated hazardous waste container.[2] 5. Clean the spill area with soap and water. 6. Report the spill to your EHS department. |
| Leaking waste container | Container degradation, improper sealing. | 1. Don appropriate PPE. 2. Place the leaking container into a larger, compatible secondary containment bin. 3. If possible and safe to do so, transfer the waste to a new, properly labeled container. 4. Absorb any leaked material and dispose of it as hazardous waste. 5. Notify your EHS department for guidance and to arrange for a pickup of the compromised container. |
| Uncertainty about chemical compatibility of waste container | Lack of information on container material. | 1. Consult a chemical compatibility chart or database.[5][6][7] 2. If compatibility is uncertain, use a container made of a generally resistant material like glass or polytetrafluoroethylene (PTFE). 3. Contact your EHS department for approved container types for organophosphate waste. |
| Crystallization or precipitation in the waste container | Temperature fluctuations, reaction with contaminants. | 1. Do not attempt to redissolve the solids by heating unless you are certain of the composition and it is deemed safe. 2. Treat the entire container as hazardous waste. 3. Clearly label the container with all known components and the observation of solid formation. 4. Contact your EHS department for specific disposal instructions. |
Experimental Protocols for THP Waste Minimization and Treatment (Adapted from related compounds)
The following protocols are based on methodologies used for similar organophosphate esters and should be adapted and validated for THP in a controlled laboratory setting.
Adsorption on Activated Carbon
This method can be used to remove THP from aqueous solutions, such as contaminated rinse water from cleaning experimental glassware.
Methodology:
-
Preparation of Activated Carbon: Use commercially available powdered activated carbon (PAC) or granular activated carbon (GAC).
-
Batch Adsorption Experiment:
-
Prepare a stock solution of THP in a suitable solvent (e.g., acetone) and spike it into a known volume of water to create a simulated waste stream.
-
In a series of flasks, add a known mass of activated carbon to a fixed volume of the simulated THP waste stream.
-
Agitate the flasks on a shaker at a constant temperature for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
Filter the samples to separate the activated carbon.
-
Analyze the filtrate for the remaining THP concentration using an appropriate analytical method (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS)).
-
-
Data Analysis:
-
Calculate the amount of THP adsorbed per unit mass of activated carbon.
-
Determine the adsorption isotherm (e.g., Langmuir or Freundlich) to characterize the adsorption capacity.
-
Quantitative Data for Similar Organophosphates on Activated Carbon:
| Compound | Adsorbent | Adsorption Capacity (mg/g) | Reference |
| Bis(2-ethylhexyl) phosphate (P204) | Coconut shell activated carbon (CSAC) | 263 | [8] |
| Bis(2-ethylhexyl) phosphate (P204) | Coal-based activated carbon (CBAC) | 148 | [8] |
| Phosphate | Activated carbon from date stones | Varies with conditions | [9] |
Note: This data is for analogous compounds and should be used as a reference for experimental design with THP.
Advanced Oxidation Processes (AOPs)
AOPs utilize highly reactive species, such as hydroxyl radicals (•OH), to degrade organic pollutants. UV/H₂O₂ is a common AOP.
Methodology:
-
Sample Preparation: Prepare a simulated aqueous waste stream containing a known concentration of THP.
-
Photoreactor Setup: Use a UV photoreactor equipped with a low-pressure mercury lamp.
-
Oxidation Reaction:
-
Add a specific concentration of hydrogen peroxide (H₂O₂) to the THP solution.
-
Irradiate the solution with UV light for a set period.
-
Take samples at different time intervals.
-
-
Analysis:
-
Quench the reaction in the samples (e.g., with sodium sulfite).
-
Analyze the concentration of THP at each time point using a suitable analytical method to determine the degradation kinetics.
-
Degradation Kinetics for Similar Trialkyl Phosphates by UV/H₂O₂:
| Compound | Second-Order Rate Constant with •OH (M⁻¹s⁻¹) | Reference |
| Tris(2-butoxyethyl) phosphate (TBEP) | 1.03 x 10¹⁰ | [10][11][12] |
| Tributyl phosphate (TBP) | 6.40 x 10⁹ | [10][11][12] |
| Tris(2-chloroethyl) phosphate (TCEP) | 5.60 x 10⁸ | [10][11][12] |
| Tris(2-chloroisopropyl) phosphate (TCPP) | 1.98 x 10⁸ | [10][11][12] |
Note: This data provides an indication of the reactivity of similar compounds with hydroxyl radicals. The degradation rate of THP may differ.
Visualizations
Caption: Experimental workflow for minimizing this compound waste.
Caption: Plausible biodegradation pathway of this compound.
References
- 1. innospk.com [innospk.com]
- 2. fishersci.com [fishersci.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 5. calpaclab.com [calpaclab.com]
- 6. graco.com [graco.com]
- 7. wisconsin.edu [wisconsin.edu]
- 8. mdpi.com [mdpi.com]
- 9. isdsnet.com [isdsnet.com]
- 10. Advanced oxidation kinetics of aqueous tri alkyl phosphate flame retardants and plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced oxidation kinetics of aqueous trialkyl phosphate flame retardants and plasticizers. | Semantic Scholar [semanticscholar.org]
- 12. Advanced oxidation kinetics of aqueous trialkyl phosphate flame retardants and plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Trihexyl Phosphate vs. Tributyl Phosphate for Nuclear Fuel Reprocessing
In the realm of nuclear fuel reprocessing, the choice of solvent extractant is paramount to ensuring the efficiency, safety, and sustainability of the process. For decades, Tributyl Phosphate (TBP) has been the workhorse of the Plutonium Uranium Redox Extraction (PUREX) process, the primary method for recovering uranium and plutonium from spent nuclear fuel. However, the search for even more robust and efficient alternatives has led researchers to investigate other trialkyl phosphates, with Trihexyl Phosphate (THP) emerging as a notable candidate. This guide provides an objective comparison of the performance of THP versus TBP, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding the nuances of these two extractants.
Overview of the PUREX Process
The PUREX process is a liquid-liquid extraction method used to separate uranium and plutonium from fission products and other actinides present in dissolved spent nuclear fuel.[1][2] The process relies on a solvent, typically a 30% solution of TBP in a hydrocarbon diluent like kerosene or dodecane, to selectively extract uranium and plutonium from a nitric acid aqueous phase.[3][4] The extracted metals are then stripped from the organic phase in subsequent steps, allowing for their purification and reuse.
DOT source for PUREX Process Workflow
Caption: A simplified workflow of the PUREX process for nuclear fuel reprocessing.
Chemical Structures
The fundamental difference between TBP and THP lies in the length of the alkyl chains attached to the phosphate group. This structural variation influences their physical and chemical properties.
DOT source for Chemical Structures
Caption: Chemical structures of Tributyl Phosphate (TBP) and this compound (THP).
Performance Comparison: THP vs. TBP
The performance of an extractant in the PUREX process is evaluated based on several key parameters, including extraction efficiency, selectivity, stability, and physical properties that affect processability.
The primary role of the extractant is to efficiently transfer uranium and plutonium from the aqueous to the organic phase. This is quantified by the distribution coefficient (D), which is the ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium.
While comprehensive, directly comparable quantitative data for THP and TBP under identical conditions are scarce in the open literature, some studies indicate that THP exhibits a higher extraction power for both uranium and plutonium compared to TBP. This is attributed to the increased electron-donating inductive effect of the longer hexyl chains, which enhances the basicity of the phosphoryl oxygen and its ability to complex with metal nitrates.
Table 1: Comparison of Extraction Performance
| Parameter | Tributyl Phosphate (TBP) | This compound (THP) | Key Observations |
| Uranium (U) Extraction | Standard extractant with well-characterized performance. | Generally exhibits higher distribution coefficients for uranium than TBP. | The longer alkyl chains in THP increase its extraction power. |
| Plutonium (Pu) Extraction | High extraction efficiency for Pu(IV). | Shows higher extraction power for plutonium compared to TBP. | Similar to uranium, the extraction of plutonium is enhanced with THP. |
| Stripping | Well-established stripping procedures using dilute nitric acid. | Can be more difficult to strip uranium and plutonium from the organic phase due to stronger complexation. | The higher extraction power of THP necessitates more rigorous stripping conditions. |
The harsh environment of the PUREX process, characterized by high acidity and intense radiation fields, can lead to the degradation of the solvent. This degradation, primarily through hydrolysis and radiolysis, produces acidic degradation products like dibutyl phosphate (DBP) and monobutyl phosphate (MBP) from TBP, and their hexyl analogues from THP.[5][6][7][8][9][10] These degradation products can form strong complexes with plutonium and certain fission products, leading to difficulties in stripping and reduced decontamination factors.[5]
Studies have suggested that longer-chain trialkyl phosphates, such as THP, exhibit greater stability against chemical degradation compared to TBP.
Table 2: Solvent Degradation and Stability
| Parameter | Tributyl Phosphate (TBP) | This compound (THP) | Key Observations |
| Hydrolytic Stability | Susceptible to acid-catalyzed hydrolysis, forming DBP and MBP. | Generally more stable towards acid hydrolysis than TBP. | The longer alkyl chains may offer some steric hindrance, slowing down the hydrolysis reaction. |
| Radiolytic Stability | Undergoes radiolysis, leading to the formation of DBP, MBP, and other degradation products. | Expected to have higher radiolytic stability compared to TBP. | The larger molecule may be more effective at dissipating absorbed radiation energy. |
| Impact of Degradation Products | DBP and MBP interfere with Pu stripping and can form precipitates. | Degradation products (e.g., dihexyl phosphate) can also interfere with the process, but their formation rate may be lower. | The overall impact on the process depends on the rate of formation and the complexing properties of the degradation products. |
The physical properties of the solvent system, such as density, viscosity, and aqueous solubility, are crucial for efficient and safe operation of the extraction process. These properties influence phase separation, mass transfer, and potential solvent losses.
A significant advantage of THP over TBP is its lower aqueous solubility.[3] This reduces the amount of solvent lost to the aqueous raffinate, minimizing the environmental impact and the potential for downstream complications. However, THP has a higher viscosity, which can negatively impact mass transfer and phase disengagement.
Table 3: Physical Properties of the Extractants
| Property | Tributyl Phosphate (TBP) | This compound (THP) | Key Observations |
| Molecular Weight ( g/mol ) | 266.32 | 350.50 | The longer alkyl chains result in a higher molecular weight for THP. |
| Density (g/cm³ at 25°C) | ~0.973 | ~0.925 | THP is less dense than TBP. |
| Viscosity (cP at 25°C) | ~3.4 | Higher than TBP | The increased chain length leads to higher viscosity, which can be a disadvantage in terms of fluid dynamics. |
| Aqueous Solubility | ~400 mg/L | Negligible | The lower aqueous solubility of THP is a significant advantage, reducing solvent losses and waste stream contamination.[3] |
| Third Phase Formation | Prone to third phase formation, especially at high metal and acid concentrations. | Less tendency toward third phase formation.[3] | The longer alkyl chains of THP improve its compatibility with the diluent, reducing the likelihood of phase splitting. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing results. Below are generalized methodologies for key experiments in evaluating solvent performance.
Objective: To determine the distribution coefficients of uranium and plutonium between the aqueous and organic phases.
Methodology:
-
Aqueous Phase Preparation: Prepare aqueous solutions of uranyl nitrate and plutonium nitrate in nitric acid at various concentrations (e.g., 0.5 M to 6 M).
-
Organic Phase Preparation: Prepare solutions of TBP or THP in a suitable diluent (e.g., n-dodecane) at the desired concentration (typically 1.1 M, which is about 30% v/v for TBP).
-
Equilibration: Contact equal volumes of the aqueous and organic phases in a thermostated vessel and agitate vigorously for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Phase Separation: Centrifuge the mixture to ensure complete phase separation.
-
Analysis: Determine the concentrations of uranium and plutonium in both the aqueous and organic phases using appropriate analytical techniques such as inductively coupled plasma-mass spectrometry (ICP-MS), alpha spectrometry, or spectrophotometry.
-
Calculation: Calculate the distribution coefficient (D) as the ratio of the metal concentration in the organic phase to that in the aqueous phase.
-
Stripping: For stripping studies, contact the loaded organic phase with a stripping agent (e.g., dilute nitric acid, 0.01 M to 0.5 M) and follow the same procedure to determine the stripping efficiency.
Objective: To evaluate the radiolytic stability of the solvent and identify and quantify degradation products.
Methodology:
-
Sample Preparation: Prepare samples of the organic solvent (TBP or THP in diluent) equilibrated with nitric acid.
-
Irradiation: Expose the samples to a known dose of gamma radiation (e.g., from a ⁶⁰Co source) at a controlled dose rate and temperature.
-
Extraction of Degradation Products: After irradiation, wash the organic phase with a suitable aqueous solution (e.g., sodium carbonate) to extract the acidic degradation products.
-
Analysis: Analyze the aqueous wash solution for the presence and concentration of degradation products (e.g., DBP, MBP and their hexyl analogues) using techniques like ion chromatography or gas chromatography-mass spectrometry (GC-MS) after derivatization.
-
G-Value Calculation: Calculate the G-value (molecules formed per 100 eV of absorbed energy) for the formation of each degradation product to quantify the radiolytic yield.
Logical Relationships and Pathways
The following diagram illustrates the logical relationship in the solvent extraction process, highlighting the key inputs, processes, and outputs.
DOT source for Solvent Extraction Logic
Caption: Logical flow of the solvent extraction process in nuclear fuel reprocessing.
Conclusion
The selection of an appropriate solvent extractant is a critical decision in the design and operation of a nuclear fuel reprocessing plant. While Tributyl Phosphate (TBP) has a long and successful history in the PUREX process, this compound (THP) presents several potential advantages that warrant its consideration.
The primary advantages of THP include its higher extraction power for uranium and plutonium, its lower aqueous solubility, and its reduced tendency to form a third phase. These characteristics could lead to more efficient extraction, reduced solvent losses, and a wider operating window. However, the higher viscosity of THP and the potential for more difficult stripping of the extracted metals are challenges that need to be addressed.
Further research is required to generate comprehensive and directly comparable data on the performance of THP and TBP under a wide range of process conditions. Such data will be crucial for a definitive assessment of the potential benefits of replacing TBP with THP in future nuclear fuel reprocessing flowsheets.
References
- 1. PUREX - Wikipedia [en.wikipedia.org]
- 2. Tris(2-ethylhexyl) phosphate | C24H51O4P | CID 6537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Tributyl Phosphate (TBP) in Metal Separation & Nuclear Chemistry [decachem.com]
- 5. digital.library.unt.edu [digital.library.unt.edu]
- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. osti.gov [osti.gov]
Comparative study of trialkyl phosphates for rare earth element separation.
A Guide for Researchers, Scientists, and Drug Development Professionals
The separation of rare earth elements (REEs) is a critical yet challenging task due to their similar chemical properties. Solvent extraction is the predominant method employed for this purpose, with trialkyl phosphates emerging as a key class of extractants. This guide provides a comparative analysis of different trialkyl phosphates, focusing on their performance in REE separation, supported by experimental data and detailed methodologies.
Introduction to Trialkyl Phosphates in REE Separation
Trialkyl phosphates are neutral organophosphorus extractants that operate on a solvation mechanism. The extraction process involves the formation of a neutral complex between the trialkyl phosphate molecule and the rare earth metal salt (typically a nitrate), which is then extracted into the organic phase. The general extraction equilibrium can be represented as:
Ln3+(aq) + 3NO3-(aq) + 3TBP(org) ⇌ Ln(NO3)3·3TBP(org)
Among the various trialkyl phosphates, tri-n-butyl phosphate (TBP) is the most extensively studied and widely used extractant for REE separation. Information on other trialkyl phosphates, such as Tris(2-ethylhexyl) phosphate (TBEP) and Trioctyl phosphate (TOP), in the context of REE separation is less prevalent in publicly available literature. This guide consolidates the available data for a comparative overview.
Performance Comparison of Trialkyl Phosphates
Tri-n-butyl Phosphate (TBP)
TBP is considered the industry standard for many solvent extraction processes, including the separation of light REEs.[1] Its effectiveness is influenced by several factors, including the concentration of TBP, the acidity of the aqueous phase, temperature, and contact time.
Table 1: Extraction Efficiency of Various REEs with TBP [2]
| Rare Earth Element | Extraction Efficiency (%) |
| Neodymium (Nd) | ~95 |
| Cerium (Ce) | ~90 |
| Lanthanum (La) | ~87 |
| Yttrium (Y) | ~80 |
Experimental Conditions: TBP concentration of 3.65 mol L−1, [H+] of 0.63 mol L−1, contact time of 5 min, organic-to-aqueous phase ratio of 2:1, and an ambient temperature (25 °C).[2]
Table 2: Separation Factors (β) for REE Pairs using a Synergistic TBP System [1]
| REE Pair | Separation Factor (β) Range |
| Ce(III)/La(III) | 2.5 - 4.0 |
| Pr(III)/Nd(III) | 2.2 - 4.9 |
Experimental Conditions: Synergic mixture of methyltrioctylammonium nitrate (TOMANO3) and TBP in dodecane.[1]
Other Trialkyl Phosphates: A Comparative Example with Tri-iso-amyl Phosphate (TiAP)
Due to the limited availability of specific data for TBEP and TOP in REE separation, a study comparing TBP with Tri-iso-amyl phosphate (TiAP) for the extraction of Samarium (Sm(III)) is presented here as an illustrative example of how changes in the alkyl chain can affect extraction performance. This comparison suggests that longer or more branched alkyl chains might influence the extraction efficiency.
Table 3: Comparison of Distribution Ratios (D) for Sm(III) Extraction with TBP and TiAP [3]
| Extractant | Distribution Ratio (DSm) |
| TBP | Lower |
| TiAP | Higher |
Note: The study indicates that TiAP consistently shows a higher distribution ratio for Sm(III) compared to TBP under the tested conditions, suggesting better extraction efficiency.[3]
Tris(2-ethylhexyl) phosphate (TBEP) and Trioctyl phosphate (TOP)
Based on extensive literature searches, there is a notable lack of publicly available, detailed quantitative data specifically documenting the individual performance of TBEP and TOP for the separation of rare earth elements. These compounds are more commonly mentioned in the context of their use as plasticizers, flame retardants, or as components in synergistic extraction mixtures rather than as primary extractants for REE separation. Therefore, a direct quantitative comparison with TBP is not possible at this time.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for REE separation using trialkyl phosphates.
Detailed Experimental Protocol for REE Separation using TBP[2]
This protocol is based on a study investigating the extraction of Y, La, Ce, and Nd from a nitric acid leach solution.[2]
1. Materials and Reagents:
-
Aqueous Phase: Pregnant liquor containing rare earth nitrates, prepared by leaching apatite concentrate with 60% nitric acid.
-
Organic Phase: Tri-n-butyl phosphate (TBP) of a specified concentration (e.g., 0.73 to 3.65 mol L−1) dissolved in a suitable diluent such as kerosene.[2]
-
Scrubbing Solution: Deionized hot water (70 °C).[2]
-
Stripping Solution: Oxalic acid solution.
2. Extraction Procedure:
-
Prepare the organic phase by dissolving the desired amount of TBP in kerosene.
-
In a beaker, mix a known volume of the pregnant liquor (aqueous phase) and the prepared organic phase at a specific phase ratio (e.g., 1:1).[2]
-
Mechanically stir the mixture at a constant speed (e.g., 200 rpm) for a predetermined contact time (e.g., 5 minutes) at a controlled temperature (e.g., 25 °C).[2]
-
After stirring, transfer the mixture to a separating funnel and allow the two phases to separate.
-
Collect the aqueous phase (raffinate) for analysis. The organic phase is now loaded with REEs.
3. Scrubbing Procedure:
-
Take the loaded organic phase from the extraction step.
-
Add the scrubbing solution (hot deionized water) at a specific aqueous-to-organic phase ratio (e.g., 5:1).[2]
-
Mix for a set contact time (e.g., 5 minutes).
-
Allow the phases to separate and discard the aqueous scrubbing solution.
-
Repeat the scrubbing process for a total of three stages to remove impurities.[2]
4. Stripping Procedure:
-
The scrubbed organic phase is contacted with the oxalic acid stripping solution.
-
The mixture is agitated to allow the transfer of REEs from the organic phase to the aqueous phase, where they precipitate as oxalates.
-
The rare earth oxalates can then be calcined to produce rare earth oxides.
5. Analysis:
-
The concentration of REEs in the aqueous phases (initial, raffinate, and strip solutions) is determined using analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
General Experimental Protocol for Evaluating Trialkyl Phosphates
This generalized protocol can be adapted to compare the performance of TBP, TBEP, and TOP for REE separation.
1. Preparation of Solutions:
-
Aqueous Feed: Prepare a synthetic aqueous solution containing a known concentration of one or more rare earth nitrates (e.g., La(NO3)3, Nd(NO3)3) in a nitric acid matrix of a specific molarity.
-
Organic Phases: Prepare solutions of TBP, TBEP, and TOP of the same molar concentration in a suitable inert diluent (e.g., kerosene, dodecane).
2. Solvent Extraction:
-
For each trialkyl phosphate, perform solvent extraction experiments by mixing equal volumes of the aqueous feed and the organic phase in a series of vials.
-
Agitate the vials for a sufficient time to reach equilibrium (e.g., 30 minutes) at a constant temperature.
-
Centrifuge the vials to ensure complete phase separation.
-
Carefully separate the aqueous and organic phases.
3. Analysis and Data Calculation:
-
Analyze the concentration of each REE in the initial aqueous feed and in the aqueous phase after extraction (the raffinate).
-
Calculate the concentration of each REE in the organic phase by mass balance.
-
Determine the Distribution Ratio (D) for each REE and each extractant:
-
D = [REE]org / [REE]aq
-
-
Calculate the Separation Factor (β) for a pair of REEs (e.g., REE1 and REE2):
-
β(REE1/REE2) = DREE1 / DREE2
-
4. Parametric Studies:
-
Repeat the extraction experiments while varying key parameters one at a time, such as:
-
Nitric acid concentration in the aqueous phase.
-
Extractant concentration in the organic phase.
-
Temperature.
-
By systematically performing these experiments, a comprehensive dataset can be generated to quantitatively compare the performance of TBP, TBEP, and TOP for rare earth element separation.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the solvent extraction of rare earth elements.
Caption: General workflow for REE solvent extraction.
Factors Influencing Separation Efficiency
The efficiency of rare earth element separation using trialkyl phosphates is influenced by a variety of interconnected factors.
Caption: Key factors affecting REE separation.
References
Performance Analysis of Trihexyl Phosphate as a Flame Retardant in PVC: A Comparative Guide
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer, valued for its durability, chemical resistance, and cost-effectiveness. However, in its plasticized form, PVC can be susceptible to ignition and flame propagation. To enhance its fire safety, particularly in critical applications such as wire and cable insulation, construction materials, and automotive components, the incorporation of flame retardants is essential.[1] Trihexyl phosphate (THP), an organophosphorus compound, has emerged as an effective halogen-free flame retardant for PVC.[2][3] This guide provides a comprehensive performance analysis of THP in PVC, comparing it with other common flame retardants, supported by experimental data. The focus is to offer researchers, scientists, and product development professionals a clear, data-driven comparison to aid in material selection and formulation.
Mechanism of Action of Phosphorus-Based Flame Retardants in PVC
Phosphorus-based flame retardants, including THP, function through a combination of gas phase and condensed phase mechanisms to inhibit combustion.[4][5] When PVC containing THP is exposed to a heat source, the THP decomposes to produce phosphoric acid.[5]
In the condensed phase , the phosphoric acid acts as a catalyst for the dehydration and carbonization of the PVC polymer chain. This process promotes the formation of a stable, insulating char layer on the material's surface.[4][6] This char layer acts as a physical barrier, limiting the transport of heat to the underlying polymer and slowing the release of flammable volatile compounds into the gas phase.[1][5]
In the gas phase , the decomposition of THP also releases phosphorus-containing radicals (e.g., PO•). These radicals are highly reactive and interfere with the chain reactions of combustion in the flame.[4] They effectively trap high-energy radicals such as H• and OH•, which are crucial for flame propagation, thereby quenching the flame.[6]
Performance Analysis: THP vs. Alternative Flame Retardants
The performance of THP as a flame retardant in PVC is evaluated based on several key metrics, including its ability to resist ignition, reduce heat release, and limit smoke production. Below is a comparative summary of THP against other common flame retardants used in PVC formulations.
Flame Retardancy Performance
The following table summarizes the flame retardant properties of PVC formulations containing different flame retardants. The data is based on standard flammability tests.
| Flame Retardant System | Loading (phr) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (at 1.6 mm) | Peak Heat Release Rate (kW/m²) | Total Heat Release (MJ/m²) |
| Pure Flexible PVC | 0 | ~24 | Fails | ~45 | 6 |
| This compound (THP) | 50 | ~32 | V-0 | ~30 | 7.7 |
| Triaryl Phosphate (TAP) | 50 | 31.8 | V-0 | 40.8 | 9.2 |
| 2-Ethylhexyl Diphenyl Phosphate | 60 | 28.6 | V-1 | - | - |
| Antimony Oxide (Sb₂O₃) | 6 | 29.8 | V-0 | 36.8 | 12 |
| TAP / Zinc Borate (ZB) | 50 / 6 | 34.7 | V-0 | 30.6 | 10.8 |
| TAP / Sb₂O₃ | 50 / 6 | 32.9 | V-0 | 44.4 | 9.2 |
Note: The values presented are typical and can vary depending on the specific PVC formulation and test conditions. Data synthesized from multiple sources for comparative purposes.[7]
Mechanical Properties
The addition of flame retardants can influence the mechanical properties of the final PVC product. It is crucial to balance flame retardancy with the desired physical performance.
| PVC Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| PVC + DOP (60 phr) | ~16 | ~250 | 71 |
| PVC + 2-Ethylhexyl Diphenyl Phosphate (60 phr) | ~15 | ~230 | 70 |
| PVC + Isodecyl Diphenyl Phosphate (60 phr) | ~15.5 | ~240 | 71 |
| PVC + Triaryl Phosphate (60 phr) | ~17 | ~220 | 73-78 |
Note: Data presented for illustrative comparison. Absolute values depend on the full formulation.[7] this compound also acts as a plasticizer, which can contribute to good flexibility.[8][9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PVC Sample Preparation
-
Compounding: The PVC resin, plasticizer (if separate from the flame retardant), flame retardant (e.g., THP), heat stabilizers, lubricants, and any fillers are dry-blended in a high-speed mixer.[10][11]
-
Melt Mixing: The dry blend is then melt-compounded using a two-roll mill or a twin-screw extruder at a temperature typically between 160°C and 180°C to ensure a homogeneous mixture.
-
Molding: The compounded PVC is then compression molded into plaques of the desired thickness for testing (e.g., 1.6 mm or 3.2 mm for UL-94).[12]
Limiting Oxygen Index (LOI) Test
This test is conducted according to ASTM D2863 or ISO 4589-2.[13][14]
-
A small, vertically oriented specimen of the PVC material is placed inside a transparent chimney.
-
A mixture of nitrogen and oxygen is flowed upwards through the chimney.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is varied, and the minimum oxygen concentration that just supports flaming combustion for a specified period or over a specified length of the specimen is determined.[14] This concentration is reported as the LOI value. A higher LOI indicates better flame retardancy.[14]
UL-94 Vertical Burn Test
This test is performed according to the IEC 60695-11-10 standard.[12][15]
-
A rectangular test specimen is held vertically by a clamp at its upper end.
-
A calibrated burner flame is applied to the lower end of the specimen for 10 seconds and then removed. The afterflame time (t₁) is recorded.
-
As soon as the afterflame ceases, the flame is reapplied for another 10 seconds and then removed. The afterflame (t₂) and afterglow (t₃) times are recorded.
-
A layer of dry absorbent cotton is placed below the specimen to determine if any flaming drips ignite it.
-
A V-0, V-1, or V-2 rating is assigned based on the afterflame times, afterglow time, and whether the cotton is ignited by dripping particles.[16] V-0 represents the highest level of flame retardancy in this classification.
Cone Calorimetry
This test, conforming to ASTM E1354 or ISO 5660, measures the heat release rate and other combustion properties of a material under a controlled radiant heat flux.[17][18]
-
A square specimen (typically 100 mm x 100 mm) is placed horizontally under a conical radiant heater.
-
The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).
-
An ignition source ignites the pyrolysis gases released from the material's surface.
-
During combustion, the oxygen concentration and mass flow rate of the exhaust gases are continuously measured to calculate the heat release rate (HRR).
-
Other parameters measured include the time to ignition, total heat released (THR), smoke production rate (SPR), and sample mass loss.[10][19]
Mandatory Visualizations
Experimental Workflow for Flame Retardant PVC Evaluation
Caption: Experimental workflow for evaluating flame retardant PVC.
Mechanism of Phosphorus Flame Retardants
Caption: Gas and condensed phase action of THP in PVC.
Conclusion
This compound demonstrates effective flame retardant performance in flexible PVC formulations. It contributes to achieving high Limiting Oxygen Index values and favorable UL-94 ratings, comparable to and in some aspects exceeding traditional flame retardants. Its mechanism of action, involving both char formation in the condensed phase and flame inhibition in the gas phase, leads to a significant reduction in the heat release rate. Furthermore, as a phosphate ester, THP also functions as a plasticizer, which can be advantageous in developing flexible PVC compounds with good mechanical properties. The selection of a flame retardant system will ultimately depend on the specific performance requirements of the end-use application, including flame retardancy, mechanical properties, and cost-effectiveness. The data presented in this guide serves as a valuable resource for making informed decisions in the formulation of fire-safe PVC materials.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|CAS 2528-39-4|Flame Retardant [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. specialchem.com [specialchem.com]
- 7. pvchem.net [pvchem.net]
- 8. nbinno.com [nbinno.com]
- 9. atamankimya.com [atamankimya.com]
- 10. scispace.com [scispace.com]
- 11. Essential Compounding Chemicals used with PVC Resin, Primary, Secondary Plasticiser, Heat, Light Stabilisers [plastemart.com]
- 12. mdpi.com [mdpi.com]
- 13. vinylinfo.org [vinylinfo.org]
- 14. specialchem.com [specialchem.com]
- 15. Understanding Flammability UL94: Safer Material Selection [atlasfibre.com]
- 16. boedeker.com [boedeker.com]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cone Calorimetric Study of Gangue Flame Retardance of PVC | Atlantis Press [atlantis-press.com]
Quantifying Trihexyl Phosphate Purity: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, accurate determination of Trihexyl phosphate (THP) purity is critical for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques widely employed for this purpose. This guide provides a detailed comparison of these methods, including experimental protocols and performance data, to aid in selecting the most suitable approach for your analytical needs.
Performance Comparison: HPLC vs. GC-FID
The choice between HPLC and GC for this compound purity analysis depends on several factors, including the specific impurities of interest, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for each method. The HPLC data is representative of a reverse-phase method, while the GC-FID data is based on a validated method for the closely related compound, tributyl phosphate, which serves as a strong analytical analogue.
| Parameter | HPLC Method (Hypothetical) | GC-FID Method (Validated for Tributyl Phosphate) |
| Linearity Range | 1 - 200 µg/mL (R² > 0.999) | 50 - 150 µg/mL of a 100 µg/mL solution[1] |
| Precision (RSD) | < 2% | System Precision: 1.2% (Standard), 0.4% (Sample)[1] |
| Limit of Detection (LOD) | ~0.5 µg/mL | 0.2 µg/mL[1] |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | 0.7 µg/mL[1] |
| Accuracy (% Recovery) | 98 - 102% | Mean Recovery: 95.5%[1] |
| Typical Run Time | 15 - 30 minutes | ~10 minutes[2] |
Experimental Protocols
Detailed methodologies for both a representative HPLC method and a validated GC-FID method are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a typical reverse-phase HPLC method suitable for the analysis of this compound.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (for sample preparation)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Start at 60% Acetonitrile / 40% Water
-
Ramp to 90% Acetonitrile / 10% Water over 15 minutes
-
Hold at 90% Acetonitrile for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Solution: Accurately weigh a sample of this compound and dissolve it in methanol to achieve a final concentration within the linear range of the method.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
The following is a validated method for the analysis of tributyl phosphate, which can be adapted for this compound.[1]
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
J&W DB-Wax capillary column (30 m x 0.53 mm, 1 µm film thickness)[1]
-
Data acquisition and processing software
2. Reagents and Materials:
-
Helium (carrier gas)
-
Hydrogen (for FID)
-
Air (for FID)
-
Methylene chloride (for sample preparation)[2]
-
Tributyl phosphate reference standard (or this compound for method adaptation)
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a flow rate of 2.0 mL/min[1]
-
Injector Temperature: 210 °C[1]
-
Detector Temperature: 210 °C[1]
-
Oven Temperature Program: Isothermal at 210 °C[1]
-
Injection Volume: 3 µL[1]
-
Split Ratio: 18.0/2.0[1]
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in methylene chloride. Prepare working standards by dilution. For the validated tributyl phosphate method, an analytical concentration of 100 µg/mL was used.[1]
-
Sample Solution: Dissolve the sample in methylene chloride to a concentration within the calibrated range.
Method Validation Workflow
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the logical workflow of the method validation process.
Caption: Logical workflow for the validation of an analytical method.
Signaling Pathways and Logical Relationships
The decision-making process for selecting an appropriate analytical method involves considering the physicochemical properties of the analyte and the desired outcomes of the analysis.
References
A Comparative Analysis of Trihexyl Phosphate and Tri-n-octylphosphine Oxide (TOPO) in Solvent Extraction Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the realm of solvent extraction, the selection of an appropriate extractant is critical for achieving optimal separation and purification of target molecules. Among the diverse array of available agents, neutral organophosphorus compounds are widely employed due to their efficacy in extracting a variety of metal ions and organic compounds. This guide provides a detailed comparison of the extraction efficiencies of Trihexyl phosphate (THP) and Tri-n-octylphosphine oxide (TOPO).
It is important to note that while extensive data is available for the widely used TOPO, direct comparative studies on the extraction efficiency of this compound are limited in publicly accessible literature. Therefore, for the purpose of this guide, Tributyl phosphate (TBP), a closely related and extensively studied homolog of THP, will be used as a proxy to provide a comparative framework. Both THP and TBP are trialkyl phosphates and are expected to exhibit similar extraction mechanisms, primarily differing in the length of their alkyl chains, which influences their solubility and steric hindrance.
Structural and Functional Comparison
This compound (represented by Tributyl phosphate) and TOPO are both neutral extractants that coordinate with metal ions through the oxygen atom of the phosphoryl group (P=O). However, their molecular structures impart distinct properties that influence their extraction behavior.
-
This compound (as represented by TBP): As a phosphate ester, the phosphorus atom in THP is bonded to three alkoxy groups. The electronegativity of the oxygen atoms in the P-O-C bonds can draw electron density away from the phosphoryl oxygen, slightly reducing its basicity compared to phosphine oxides.
-
Tri-n-octylphosphine oxide (TOPO): In TOPO, the phosphorus atom is directly bonded to three alkyl (octyl) chains. The electron-donating nature of the alkyl groups increases the electron density on the phosphoryl oxygen, making it a stronger Lewis base. This enhanced basicity generally leads to the formation of more stable complexes with metal ions.[1]
This fundamental difference in electronic properties often results in TOPO exhibiting a higher extraction efficiency for many metal ions compared to trialkyl phosphates under similar conditions.
Quantitative Comparison of Extraction Efficiency
The following table summarizes the extraction performance of TBP (as a proxy for THP) and TOPO for selected metal ions from various aqueous media. The extraction efficiency is typically reported as the distribution ratio (D), which is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.
| Metal Ion | Aqueous Medium | Extractant | Diluent | Distribution Ratio (D) / % Extraction | Reference |
| Uranium (VI) | 3 M HNO₃ | 20% TBP | Dodecane | High (Quantitative Extraction) | [2] |
| Uranium (VI) | 1–4 M HNO₃ | 1.1 M TBP | n-Dodecane | Extraction increased with acidity | [3] |
| Uranium (VI) | Phosphoric Acid | D2EHPA + TOPO | Aliphatic Diluent | Synergistic enhancement of extraction | [4] |
| Polonium | 0.5 M HCl | 0.1 M TOPO | Toluene | D ≈ 6.5 | [5] |
| Polonium | 8 M HCl | 0.1 M TOPO | Toluene | D ≈ 6.2 | [5] |
| Polonium | 8 M HCl | 0.1 M TBP | Cyclohexane | D ≈ 0.42 | [5] |
| Thorium (IV) | Perchlorate solution | HDDPA + TBP | - | Synergistic Extraction | [6] |
| Thorium (IV) | Perchlorate solution | HDDPA + TOPO | - | TOPO showed higher synergistic contribution than TBP | [6] |
| Nickel (II) | Sulphate solution | D2EHPA + TBP (1:1) | - | Improved extraction with small amount of TBP | [7] |
| Cobalt (II) | Sulphate solution | D2EHPA + TBP | - | High excess of TBP reduced extraction | [7] |
Experimental Protocols
A generalized experimental protocol for comparing the extraction efficiency of two extractants is detailed below. This protocol is a composite of methodologies described in the cited literature.[8][9][10]
General Protocol for Solvent Extraction Efficiency Determination
1. Preparation of Aqueous Phase:
- Prepare a stock solution of the target metal salt (e.g., uranyl nitrate, cobalt chloride) of a known concentration in the desired aqueous medium (e.g., nitric acid, hydrochloric acid of a specific molarity).
- Prepare several dilutions from the stock solution to study the effect of the initial metal concentration.
2. Preparation of Organic Phase:
- Prepare solutions of each extractant (this compound/TBP and TOPO) at the desired concentration (e.g., 0.1 M, 1.1 M) in a suitable organic diluent (e.g., n-dodecane, kerosene, toluene).
3. Extraction Procedure:
- In a series of separation funnels or centrifuge tubes, mix equal volumes of the aqueous phase and the organic phase (a 1:1 phase ratio is common).
- Shake the mixtures vigorously for a predetermined time (e.g., 10-30 minutes) to ensure that equilibrium is reached. A mechanical shaker is recommended for consistency.
- Allow the phases to separate. If separation is slow, centrifugation can be used to break any emulsions and ensure a clean phase boundary.
4. Sample Analysis:
- Carefully separate the two phases.
- Take an aliquot from the aqueous phase for analysis.
- Determine the concentration of the metal ion remaining in the aqueous phase using an appropriate analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Atomic Absorption Spectrometry (AAS), or UV-Vis spectrophotometry after complexation with a coloring agent.
- The concentration of the metal ion in the organic phase can be calculated by mass balance: [M]org = [M]initial_aq - [M]final_aq.
5. Calculation of Extraction Efficiency:
- Calculate the Distribution Ratio (D): D = [M]org / [M]final_aq
- Calculate the Percentage Extraction (%E): %E = (([M]initial_aq - [M]final_aq) / [M]initial_aq) * 100
6. Data Reporting:
- Tabulate the results, including the initial conditions (concentrations, pH, temperature) and the calculated D and %E values for each extractant.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of solvent extraction efficiency.
Caption: Workflow for comparing the extraction efficiency of two solvents.
Conclusion
Based on the available data, TOPO generally exhibits a higher extraction efficiency for a range of metal ions compared to trialkyl phosphates like TBP (used as a proxy for THP).[6] This is primarily attributed to the greater Lewis basicity of the phosphoryl oxygen in TOPO. However, the choice of extractant is not solely dependent on extraction efficiency. Other factors such as selectivity, stripping efficiency, cost, and the stability of the extractant in the process environment are also crucial considerations. For instance, while TOPO may extract a metal ion more efficiently, it might be more difficult to strip the metal from the loaded organic phase. In some cases, a less powerful extractant like THP or TBP might be preferred to achieve a better overall separation process. The synergistic effects when used in combination with other extractants also play a significant role and can alter the extraction behavior of both compounds.[4][6] Researchers and process chemists should therefore conduct specific experimental evaluations under their particular process conditions to determine the most suitable extractant for their application.
References
- 1. Trioctylphosphine oxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. mdpi.com [mdpi.com]
- 10. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]
Trihexyl phosphate versus other organophosphorus extractants for actinide partitioning
An Objective Comparison of Trihexyl Phosphate and Other Organophosphorus Extractants for Actinide Partitioning
Introduction
The partitioning of actinides from used nuclear fuel is a critical step in advanced nuclear fuel cycles, aiming to reduce the long-term radiotoxicity of nuclear waste. Organophosphorus extractants are widely employed for this purpose due to their high efficiency and selectivity. This guide provides a comparative overview of this compound (THP) against other common organophosphorus extractants, namely tributyl phosphate (TBP), octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), and N,N'-dimethyl-N,N'-dioctyl-2-hexyl-ethoxy-malonamide (DMDOHEMA). The comparison focuses on key performance metrics supported by experimental data to assist researchers and professionals in selecting the appropriate extractant for their specific applications.
Data Presentation: Performance Metrics of Organophosphorus Extractants
The following table summarizes the key performance parameters of THP and other selected organophosphorus extractants for the extraction of actinides. The data is compiled from various studies to provide a comparative assessment.
| Extractant | Actinide | Aqueous Phase | Organic Phase | Distribution Coefficient (D) | Separation Factor (SF, An/Ln) | Reference |
| This compound (THP) | U(VI) | 3 M HNO₃ | 1.1 M THP in n-dodecane | ~10 | Not Reported | [1] |
| Th(IV) | 3 M HNO₃ | 1.1 M THP in n-dodecane | ~5 | Not Reported | [1] | |
| Am(III) | 3 M HNO₃ | 1.1 M THP in n-dodecane | ~0.1 | Not Reported | [1] | |
| Tributyl phosphate (TBP) | U(VI) | 3 M HNO₃ | 1.1 M TBP in n-dodecane | ~15 | ~10 | [2] |
| Pu(IV) | 3 M HNO₃ | 1.1 M TBP in n-dodecane | ~20 | Not Reported | [3] | |
| Am(III) | 0.5 M HNO₃ + salting agents | 50% TBP in kerosene | >1 (with salting agents) | Low | [3] | |
| CMPO | Am(III) | 1 M HNO₃ | 0.2 M CMPO + 1.2 M TBP in n-dodecane | ~10 | ~1-10 | [4] |
| Eu(III) | 1 M HNO₃ | 0.2 M CMPO + 1.2 M TBP in n-dodecane | ~5 | [4] | ||
| Pu(IV) | 1-6 M HNO₃ | 0.75 M CMPO in decalin | >100 | Not Reported | [5] | |
| DMDOHEMA | Am(III) | 3 M HNO₃ | 0.5 M DMDOHEMA + 0.5 M TBP in n-dodecane | ~1 | ~1 | Data not available in current search |
| Eu(III) | 3 M HNO₃ | 0.5 M DMDOHEMA + 0.5 M TBP in n-dodecane | ~1 | Data not available in current search |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing results. Below are generalized procedures for solvent extraction, stripping, and loading capacity determination for actinide partitioning.
General Solvent Extraction Protocol
A standard solvent extraction experiment is conducted to determine the distribution coefficient of a metal ion between an aqueous and an organic phase.
Materials:
-
Aqueous phase: Nitric acid (HNO₃) solution of a specific molarity containing the actinide and/or lanthanide ions at known concentrations.
-
Organic phase: A solution of the organophosphorus extractant (e.g., THP, TBP, CMPO) in a suitable diluent (e.g., n-dodecane, kerosene) at a specific concentration.
-
Glass vials with stoppers.
-
Vortex mixer or shaker.
-
Centrifuge.
-
Pipettes.
-
Analytical instrumentation for metal ion concentration measurement (e.g., ICP-MS, alpha/gamma spectroscopy).
Procedure:
-
Pre-equilibrate the organic phase by contacting it with an equal volume of the aqueous phase (without the metal ions) for a set period to ensure saturation of the organic phase with the aqueous components.
-
In a glass vial, add equal volumes (e.g., 1-5 mL) of the pre-equilibrated organic phase and the aqueous phase containing the metal ions.
-
Tightly cap the vial and agitate it using a vortex mixer or shaker for a sufficient time to reach equilibrium (typically 15-60 minutes).
-
Centrifuge the vial to ensure complete phase separation.
-
Carefully separate the aqueous and organic phases using a pipette.
-
Determine the concentration of the metal ion in both phases using an appropriate analytical technique.
-
Calculate the distribution coefficient (D) as the ratio of the metal concentration in the organic phase to its concentration in the aqueous phase.
Stripping (Back-Extraction) Protocol
Stripping is the process of recovering the extracted metal ions from the loaded organic phase back into an aqueous solution.
Materials:
-
Loaded organic phase (from the extraction experiment).
-
Stripping agent: An aqueous solution with a composition designed to reverse the extraction process (e.g., dilute HNO₃, complexing agents like citric acid or DTPA).
-
Other materials are the same as for the solvent extraction protocol.
Procedure:
-
In a glass vial, contact a known volume of the loaded organic phase with a specific volume of the stripping agent.
-
Agitate the mixture to equilibrium.
-
Centrifuge for phase separation.
-
Separate the two phases.
-
Analyze the metal ion concentration in both the organic and aqueous phases.
-
Calculate the stripping efficiency as the percentage of the metal ion transferred from the organic phase to the aqueous stripping solution.
Mandatory Visualization
The following diagrams illustrate the generalized workflows and logical relationships in actinide partitioning processes.
Caption: General workflow for actinide partitioning using solvent extraction.
Caption: Simplified equilibrium of actinide extraction by a neutral organophosphorus extractant.
References
The Shorter the Chain, the Faster the Fall: Unraveling the Biodegradability of Trihexyl Phosphate Compared to its Shorter-Chain Counterparts
A comprehensive analysis of the environmental persistence of trihexyl phosphate reveals a slower degradation timeline compared to its shorter-chain analogs, a critical consideration for researchers and drug development professionals in assessing the environmental impact of these organophosphate compounds.
This compound (THP), a long-chain organophosphate ester, exhibits greater persistence in the environment compared to its shorter-chain relatives such as triethyl phosphate (TEP) and tributyl phosphate (TBP). This difference in biodegradability is primarily attributed to the increased length of the alkyl chains, which influences the molecule's susceptibility to microbial enzymatic degradation. This guide provides a comparative evaluation of the biodegradability of THP against shorter-chain phosphates, supported by experimental data, detailed methodologies, and visual representations of the degradation processes.
Comparative Biodegradation Data
The biodegradability of organophosphate esters is significantly influenced by the length of their alkyl chains. The following table summarizes key biodegradation data for this compound (represented by its common isomer, tris(2-ethylhexyl) phosphate or TEHP) and its shorter-chain analogs. It is important to note that the data are compiled from various studies employing different experimental conditions, which may affect direct comparability. However, the general trend of decreasing biodegradability with increasing chain length is evident.
| Compound | Chemical Formula | Chain Length | Biodegradation Metric | Result | Experimental Conditions |
| Triethyl Phosphate (TEP) | C₆H₁₅O₄P | Short (C2) | Ready Biodegradability (OECD 301) | 0% in 28 days | Activated sludge inoculum |
| Tributyl Phosphate (TBP) | C₁₂H₂₇O₄P | Short (C4) | Biodegradation | 90.8% in 28 days | Activated sludge |
| Tributyl Phosphate (TBP) | C₁₂H₂₇O₄P | Short (C4) | Biodegradation | Complete degradation of 2mM in 5 hours | Aerobic granular biofilms |
| This compound (TEHP) | C₂₄H₅₁O₄P | Long (C8) | Biodegradation Half-life | 47 days | Biotic conditions in coastal sediment |
| This compound (TEHP) | C₂₄H₅₁O₄P | Long (C8) | Biodegradation | 75% in 104 hours | Ochrobactrum tritici WX3-8 inoculum |
Experimental Protocols: Assessing Biodegradability in a Marine Environment
A common methodology for evaluating the biodegradability of chemical substances in a marine environment is the OECD 306 "Biodegradability in Seawater" test. This protocol provides a framework for assessing the potential for microbial degradation of a substance in a simulated marine ecosystem.
Objective: To determine the rate and extent of biodegradation of a test substance in natural seawater under aerobic conditions.
Materials and Methods:
-
Test Substance and Reference Compound: The organophosphate ester of interest (e.g., this compound) and a readily biodegradable reference substance (e.g., sodium benzoate) are used.
-
Seawater Inoculum: Natural seawater is collected from a site with low anthropogenic contamination. The seawater contains a natural consortium of marine microorganisms that will serve as the inoculum.
-
Test Vessels: Biometer flasks or other suitable vessels that allow for the measurement of carbon dioxide evolution are used.
-
Medium: The test substance is added to the natural seawater at a known concentration. Mineral nutrients (nitrogen, phosphorus, and trace elements) are typically added to ensure that microbial growth is not limited by these factors.
-
Incubation: The test flasks are incubated in the dark at a constant temperature (typically 20-25°C) for a period of up to 60 days. The flasks are continuously agitated to ensure aerobic conditions.
-
Measurement of Biodegradation: Biodegradation is determined by measuring the amount of carbon dioxide produced over time. The CO₂ evolved from the microbial respiration of the test substance is trapped in a potassium hydroxide solution and quantified by titration. The percentage of biodegradation is calculated based on the ratio of the measured CO₂ to the theoretical maximum CO₂ that could be produced from the complete mineralization of the test substance.
-
Controls:
-
Inoculum Blank: Seawater with no added test substance to measure the endogenous respiration of the microbial community.
-
Reference Control: Seawater with the reference compound to verify the viability and activity of the microbial inoculum.
-
Toxicity Control: A flask containing both the test substance and the reference compound to assess any potential inhibitory effects of the test substance on the microbial community.
-
Caption: Workflow for the OECD 306 Biodegradability in Seawater Test.
The Degradation Pathway: A Stepwise Dealkylation Process
The primary mechanism for the biodegradation of trialkyl phosphates, including both THP and its shorter-chain counterparts, is a stepwise O-dealkylation process. This enzymatic hydrolysis is primarily carried out by phosphotriesterases (PTEs), a class of enzymes found in various microorganisms. These enzymes catalyze the cleavage of the ester bonds, sequentially removing the alkyl groups.
The degradation of this compound (as TEHP) proceeds through the formation of di(2-ethylhexyl) phosphate (DEHP) and subsequently mono(2-ethylhexyl) phosphate (MEHP), before the final cleavage to inorganic phosphate and the corresponding alcohol, 2-ethylhexanol. Similarly, Tributyl phosphate is hydrolyzed to dibutyl phosphate (DBP) and then monobutyl phosphate (MBP), releasing butanol in the process.
The longer, more complex alkyl chains of THP are sterically hindered and less accessible to the active sites of these enzymes, leading to a slower rate of hydrolysis compared to the shorter, more readily accessible alkyl chains of TEP and TBP.
Caption: Comparative degradation pathways of THP and TBP.
A Comparative Guide to the Performance of Trihexyl Phosphate in Various Diluents for Solvent Extraction Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trihexyl phosphate (THP) performance in different diluent systems. While direct comparative experimental data for THP is limited in publicly available literature, this document synthesizes information from analogous trialkyl phosphates, such as Tri-n-butyl phosphate (TBP), and established principles of solvent extraction to provide a robust framework for evaluation. The information herein is intended to guide researchers in selecting the optimal diluent for their specific extraction needs.
Introduction to this compound (THP) in Solvent Extraction
This compound is an organophosphorus compound with applications as a solvent, plasticizer, and flame retardant[1][2]. In the realm of solvent extraction, organophosphates are well-regarded for their ability to form stable complexes with metal ions, facilitating their transfer from an aqueous to an organic phase[3]. The performance of an organophosphate extractant like THP is not solely dependent on its intrinsic chemical properties but is also significantly influenced by the nature of the diluent in which it is dissolved. The diluent modifies the physical properties of the organic phase, such as density and viscosity, which in turn affects phase separation and mass transfer kinetics[4].
The longer alkyl chains in THP compared to the more extensively studied TBP are generally associated with increased extraction efficiency for some metal ions. This is attributed to the enhanced electron-donating effect of the longer alkyl groups, which increases the basicity of the phosphoryl oxygen and its ability to coordinate with metal cations[2].
Comparative Performance of THP in Different Diluents
The choice of diluent is a critical parameter in designing a solvent extraction process. The primary types of diluents used are aliphatic and aromatic hydrocarbons. While specific quantitative data for THP is scarce, the following tables summarize the expected performance based on trends observed with similar organophosphorus extractants.
Table 1: Comparison of Physical Properties of THP in Different Diluent Systems
| Property | Aliphatic Diluent (e.g., n-Dodecane) | Aromatic Diluent (e.g., Toluene) | Polar Diluent (e.g., Chloroform) |
| Density of Organic Phase | Lower, facilitating phase separation from aqueous phase. | Higher, may be closer to aqueous phase density. | Generally higher, potentially leading to phase inversion. |
| Viscosity of Organic Phase | Lower, leading to faster mass transfer and phase disengagement. | Higher, potentially slowing down extraction kinetics. | Variable, but can be higher, impacting mixing and separation. |
| Solubility of Extracted Complex | Can be limited for certain metal complexes, potentially leading to third phase formation. | Generally higher, which can suppress the formation of a third phase. | High, but the polarity can interfere with the extraction mechanism. |
Table 2: Comparative Extraction Performance of THP in Different Diluents (Illustrative Data)
This table presents illustrative data based on the known behavior of similar organophosphorus extractants in the extraction of a hypothetical trivalent metal ion.
| Parameter | Aliphatic Diluent (e.g., n-Dodecane) | Aromatic Diluent (e.g., Toluene) |
| Distribution Coefficient (D) | Higher | Lower |
| Extraction Efficiency (%) | > 95% | ~90% |
| Phase Separation Time (seconds) | < 60 | 60 - 120 |
| Loading Capacity (g/L) | Moderate | High |
| Selectivity (Metal A vs. Metal B) | Good | Potentially Enhanced |
Note: This data is illustrative and the actual performance will depend on the specific metal ion, aqueous phase composition, and experimental conditions.
Generally, for the extraction of many metal ions, aliphatic diluents like n-dodecane and kerosene are favored for their good hydrodynamic properties and high extraction efficiency[5]. However, aromatic diluents such as toluene and xylene can be beneficial in preventing the formation of a third phase, particularly at high metal and acid concentrations, and can sometimes offer improved selectivity[6].
Experimental Protocols
The following is a detailed methodology for the cross-validation of THP performance in different diluents.
3.1. Materials and Reagents
-
Extractant: this compound (THP), purity > 98%
-
Diluents: n-Dodecane, Kerosene, Toluene, Xylene (all analytical grade)
-
Aqueous Phase: Stock solution of the metal salt (e.g., uranyl nitrate, thorium nitrate, or a rare earth nitrate) of known concentration in a specific acid matrix (e.g., nitric acid).
-
Scrubbing Solution: Acid solution of the same composition as the aqueous phase but without the metal salt.
-
Stripping Solution: A suitable aqueous solution for back-extraction of the metal ion (e.g., dilute nitric acid, sodium carbonate solution).
3.2. Experimental Procedure
-
Organic Phase Preparation: Prepare solutions of THP at a specific concentration (e.g., 1.1 M) in each of the selected diluents.
-
Extraction:
-
In a series of separatory funnels, contact equal volumes (e.g., 10 mL) of the prepared organic phase with the aqueous metal salt solution.
-
Shake the funnels for a predetermined time (e.g., 30 minutes) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Allow the phases to separate and record the phase separation time.
-
Collect samples from both the aqueous and organic phases for analysis.
-
-
Analysis:
-
Determine the concentration of the metal ion in the initial aqueous phase, the equilibrated aqueous phase (raffinate), and the equilibrated organic phase. Suitable analytical techniques include Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).
-
Calculate the Distribution Coefficient (D) using the formula: D = [Metal Concentration in Organic Phase] / [Metal Concentration in Aqueous Phase]
-
Calculate the Extraction Efficiency (%E) using the formula: %E = (D / (D + V_aq / V_org)) * 100, where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.
-
-
Loading Capacity Determination:
-
Perform a series of extractions with increasing concentrations of the metal ion in the aqueous phase.
-
Plot the metal concentration in the organic phase against the metal concentration in the aqueous phase to determine the maximum loading capacity of the organic phase.
-
-
Scrubbing and Stripping:
-
Contact the loaded organic phase with the scrubbing solution to remove any co-extracted impurities.
-
Subsequently, contact the scrubbed organic phase with the stripping solution to back-extract the metal ion.
-
Analyze the metal concentration in the resulting aqueous phases to determine the efficiency of scrubbing and stripping.
-
Visualizations
Experimental Workflow for Diluent Comparison
The following diagram illustrates the general workflow for the experimental cross-validation of this compound's performance in different diluents.
Caption: Experimental workflow for comparing THP performance in different diluents.
Logical Relationship of Performance Factors
The following diagram illustrates the logical relationships between the choice of diluent and the key performance indicators in a solvent extraction system using this compound.
Caption: Influence of diluent choice on solvent extraction performance.
Conclusion
The selection of an appropriate diluent is paramount to optimizing a solvent extraction process using this compound. While aliphatic diluents may offer superior kinetics and higher distribution coefficients for certain applications, aromatic diluents can be crucial for preventing third-phase formation and potentially enhancing selectivity. The experimental protocols and comparative frameworks provided in this guide offer a systematic approach for researchers to evaluate and select the most suitable THP-diluent system for their specific needs. Further experimental studies directly comparing the performance of THP in a wide range of diluents are encouraged to build upon this foundational understanding.
References
- 1. Solvent extraction of uranium (VI) by tributyl phosphate/dodecane from nitric acid medium | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 2. researchgate.net [researchgate.net]
- 3. apo.ansto.gov.au [apo.ansto.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijrte.org [ijrte.org]
Trihexyl Phosphate: A Comparative Analysis of its Efficacy as a Plasticizer in Synthetic Rubbers
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic rubber formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties, including flexibility, durability, and performance at extreme temperatures. This guide provides a comprehensive comparison of trihexyl phosphate (THP) with other commonly used plasticizers, supported by experimental data to inform material selection for advanced research and development applications.
Executive Summary
This compound, a member of the phosphate ester family of plasticizers, is recognized for its efficacy in enhancing the low-temperature flexibility and flame retardant properties of synthetic rubbers. This guide will delve into its performance characteristics in comparison to widely used plasticizers such as phthalates (e.g., dioctyl phthalate - DOP), adipates (e.g., dioctyl adipate - DOA), and other specialty esters. The comparative analysis focuses on key performance metrics including tensile strength, elongation at break, hardness, and low-temperature flexibility.
Performance Comparison of Plasticizers in Nitrile Butadiene Rubber (NBR)
Nitrile Butadiene Rubber (NBR) is extensively used in applications requiring oil and fuel resistance. The choice of plasticizer significantly impacts its mechanical properties.
Table 1: Comparison of Plasticizer Effects on the Mechanical Properties of NBR
| Plasticizer Type | Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| Phosphate Ester | Tributyl Phosphate | Lower than unplasticized | Higher than unplasticized | Lower than unplasticized |
| Tricresyl Phosphate | Lower than unplasticized | Higher than unplasticized | Lower than unplasticized | |
| Phthalate Ester | Dioctyl Phthalate (DOP) | 6.75 | - | Lower than unplasticized |
| Ionic Liquid | [BMIM][DCA] | 12.65 | Higher than DOP | - |
| Alkyl-Sulfonic Acid Ester | Mesamoll® | Decreases with increasing content | Increases with increasing content | Higher than bio-oils |
| Mineral Oil | TDAE | Decreases with increasing content | Increases with increasing content | Lower than Mesamoll® |
*Note: While specific quantitative data for this compound was not available in the reviewed literature, data for similar short-chain phosphate esters like Tributyl Phosphate and Tricresyl Phosphate indicate a general trend of reduced tensile strength and hardness, with an increase in elongation at break.[1] Data for a novel ionic liquid plasticizer and other conventional plasticizers are included for a broader comparison.[2][3]
Low-Temperature Flexibility: A Key Advantage of Phosphate Esters
A critical performance characteristic for rubbers used in demanding environments is their ability to remain flexible at low temperatures. Phosphate esters, including this compound and its analogs, are known to impart excellent low-temperature properties.[1]
Table 2: Low-Temperature Flexibility of SBR with Different Plasticizers
| Plasticizer Type | Plasticizer | Brittleness Temperature (°C) |
| Phosphate Ester | Tris(2-ethylhexyl) phosphate (TEHP) * | Superior to adipate esters |
| Adipate Ester | Dioctyl Adipate (DOA) | - |
| Phthalate Ester | Dioctyl Phthalate (DOP) | - |
*Note: Tris(2-ethylhexyl) phosphate, a close structural analog of this compound, is noted for its superior cold-resisting properties compared to adipate esters, though specific brittleness temperature data from a direct comparative study was not found in the initial searches. The brittleness temperature is a key indicator of low-temperature performance.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.
Tensile Strength and Elongation at Break (ASTM D412)
This test method determines the force required to stretch a rubber specimen to its breaking point and the extent of that stretching.
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens are cut from a molded sheet of the synthetic rubber compound containing the plasticizer being tested.
-
Conditioning: Specimens are conditioned for at least 24 hours at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%).
-
Testing Apparatus: A calibrated tensile testing machine equipped with grips that hold the specimen securely without slippage is used.
-
Procedure: The specimen is placed in the grips, and the machine is started at a constant rate of crosshead movement (typically 500 mm/min) until the specimen ruptures.
-
Data Acquisition: The force and elongation are continuously recorded. Tensile strength is calculated as the maximum force divided by the original cross-sectional area of the specimen. Elongation at break is the percentage increase in length at the point of rupture.
Experimental Workflow for Tensile Property Testing
Caption: Workflow for determining tensile properties of plasticized synthetic rubber.
Hardness (ASTM D2240 - Durometer Shore A)
This method measures the indentation hardness of the rubber, providing an indication of its resistance to deformation.
Methodology:
-
Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is required. If necessary, multiple layers can be plied together.
-
Conditioning: Specimens are conditioned as per ASTM D2240 for at least 24 hours at standard conditions.
-
Testing Apparatus: A Shore A durometer, a device with a specific spring-loaded indentor, is used.
-
Procedure: The durometer is pressed firmly and vertically onto the specimen surface. The reading is taken immediately (within 1 second) after the presser foot is in full contact with the specimen.
-
Data Acquisition: The hardness value is read directly from the durometer scale, which ranges from 0 to 100.
Logical Relationship for Hardness Testing
Caption: Mechanism of plasticizer action on rubber hardness.
Low-Temperature Brittleness (ASTM D746)
This test determines the temperature at which a plasticized rubber becomes brittle and fractures upon impact.
Methodology:
-
Specimen Preparation: Rectangular specimens of specified dimensions are prepared.
-
Conditioning: Specimens are conditioned according to the standard.
-
Testing Apparatus: A specialized impact tester with a temperature-controlled bath is used.
-
Procedure: The specimens are clamped into a holder and immersed in the refrigerated bath. After a specified conditioning time at the test temperature, a single impact is delivered to the specimens.
-
Data Acquisition: The specimens are examined for failure (fracture). The test is repeated at different temperatures to determine the temperature at which 50% of the specimens fail. This is reported as the brittleness temperature.
Conclusion
The selection of a plasticizer is a critical step in the formulation of synthetic rubber compounds, with significant implications for the final product's performance. This compound and its analogs serve as effective plasticizers, particularly when low-temperature flexibility and flame retardancy are primary considerations. While they may lead to a reduction in tensile strength and hardness compared to an unplasticized rubber, the significant improvement in elongation and low-temperature performance often outweighs these effects for many applications.
This guide provides a foundational comparison based on available data. For specific applications, it is imperative that researchers and developers conduct their own targeted testing to validate the performance of this compound and other plasticizers within their unique formulations and end-use conditions. The provided experimental protocols, based on ASTM standards, offer a robust framework for such evaluations.
References
Safety Operating Guide
Proper Disposal Procedures for Trihexyl Phosphate: A Guide for Laboratory Professionals
The safe and compliant disposal of trihexyl phosphate is a critical aspect of laboratory safety and environmental responsibility. As an organophosphorus compound, this compound presents several hazards that necessitate careful handling and adherence to established disposal protocols. This guide provides essential safety information, logistical considerations, and step-by-step procedures for its proper disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. Personal protective equipment (PPE) is mandatory to prevent exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (tested to EN 374), safety goggles (compliant with EN 166), a lab coat, and long-sleeved clothing.[1][2] In case of inadequate ventilation or for large-scale handling, respiratory protection may be necessary.[2]
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1] An accessible safety shower and eye wash station are essential.[3]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[1] Prevent release into the environment, as it is very toxic to aquatic life with long-lasting effects.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
-
Waste Identification and Classification:
-
Waste Segregation and Collection:
-
Container Requirements:
-
Storage in a Satellite Accumulation Area (SAA):
-
Arrange for Professional Disposal:
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbents, to contain and soak up the spilled liquid.[2][9]
-
Collect and Containerize: Carefully collect the absorbent material and place it into a suitable, sealed container for hazardous waste disposal.[2][9]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of as Hazardous Waste: The collected spill material must be disposed of as hazardous waste, following the same procedures outlined above.
Quantitative Data and Hazard Information
For quick reference, the following table summarizes key quantitative and classification data for this compound.
| Parameter | Value / Information | Source |
| Molecular Formula | C18H39O4P | [2] |
| Molecular Weight | 350.48 g/mol | [2] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long lasting effects) | [2][3] |
| UN Number (for transport) | 3082 (for environmentally hazardous substances, liquid, n.o.s.) | [1] |
| Maximum Storage in SAA | Up to 55 gallons of total hazardous waste | [6] |
| Maximum Weight per Container | Recommended maximum of 15 kg for manual handling | [4] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound from generation to final removal.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.be [fishersci.be]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. acs.org [acs.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Phosphoric acid, trihexyl ester | C18H39O4P | CID 75666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling Trihexyl phosphate
Essential Safety and Handling Guide for Trihexyl Phosphate
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for research and drug development professionals. Following these procedures is critical for ensuring personal safety and environmental protection.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling. The primary risks include skin and eye irritation, with more severe classifications for reproductive toxicity and aquatic environmental damage noted for similar compounds like Trixylyl phosphate.[1][2]
| Hazard Classification | Description | GHS Statement |
| Skin Irritation | Causes skin irritation upon contact.[2][3] | H315 |
| Eye Irritation | Causes serious eye irritation.[2][3] | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3] | H335 |
| Aquatic Hazard (for related compounds) | Very toxic to aquatic life with long-lasting effects.[1][4] | H410 |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. All PPE should be approved under appropriate government standards (e.g., NIOSH in the US, EN in Europe).[1][5]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield is recommended where splashing is a risk.[1][4][5][6] | Prevents eye contact with liquid this compound, which can cause serious irritation.[3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1][7] Check for impermeability before use.[1] | Prevents skin contact, which can lead to irritation.[3][6] |
| Skin/Body Protection | Lab coat or impervious clothing/protective suit.[4][5] | Protects skin from accidental splashes and contamination. |
| Respiratory Protection | Not typically required in well-ventilated areas. Use a NIOSH/MSHA-approved respirator or gas mask if ventilation is inadequate or if mists/vapors are generated.[1][5] | Prevents inhalation of irritant vapors or mists.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow minimizes the risk of exposure and accidents.
1. Preparation and Planning:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read the latest SDS for this compound.
-
Designate Work Area: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Assemble Materials: Ensure all necessary PPE, spill containment materials (inert absorbent like sand or diatomite), and waste containers are readily accessible.[4][8]
-
Verify Safety Equipment: Confirm that safety showers and eyewash stations are accessible and operational.[4]
2. Handling the Chemical:
-
Don PPE: Put on all required PPE as specified in the table above.
-
Avoid Contact: Avoid all personal contact, including inhalation of vapors or mists.[6] Do not allow the chemical to contact skin, eyes, or clothing.[7]
-
Prevent Ingestion: Do not eat, drink, or smoke in the designated work area.[1][6]
-
Container Management: Keep containers tightly closed when not in use and store them in a cool, dry, well-ventilated area.[5][9]
3. Post-Handling:
-
Decontaminate: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3][9]
-
Doff PPE: Remove PPE carefully to avoid cross-contamination. Contaminated work clothing should not be allowed out of the workplace.[6]
-
Clean Work Area: Decontaminate the work surface using an appropriate cleaning procedure.
Caption: Workflow for Safe Handling of this compound.
Decontamination and Emergency Plan
Immediate and correct decontamination is crucial in the event of a spill or personnel exposure.
Personnel Decontamination:
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin with plenty of soap and water for at least 15 minutes.[3][9] Seek medical attention if irritation persists.[3][6]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids apart.[1][3][9] Remove contact lenses if present and easy to do so.[1][3][9] Seek immediate medical attention.[3][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Get medical attention if symptoms occur.[3][4]
-
Ingestion: Do NOT induce vomiting.[1] Clean the mouth with water and drink plenty of water afterwards.[3][9] Seek immediate medical attention.[6]
Spill & Equipment Decontamination:
-
Evacuate & Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.
-
Contain Spill: Use a non-combustible, inert absorbent material such as sand, earth, or universal binders to soak up the spill.[4][8]
-
Collect Waste: Carefully collect the absorbed material and spillage into a suitable, closed, and labeled container for disposal.[1][8][9]
-
Clean Area: Decontaminate the spill area. Do not allow wash water to enter drains.[10]
-
Ventilate: Ventilate the affected area thoroughly.[1]
Disposal Plan
All waste materials must be handled as hazardous waste in accordance with local, state, and federal regulations.[10]
1. Waste Collection:
-
Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed containers.[8][9]
-
Do not mix with other waste streams unless explicitly permitted.
2. Storage:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[6]
3. Disposal:
-
Dispose of the contents and container at an approved waste disposal plant or through a licensed chemical destruction facility.[8][9]
-
Avoid release to the environment.[1][4] Do not discharge into sewers or watercourses.[1][8]
References
- 1. chemos.de [chemos.de]
- 2. Phosphoric acid, trihexyl ester | C18H39O4P | CID 75666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.be [fishersci.be]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. bisleyinternational.com [bisleyinternational.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
